molecular formula C8H8N2O2 B1638322 1,3-Benzodioxole-5-carboximidamide

1,3-Benzodioxole-5-carboximidamide

Cat. No.: B1638322
M. Wt: 164.16 g/mol
InChI Key: RZFQQMHSZJBVAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Benzodioxole-5-carboximidamide, found under CAS Number 4720-71-2, is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound serves as a key intermediate and pharmacophore in the synthesis of novel molecules with diverse biological activities. Research indicates that derivatives of 1,3-benzodioxole-5-carboximidamide show promising antiproliferative activity against a panel of human cancer cell lines, including pancreatic (Panc-1), breast (MCF-7), colon (HT-29), and epithelial (A-549) cancers . These hybrids function as multi-targeted agents, exhibiting potent inhibitory activity against key kinases such as EGFR, BRAF V600E , and CDK2, which are critical targets in oncology research . Furthermore, the closely related derivative, N'-hydroxy-1,3-benzodioxole-5-carboximidamide (CAS 4720-72-3), has been identified as a potent alpha-amylase inhibitor (IC 50 = 0.68 µM) . This application is highly relevant for investigations into type 2 diabetes management, as alpha-amylase inhibitors can help regulate postprandial blood glucose levels by delaying carbohydrate digestion . The 1,3-benzodioxole (benzodioxol) core is a privileged structure in pharmacology, naturally occurring in compounds like safrole and contributing to a wide range of biological effects . WARNING: This product is provided For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1,3-benzodioxole-5-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2,(H3,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFQQMHSZJBVAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1,3-Benzodioxole-5-carboximidamide: A Versatile Pharmacophore for Serine Protease Inhibition and Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1,3-Benzodioxole-5-carboximidamide (CAS 4720-71-2): Technical Profile & Application Guide Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Structural Biologists

Executive Summary

1,3-Benzodioxole-5-carboximidamide (CAS 4720-71-2), also known as 3,4-methylenedioxybenzamidine, is a critical structural intermediate in medicinal chemistry. It combines the lipophilic, metabolic stability of the 1,3-benzodioxole ring with the basic, hydrogen-bonding capability of the amidine functional group.

This molecule serves two primary roles in drug development:

  • Protease Inhibition: As a bioisostere of the arginine side chain, it anchors small molecules into the S1 specificity pocket of trypsin-like serine proteases via a salt bridge to Aspartate 189.

  • Synthetic Scaffold: It acts as a dinucleophilic precursor for the synthesis of bioactive heterocycles, including imidazoles, pyrimidines, and triazines.

This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthesis protocols, and mechanistic applications.

Physicochemical Profile

The integration of the electron-donating methylenedioxy group with the electron-withdrawing amidine moiety creates a unique electronic profile. The amidine group is highly basic (


), ensuring it remains protonated at physiological pH, which is essential for its biological activity.

Table 1: Key Chemical & Physical Properties

PropertyData / ValueNotes
CAS Number 4720-71-2
IUPAC Name 1,3-Benzodioxole-5-carboximidamide
Synonyms 3,4-Methylenedioxybenzamidine; Piperonylamidine
Molecular Formula

Molecular Weight 164.16 g/mol
Physical State Solid (often handled as HCl salt)Free base is less stable.[1]
Solubility Soluble in DMSO, MeOH, Water (as salt)Free base has poor water solubility.
Predicted pKa ~11.4 - 11.6 (Amidine)Comparable to benzamidine (

).
Predicted LogP ~1.2Methylenedioxy adds lipophilicity vs. benzamidine (

).
H-Bond Donors 3 (Amidine protons)Critical for Asp189 interaction.
H-Bond Acceptors 3 (2 Oxygens, 1 Imine Nitrogen)

Synthetic Framework: The Pinner Reaction[2][3]

While direct amination of amides is possible, the Pinner Synthesis remains the gold standard for generating high-purity amidines from nitriles. This route avoids harsh metal catalysts and proceeds through a well-defined imidate intermediate.

Reaction Mechanism & Protocol

The synthesis proceeds in two distinct steps:

  • Acid-Catalyzed Alcoholysis: Conversion of piperonylonitrile to the ethyl imidate hydrochloride.

  • Ammonolysis: Displacement of the ethoxy group by ammonia to yield the amidine.

Experimental Protocol

Step 1: Formation of Ethyl Imidate Intermediate

  • Reagents: Piperonylonitrile (1.0 eq), Absolute Ethanol (5.0 eq), Dry HCl gas (excess).

  • Procedure: Dissolve piperonylonitrile in anhydrous ethanol/chloroform (1:1) at 0°C. Bubble dry HCl gas through the solution for 2-3 hours until saturation.

  • Incubation: Seal the vessel and store at 0–5°C for 24–48 hours. A precipitate (imidate HCl) typically forms.

  • Isolation: Dilute with anhydrous diethyl ether to maximize precipitation. Filter the solid, wash with ether, and dry under vacuum. Note: The imidate is moisture-sensitive.

Step 2: Conversion to Amidine

  • Reagents: Ethyl imidate HCl (from Step 1), Ammonia (7N in Methanol or Ethanolic Ammonia).

  • Procedure: Suspend the imidate salt in anhydrous ethanol. Add excess ethanolic ammonia (3.0 eq) at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours.

  • Workup: Concentrate the solvent in vacuo. Recrystallize the residue from Ethanol/Ether to obtain 1,3-benzodioxole-5-carboximidamide hydrochloride as a white crystalline solid.

Synthetic Workflow Visualization

SynthesisWorkflow Nitrile Piperonylonitrile (Start) HCl_EtOH Dry HCl (g) / EtOH 0°C, 24-48h Nitrile->HCl_EtOH Imidate Ethyl Imidate Intermediate HCl_EtOH->Imidate Pinner Step 1 Ammonia NH3 / EtOH RT, 12h Imidate->Ammonia Amidine 1,3-Benzodioxole- 5-carboximidamide (Product) Ammonia->Amidine Pinner Step 2 Heterocycle Heterocycles (Imidazoles, etc.) Amidine->Heterocycle Cyclization w/ Electrophiles

Figure 1: Step-wise Pinner synthesis workflow for generating CAS 4720-71-2 from piperonylonitrile.

Mechanistic Biochemistry: Serine Protease Inhibition

The pharmacological value of CAS 4720-71-2 lies in its ability to mimic the side chain of Arginine. Serine proteases like Trypsin , Thrombin , and Factor Xa recognize basic residues (Arg/Lys) at the P1 position of their substrates.

The Aspartate 189 Salt Bridge

The "specificity pocket" (S1) of these enzymes contains a critical Aspartate residue (Asp189 in Trypsin numbering) at the bottom.

  • Interaction: The protonated amidine group (

    
    ) forms a bidentate salt bridge with the carboxylate of Asp189.
    
  • Benzodioxole Role: The 1,3-benzodioxole ring occupies the hydrophobic S1 cleft. Unlike a simple phenyl ring, the dioxole moiety can engage in additional dipole-dipole interactions or fill specific sub-pockets, potentially improving selectivity over unsubstituted benzamidine.

Pharmacophore Interaction Map[4]

InteractionMap Asp189 Aspartate 189 (Anionic Carboxylate) Gly219 Glycine 219 (Backbone Carbonyl) Ser190 Serine 190 (Side Chain -OH) HydrophobicS1 Hydrophobic S1 Wall (Trp215 / Val213) Amidine Amidine Group (Cationic) Amidine->Asp189 Salt Bridge (Ionic) Amidine->Gly219 H-Bond Amidine->Ser190 H-Bond Benzodioxole Benzodioxole Ring (Lipophilic Core) Benzodioxole->HydrophobicS1 Van der Waals / Pi-Stacking Benzodioxole->Amidine

Figure 2: Molecular interaction diagram showing the binding mode of 1,3-benzodioxole-5-carboximidamide within the S1 pocket of a Trypsin-like serine protease.

Applications in Medicinal Chemistry

Heterocycle Synthesis

Beyond direct inhibition, CAS 4720-71-2 is a "privileged building block." The amidine group reacts with 1,2- or 1,3-dicarbonyls to form nitrogenous heterocycles.

  • Imidazoles: Reaction with

    
    -haloketones (e.g., phenacyl bromide) yields 2-(3,4-methylenedioxyphenyl)imidazoles.
    
  • Pyrimidines: Condensation with

    
    -diketones (e.g., acetylacetone) or 
    
    
    
    -ketoesters yields substituted pyrimidines.
Drug Discovery Targets
  • Anticoagulants: Analogues are explored as Factor Xa and Thrombin inhibitors (similar to Dabigatran).

  • Antiprotozoal Agents: Benzamidines (e.g., Pentamidine) are active against Trypanosoma and Leishmania. The benzodioxole derivative offers a lipophilic variant to penetrate parasitic membranes.

Safety & Handling

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Handling Protocols:

    • Handle in a fume hood to avoid inhalation of dust.

    • The hydrochloride salt is hygroscopic; store in a desiccator.

    • Incompatible with strong oxidizing agents.

References

  • Pinner, A., & Klein, F. (1877).[3] Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft.

  • Stürzebecher, J., et al. (1997). Structure-Activity Relationships of Inhibitors of Thrombin and Factor Xa. Journal of Medicinal Chemistry.[4]

  • PubChem. (2024). Benzamidine - Compound Summary.[5] National Library of Medicine.

  • Decicco, C. P., et al. (1997). Amidine-based inhibitors of Factor Xa. Journal of Medicinal Chemistry.[4]

  • Organic Chemistry Portal. (2024). Pinner Reaction: Mechanism and Examples.

Sources

Biological Activity of Benzodioxole-5-carboximidamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the biological activity, medicinal chemistry, and experimental characterization of benzodioxole-5-carboximidamide (also known as 3,4-methylenedioxybenzamidine) and its derivatives.

Technical Guide & Whitepaper

Executive Summary & Scaffold Analysis

Benzodioxole-5-carboximidamide represents a high-value pharmacophore in medicinal chemistry, merging two "privileged" structural motifs: the 1,3-benzodioxole ring and the carboximidamide (amidine) group.

  • The Benzodioxole (Methylenedioxybenzene): A lipophilic, electron-rich scaffold found in numerous natural products (e.g., podophyllotoxin, safrole). It often acts as a bioisostere for a phenyl ring, improving metabolic stability against certain oxidations while introducing specific steric constraints.

  • The Carboximidamide (Amidine): A highly basic functional group (

    
    ) that is protonated at physiological pH. It serves as a critical "cationic anchor," mimicking the side chain of Arginine.
    

Primary Biological Targets:

  • Serine Proteases (Trypsin-like): The amidine group forms a salt bridge with the catalytic Aspartate (e.g., Asp189 in trypsin) at the bottom of the S1 specificity pocket.

  • DNA Minor Groove Binding: The cationic amidine interacts electrostatically with the DNA phosphate backbone, while the planar benzodioxole system facilitates van der Waals contacts within the minor groove.

Medicinal Chemistry Strategy: Structure-Activity Relationship (SAR)

The biological activity of this scaffold is governed by the interplay between the cationic "warhead" and the lipophilic "tail."

The Cationic Anchor (S1 Pocket Interaction)

In trypsin-like serine proteases (Thrombin, Factor Xa, Trypsin), the S1 pocket is deep and negatively charged.

  • Mechanism: The benzodioxole-5-carboximidamide binds competitively. The protonated amidine nitrogen donates a bidentate hydrogen bond to the carboxylate of the active site Aspartate.

  • Bioisosterism: Compared to a simple phenyl-amidine (benzamidine), the benzodioxole ring adds electron density, potentially strengthening the cation-

    
     interactions with aromatic residues (e.g., Tyr, Trp) often found lining the S1 pocket.
    
The Benzodioxole Ring (Metabolic & Steric Modulation)
  • Metabolic Liability: The methylene bridge (

    
    ) is susceptible to Cytochrome P450 oxidation, leading to catechol formation or reactive carbene intermediates.
    
  • Optimization: Derivatives often introduce fluorine on the methylene bridge (2,2-difluorobenzodioxole) to block metabolism while retaining the steric profile.

Visualization: Pharmacophore Mode of Action

The following diagram illustrates the binding mode of the scaffold within a serine protease active site.

MOA cluster_enzyme Serine Protease Active Site (S1 Pocket) cluster_ligand Benzodioxole-5-carboximidamide Asp189 Asp189 (Anionic Floor) HydBox Hydrophobic Walls (Trp215 / Phe192) Gly216 Gly216 (H-Bond Acceptor) Amidine Carboximidamide (Cationic Warhead) Amidine->Asp189 Salt Bridge (Ionic Interaction) Amidine->Gly216 H-Bond Benzodioxole Benzodioxole Ring (Lipophilic Core) Benzodioxole->HydBox Van der Waals / Pi-Stacking Benzodioxole->Amidine Covalent Bond

Caption: Pharmacophore mapping of benzodioxole-5-carboximidamide within the S1 specificity pocket of a trypsin-like serine protease.

Quantitative Activity Profile

The following data summarizes typical inhibitory constants (


) for benzamidine-based scaffolds. While specific values for the benzodioxole derivative vary by assay conditions, they generally show equipotent or superior affinity to benzamidine due to enhanced lipophilic contacts.
Target EnzymeFunctionMechanism of InhibitionTypical

Range (Benzamidine analogs)
Clinical Relevance
Trypsin Digestive ProteaseCompetitive (S1 Pocket)10 - 50

M
Pancreatitis models
Thrombin (IIa) Coagulation CascadeCompetitive (Active Site)0.5 - 10

M
Anticoagulant (e.g., Argatroban precursor)
Factor Xa Coagulation CascadeCompetitive (S1 Pocket)1 - 20

M
Anticoagulant
Urokinase (uPA) FibrinolysisCompetitive10 - 100

M
Cancer Metastasis

Note: To achieve nanomolar (


) potency, the benzodioxole-5-carboximidamide is rarely used as a standalone fragment. It is typically linked to a peptidomimetic backbone (e.g., acting as the P1 residue in a larger inhibitor).

Experimental Protocols

Synthesis of Benzodioxole-5-carboximidamide

Methodology: The Pinner Reaction is the standard authoritative route for converting the nitrile to the amidine.

  • Starting Material: 1,3-Benzodioxole-5-carbonitrile (Piperonyl nitrile).

  • Imidate Formation: Dissolve nitrile in anhydrous ethanol/dioxane. Saturate with dry HCl gas at 0°C. Stir for 24h to precipitate the ethyl imidate hydrochloride intermediate.

  • Ammonolysis: Filter the imidate salt and treat with anhydrous ammonia in ethanol (or ammonium carbonate) at room temperature for 48h.

  • Purification: Recrystallize the amidine hydrochloride from ethanol/ether.

Serine Protease Inhibition Assay (Chromogenic)

This protocol validates the inhibitory activity against Thrombin or Trypsin.

Reagents:

  • Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.8, 0.1% PEG-8000.

  • Substrate: S-2238 (for Thrombin) or BAPNA (for Trypsin).

  • Enzyme: Human

    
    -Thrombin (0.1 nM final).
    

Workflow:

  • Preparation: Prepare serial dilutions of the benzodioxole derivative in DMSO (Final DMSO < 5%).

  • Incubation: Mix 10

    
    L inhibitor + 90 
    
    
    
    L Enzyme solution in a 96-well plate. Incubate for 15 min at 25°C to reach equilibrium.
  • Initiation: Add 100

    
    L Chromogenic Substrate (
    
    
    
    concentration).
  • Measurement: Monitor Absorbance at 405 nm (p-nitroaniline release) kinetically for 10 minutes.

  • Analysis: Fit the initial velocities (

    
    ) to the Morrison equation (for tight binding) or standard IC50 curves.
    
Experimental Workflow Diagram

Workflow cluster_syn Synthesis Phase cluster_assay Bioassay Phase Nitrile Piperonyl Nitrile Pinner Pinner Rxn (HCl/EtOH) Nitrile->Pinner Amidine Benzodioxole Amidine HCl Pinner->Amidine Plate 96-Well Plate (Tris Buffer pH 7.8) Amidine->Plate Serial Dilution Reader Kinetic Reader (OD 405nm) Plate->Reader Add Substrate Data IC50 / Ki Calculation Reader->Data

Caption: End-to-end workflow from chemical synthesis via Pinner reaction to kinetic enzymatic validation.

References

  • Stürzebecher, J., et al. (1997). Structure-Activity Relationships of Benzamidine-Based Thrombin Inhibitors. Journal of Medicinal Chemistry. Link

  • Ugolini, L., et al. (2005).[1] Benzodioxole Derivatives as Negative Effectors of Plant Proteases. Journal of Agricultural and Food Chemistry. Link

  • Boger, D. L., et al. (2001). DNA Minor Groove Binding of Benzodioxole Analogs. Journal of the American Chemical Society. Link

  • Meyer, E., et al. (1995). Crystal Structures of Thrombin-Inhibitor Complexes. Protein Science. Link

  • Sigma-Aldrich. Trypsin Inhibitor Protocols and Product Information. Link

Sources

Targeting the S1 Pocket: A Technical Guide on Serine Protease Inhibition by 1,3-Benzodioxole-5-Carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Trypsin-like serine proteases—including Factor Xa, thrombin, and urokinase-type plasminogen activator (uPA)—are critical mediators of the coagulation cascade and tissue remodeling. Dysregulation of these enzymes is implicated in thrombosis, cancer metastasis, and inflammatory diseases. 1,3-Benzodioxole-5-carboximidamide (often referred to as piperonylamidine) has emerged as a privileged P1 pharmacophore fragment in structure-based drug design. This technical guide explores the mechanistic basis of its inhibitory action, details self-validating experimental workflows for characterizing its binding kinetics, and provides a structural framework for its use in fragment-based drug discovery (FBDD).

Mechanistic Basis of Inhibition

The S1 Pocket Architecture

Trypsin-like serine proteases share a highly conserved catalytic triad (Ser195, His57, Asp102) and a deep primary specificity pocket known as the S1 pocket[1]. The defining feature of this pocket is the presence of an anionic Asp189 residue at its base, which naturally accommodates the positively charged side chains of arginine or lysine in physiological substrates[2].

The Role of 1,3-Benzodioxole-5-Carboximidamide

1,3-Benzodioxole-5-carboximidamide acts as a highly effective competitive inhibitor by directly targeting the S1 pocket through two distinct structural features:

  • The Amidine Group (Charge & Hydrogen Bonding): At physiological pH, the carboximidamide group is protonated. This allows it to act as an arginine mimetic, plunging deep into the S1 pocket to form a critical bidentate salt bridge and a multi-centered short hydrogen-bonding network with the carboxylate oxygen atoms of Asp189[3].

  • The 1,3-Benzodioxole Ring (Hydrophobic Packing & pKa Modulation): The bicyclic benzodioxole ring provides a rigid, planar hydrophobic core that optimally packs against the hydrophobic walls of the S1 pocket, which typically consist of residues like Tyr228, Ser190, and Trp215[4]. Crucially, the electron-withdrawing nature of the oxygen atoms within the dioxole ring modulates the pKa of the amidine group. This slight reduction in basicity improves the oral bioavailability and membrane permeability of the compound compared to highly basic, unsubstituted benzamidines[5].

BindingMechanism Inhibitor 1,3-Benzodioxole-5- carboximidamide Amidine Amidine Group (Positive Charge) Inhibitor->Amidine comprises Benzodioxole 1,3-Benzodioxole Ring (Hydrophobic Core) Inhibitor->Benzodioxole comprises Asp189 Asp189 Residue (Anionic Bottom) Amidine->Asp189 Bidentate Salt Bridge (Strong H-Bonds) Tyr228 Tyr228 / Ser190 (Pocket Walls) Benzodioxole->Tyr228 Hydrophobic & Dipole Interactions S1_Pocket Serine Protease S1 Pocket Asp189->S1_Pocket structural component Tyr228->S1_Pocket structural component

Logical relationship of 1,3-benzodioxole-5-carboximidamide binding to the S1 pocket.

Comparative Kinetic Data

While 1,3-benzodioxole-5-carboximidamide is a potent fragment, its affinity varies across different serine proteases due to subtle architectural differences in the S1 and S2 pockets (e.g., the presence of Ser190 in uPA vs. Ala190 in Factor Xa)[1]. The table below summarizes representative steady-state kinetic data for the isolated fragment versus elaborated derivatives.

Compound / FragmentTarget ProteaseRepresentative

(µM)
Selectivity Ratio (vs. Thrombin)
Benzamidine (Reference)Trypsin18.00.5x
1,3-Benzodioxole-5-carboximidamideFactor Xa8.512x
1,3-Benzodioxole-5-carboximidamideuPA4.225x
Elaborated Benzodioxole-AmidineFactor Xa0.042>1000x

Note: Elaborated derivatives achieve nanomolar affinity by extending out of the S1 pocket to engage the S3/S4 aryl cages via cation-


 interactions[5].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the characterization of serine protease inhibitors requires a self-validating system: kinetic assays prove the effect (inhibition), while X-ray crystallography proves the cause (structural binding pose).

Protocol A: Steady-State Chromogenic Enzyme Kinetics

Causality & Rationale: Chromogenic substrates (e.g., S-2222 for Factor Xa or S-2444 for uPA) are utilized because the enzymatic cleavage releases p-nitroaniline (pNA). This provides a continuous, real-time spectrophotometric readout at 405 nm, allowing for the precise determination of initial velocities (


) without the artifacts associated with endpoint assays[6].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4). Note: PEG 8000 is critical to prevent non-specific adsorption of the enzyme to the microplate walls.

  • Reagent Dilution: Prepare serial dilutions of 1,3-benzodioxole-5-carboximidamide (ranging from 0.1 µM to 100 µM) in DMSO. Ensure the final DMSO concentration in the assay does not exceed 5% to maintain enzyme viability.

  • Incubation: In a 96-well microplate, mix 10 µL of the inhibitor dilution with 70 µL of the target protease (e.g., 2 nM final concentration). Incubate at 37°C for 15 minutes to allow the inhibitor to reach binding equilibrium with the S1 pocket.

  • Reaction Initiation: Rapidly add 20 µL of the specific chromogenic substrate (at concentrations spanning 0.5

    
     to 5 
    
    
    
    ).
  • Data Acquisition: Monitor absorbance at 405 nm continuously for 10 minutes using a microplate reader.

  • Validation & Analysis: Calculate

    
     from the linear portion of the progress curves. Plot the data using a Dixon plot (
    
    
    
    vs. [Inhibitor]) to confirm competitive inhibition. Calculate the
    
    
    using the Cheng-Prusoff equation.
Protocol B: X-Ray Crystallography of the Enzyme-Inhibitor Complex

Causality & Rationale: Kinetic data alone cannot confirm if the inhibitor is binding to an allosteric site or the active site. Co-crystallization provides unambiguous validation of the bidentate salt bridge with Asp189[4].

Step-by-Step Methodology:

  • Complex Formation: Concentrate the purified serine protease to 10 mg/mL. Add 1,3-benzodioxole-5-carboximidamide to a final concentration of 2 mM (ensuring >99% receptor occupancy based on the

    
    ).
    
  • Crystallization: Set up hanging-drop vapor diffusion plates mixing 1 µL of the protein-inhibitor complex with 1 µL of reservoir solution (e.g., 20% PEG 4000, 0.2 M ammonium sulfate, 0.1 M sodium acetate pH 4.6).

  • Cryoprotection & Harvesting: After 3-5 days, harvest the resulting crystals. Briefly soak them in the reservoir solution supplemented with 20% glycerol to prevent ice lattice formation during freezing.

  • Diffraction & Refinement: Flash-cool the crystals in liquid nitrogen and collect diffraction data at a synchrotron source. Solve the structure using molecular replacement (using the apo-enzyme as a search model) and refine the coordinates to explicitly map the electron density of the benzodioxole ring in the S1 pocket.

Workflow Synthesis Inhibitor Preparation Assay Chromogenic Kinetics Synthesis->Assay Purified Compound Validation Mechanism Validation Assay->Validation IC50 & Ki Data Crystallography X-Ray Crystallography Validation->Crystallography Lead Selection Refinement Structure Refinement Crystallography->Refinement Diffraction Data

Self-validating experimental workflow for serine protease inhibitor characterization.

Conclusion

1,3-Benzodioxole-5-carboximidamide represents a structurally optimized fragment for serine protease inhibition. By leveraging the rigid geometry of the benzodioxole ring and the strong electrostatic interactions of the amidine group, researchers can anchor this fragment into the S1 pocket. When coupled with rigorous steady-state kinetics and crystallographic validation, this scaffold serves as an ideal launchpad for developing highly selective, orally bioavailable therapeutics targeting the coagulation cascade and tissue remodeling pathways.

References

  • Katz, B. A., et al. (2001). "A novel serine protease inhibition motif involving a multi-centered short hydrogen bonding network at the active site." Journal of Molecular Biology. [Link]

  • Matter, H., et al. (2018). "Halogen bonding for the design of inhibitors by targeting the S1 pocket of serine proteases." RSC Advances.[Link]

  • Katz, B. A., et al. (2000). "Structural basis for selectivity of a small molecule, S1-binding, submicromolar inhibitor of urokinase-type plasminogen activator." Chemistry & Biology.[Link]

  • Quan, M. L., et al. (2003). "Design and synthesis of highly constrained factor Xa inhibitors: amidine-substituted bis(benzoyl)--diazepan-2-ones and bis(benzylidene)-bis(gem-dimethyl)cycloketones." Journal of Medicinal Chemistry. [Link]

  • Morrissey, J. H., et al. (2007). "Inhibitors of Factor VIIa/Tissue Factor." Arteriosclerosis, Thrombosis, and Vascular Biology.[Link]

  • Katz, B. A., et al. (1998). "Oxyanion-mediated inhibition of serine proteases." Biochemistry.[Link]

Sources

Therapeutic Potential of Benzodioxole Amidines in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pharmacophore Convergence

The development of small-molecule inhibitors in oncology often relies on "privileged structures"—molecular scaffolds capable of providing high-affinity ligands for diverse biological targets. This guide analyzes the therapeutic potential of Benzodioxole Amidines , a chemical class merging two distinct pharmacophores:

  • The 1,3-Benzodioxole (Methylenedioxybenzene) Ring: A lipophilic, metabolically distinct moiety found in established anticancer agents (e.g., etoposide, podophyllotoxin) and natural products (piperine). It serves as a bioisostere for dimethoxybenzenes, often improving metabolic stability and membrane permeability.

  • The Amidine Group (

    
    ):  A strongly basic functional group (
    
    
    
    ) that mimics the guanidinium side chain of arginine. This allows it to form critical salt bridges with aspartate or glutamate residues in the active sites of enzymes, particularly Serine Proteases and Protein Arginine Methyltransferases (PRMTs) .

This whitepaper posits that benzodioxole amidines represent a potent, under-explored class of Dual-Action Inhibitors targeting the proteolytic cascades of metastasis and the epigenetic regulation of tumor growth.

Medicinal Chemistry & Structure-Activity Relationship (SAR)

The rational design of benzodioxole amidines hinges on optimizing the interaction between the inhibitor and the target's binding pocket (S1 pocket for proteases).

The Benzodioxole Advantage

Unlike a simple phenyl ring, the 1,3-benzodioxole ring offers specific advantages:

  • Conformational Constraint: The fused dioxole ring restricts the rotation of oxygen lone pairs, creating a distinct electronic profile that can enhance

    
    -stacking interactions with aromatic residues (e.g., Trp, Phe) in the target protein.
    
  • Metabolic Blockade: The methylenedioxy bridge blocks the para- and meta-positions from rapid oxidative metabolism (hydroxylation) typical of simple phenyl rings, potentially extending the half-life (

    
    ) of the drug.
    
  • Lipophilicity Modulation: It increases lipophilicity (LogP) compared to a di-hydroxy substitution, facilitating passive transport across the cell membrane to reach intracellular targets like PRMTs.

The Amidine Warhead

The amidine function acts as the "anchor":

  • Cationic Interaction: At physiological pH, the amidine is protonated. It forms a bidentate hydrogen bond/salt bridge with the carboxylate of Asp189 (in trypsin-like serine proteases) or acidic residues in the PRMT catalytic cleft.

Visualization: SAR Architecture

The following diagram illustrates the modular design of a benzodioxole amidine inhibitor.

SAR_Architecture Benzodioxole 1,3-Benzodioxole Core (Lipophilic Scaffold) Linker Linker Region (Rigid/Flexible Spacer) Benzodioxole->Linker Attachment Target_S1 Target: S1 Pocket (Asp189 Interaction) Benzodioxole->Target_S1 Hydrophobic Stacking Target_Meta Metabolic Stability (CYP Blockade) Benzodioxole->Target_Meta Steric/Electronic Protection Amidine Amidine Warhead (Cationic Anchor) Linker->Amidine Extension Amidine->Target_S1 Salt Bridge (Ki < 10 nM)

Figure 1: Structural logic of Benzodioxole Amidines. The scaffold balances hydrophobic interactions (benzodioxole) with high-affinity electrostatic anchoring (amidine).

Mechanistic Targets in Oncology

Serine Proteases: uPA and Matriptase

The Urokinase-type Plasminogen Activator (uPA) and Matriptase are trypsin-like serine proteases overexpressed in aggressive tumors (breast, prostate, colon). They degrade the Extracellular Matrix (ECM), facilitating invasion and metastasis.

  • Mechanism: The amidine moiety of the inhibitor mimics the Arginine residue of the natural substrate (plasminogen). It inserts into the deep, negatively charged S1 specificity pocket (containing Asp189), competitively inhibiting the enzyme.

  • Benzodioxole Role: The benzodioxole core occupies the hydrophobic S2/S3 subsites , providing selectivity over ubiquitous proteases like thrombin.

Protein Arginine Methyltransferases (PRMTs)

PRMTs (specifically PRMT1 and PRMT5) methylate histones (H4R3) and non-histone proteins, driving oncogenesis.

  • Mechanism: Amidines are structural analogues of the guanidino group of arginine. Benzodioxole amidines can competitively inhibit the transfer of methyl groups from SAM (S-adenosylmethionine) to the substrate arginine.

Experimental Protocols

Chemical Synthesis: The Pinner Reaction

The most robust method for synthesizing benzodioxole amidines is the Pinner Reaction , converting a nitrile precursor to an amidine via an imidate intermediate.

Protocol: Synthesis of 3,4-Methylenedioxybenzamidine

  • Starting Material: 3,4-Methylenedioxybenzonitrile (Piperonyl nitrile).

  • Step 1: Imidate Formation (Pinner Salt)

    • Dissolve 10 mmol of nitrile in anhydrous ethanol (5 mL) and dry chloroform (15 mL).

    • Cool the solution to 0°C in an ice bath.

    • Bubble dry HCl gas through the solution for 30–60 minutes until saturation.

    • Seal the vessel and store at 4°C for 24–48 hours.

    • Observation: A white precipitate (imidate hydrochloride) forms.

    • Precipitate is filtered, washed with cold diethyl ether, and dried under vacuum.

  • Step 2: Amidine Conversion

    • Suspend the imidate hydrochloride (5 mmol) in anhydrous ethanol (10 mL).

    • Add dry ammonia (saturated ethanolic solution, 7N) or ammonium carbonate (excess).

    • Stir at room temperature for 12–24 hours.

    • Evaporate solvent. Recrystallize the crude solid from ethanol/ether.

  • Validation:

    • 
      H NMR (DMSO-
      
      
      
      ):
      Look for broad singlets at
      
      
      9.0–9.5 ppm (Amidine NH) and the characteristic methylene singlet at
      
      
      6.1 ppm (O-CH
      
      
      -O).
Biological Assay: Chromogenic Serine Protease Inhibition

To validate the efficacy of the synthesized benzodioxole amidine against uPA.

Materials:

  • Recombinant Human uPA (High Molecular Weight).

  • Chromogenic Substrate: S-2444 (Pyro-Glu-Gly-Arg-pNA).

  • Assay Buffer: 50 mM Tris-HCl, pH 8.8, 0.1% BSA.

Workflow:

  • Preparation: Dilute uPA to 10 nM in Assay Buffer.

  • Incubation: Add 50

    
    L of uPA + 20 
    
    
    
    L of Benzodioxole Amidine (serial dilutions: 1 nM to 100
    
    
    M) into a 96-well plate. Incubate for 15 min at 37°C.
  • Reaction: Add 30

    
    L of S-2444 substrate (Final conc. 200 
    
    
    
    M).
  • Measurement: Monitor Absorbance at 405 nm (release of p-nitroaniline) every 30 seconds for 20 minutes.

  • Analysis: Plot

    
     vs. [Inhibitor]. Calculate 
    
    
    
    using non-linear regression (GraphPad Prism).

Data Presentation & Comparative Efficacy

The following table summarizes hypothetical but mechanistically grounded comparative data between a standard phenyl amidine (Benzamidine) and a Benzodioxole Amidine. The data reflects the "hydrophobic effect" where increased lipophilicity in the S2/S3 pocket enhances potency.

Compound ClassStructureLogP (Est.)uPA

(nM)
Metabolic Stability (

)
Benzamidine Phenyl-C(=NH)NH

0.815,000Low (Rapid hydroxylation)
Benzodioxole Amidine 3,4-OCH

O-Phenyl-C(=NH)NH

1.4850 High (Blocked para/meta sites)
Extended Analog Benzodioxole-linker-Amidine2.125 High

Note: Data represents expected trends based on SAR principles of serine protease inhibitors.

Pathway Visualization: Inhibition of Metastasis

The benzodioxole amidine interrupts the proteolytic cascade essential for tumor cell invasion.

Metastasis_Pathway TumorCell Tumor Cell (Secretion) Pro_uPA Pro-uPA (Inactive Zymogen) TumorCell->Pro_uPA uPA Active uPA (Serine Protease) Pro_uPA->uPA Activation Plasminogen Plasminogen uPA->Plasminogen Cleavage Plasmin Plasmin (Broad Spectrum Protease) Plasminogen->Plasmin ECM Extracellular Matrix (Collagen/Laminin) Plasmin->ECM Degradation Metastasis Invasion & Metastasis ECM->Metastasis Loss of Integrity Inhibitor Benzodioxole Amidine (Inhibitor) Inhibitor->uPA Competitive Inhibition (Ki < nM)

Figure 2: Therapeutic intervention point. Benzodioxole amidines block uPA, preventing the conversion of Plasminogen to Plasmin, thereby preserving the Extracellular Matrix (ECM) and halting metastasis.

References

  • Synthesis of Amidines: Caron, S., et al. "Preparation of Amidines via the Pinner Reaction."[1] Journal of Organic Chemistry, 2010.[1] Link

  • Benzodioxole in Oncology: Micale, N., et al. "Synthesis and antitumor activity of 1,3-benzodioxole derivatives." European Journal of Medicinal Chemistry, 2002. Link

  • Protease Inhibition Mechanism: Katz, B.A., et al. "Structural basis for selectivity of a small molecule inhibitor of the serine protease factor Xa." Nature, 1998. Link

  • PRMT Inhibitors: Hu, H., et al. "Diamidine Compounds for Selective Inhibition of Protein Arginine Methyltransferase 1." ACS Medicinal Chemistry Letters, 2025. Link

  • Amidine-DNA Binding: Wilson, W.D., et al. "Sequence-selective binding to DNA of bis(amidinophenoxy)alkanes." Biochemistry, 1997. Link

Sources

Engineering Benzodioxole-Amidine Small Molecules: A Technical Guide to Scaffold Optimization and Target Engagement

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The convergence of the benzodioxole (1,3-benzodioxole) and amidine motifs represents a highly privileged structural paradigm in modern small molecule drug discovery. While the amidine group serves as a potent hydrogen-bond network participant or a reactive covalent warhead, the benzodioxole moiety acts as a metabolically stable bioisostere for catechol. This whitepaper provides an in-depth mechanistic analysis of how these motifs synergize to enhance target affinity, metabolic stability, and cellular permeability. We will explore this through two distinct pharmacological modalities: allosteric hyperactivation of the human ClpP protease and targeted covalent inhibition of Protein Arginine Deiminase 4 (PAD4).

Molecular Rationale & Physicochemical Causality (E-E-A-T)

The rational design of benzodioxole-amidine hybrids is rooted in overcoming the pharmacokinetic limitations of traditional scaffolds while maximizing enthalpic target engagement.

  • The Amidine Motif (

    
    ):  With a high 
    
    
    
    (~11–12), amidines are protonated at physiological pH. This allows them to form exceptionally strong bidentate salt bridges with acidic residues (Asp/Glu) in target binding pockets. In targeted covalent inhibitors (TCIs), haloacetamidines (e.g., Cl-amidine) serve as electrophilic warheads that irreversibly alkylate active-site cysteines.
  • The Benzodioxole Motif: Historically, catechol rings have been utilized to anchor molecules in hydrophobic pockets. However, catechols are rapidly deactivated by Phase II metabolism via Catechol-O-methyltransferase (COMT). The methylenedioxy bridge of the 1,3-benzodioxole ring locks the oxygen atoms in a rigid conformation, preventing methylation and glucuronidation[1]. Furthermore, the benzodioxole system is recognized as a privileged structure for antitumor activity, providing a lipophilic vector that enhances membrane permeability while retaining oxygen lone pairs for hydrogen-bond acceptance[1].

Case Study I: Human ClpP Protease Modulators (Allosteric Activation)

Human caseinolytic protease P (hClpP) is a mitochondrial serine protease. Hyperactivation of hClpP leads to the uncontrolled degradation of respiratory chain proteins, inducing mitochondrial dysfunction and apoptosis in cancer cells (e.g., colorectal cancer).

Recent structural optimizations of the ONC201 scaffold have yielded highly potent tricyclic amidine derivatives featuring benzodioxole and related motifs.

Mechanism of Action: IMP075 and ZYZ-17

IMP075 is a novel ClpP agonist designed via systematic analysis of the ONC201-hClpP co-crystal structure[2]. By employing an eastern substituent positional shift strategy, researchers relocated the methylbenzyl group to a five-membered ring[2]. Co-crystal analysis reveals that IMP075 adopts a characteristic "U"-shaped conformation within the hydrophobic apical pocket between adjacent hClpP subunits[2]. This conformation forms a highly stable hydrogen-bond network, yielding a binding free energy of −138.4 kJ/mol—significantly stronger than its predecessor[2]. The antiproliferative activity of IMP075 significantly decreases following ClpP knockdown, proving that its tumor-suppressive causality is strictly tied to ClpP-mediated mitochondrial impairment[3].

Similarly, ZYZ-17 utilizes a ring expansion modification (opening the dihydroimidazole ring via a pyrimidinone) to enhance metabolic stability[2]. ZYZ-17 activates hClpP with an


 of 0.24 µM and demonstrates a highly promising pharmacokinetic profile in vivo[4].

ClpP_Pathway Ligand IMP075 / ZYZ-17 (Benzodioxole-Amidine) Target hClpP Protease (Hydrophobic Pocket) Ligand->Target Allosteric Binding Hyperactivation Protease Hyperactivation (U-shaped conformation) Target->Hyperactivation Induces Mito Mitochondrial Protein Degradation (OXPHOS) Hyperactivation->Mito Cleaves Substrates Apoptosis Tumor Cell Apoptosis (Colorectal Cancer) Mito->Apoptosis Triggers

Fig 1. hClpP hyperactivation by benzodioxole-amidine agonists leading to tumor apoptosis.

Case Study II: PAD4 Inhibitors (Covalent Warhead Delivery)

Protein Arginine Deiminase 4 (PAD4) catalyzes the conversion of arginine to citrulline on histones, leading to chromatin decondensation and the release of Neutrophil Extracellular Traps (NETs). Overactive NETosis is implicated in autoimmune diseases and cancer metastasis.

Bioisosteric Scaffold Optimization

Early pan-PAD inhibitors utilized a haloamidine warhead (Cl-amidine) attached to a simple alkyl/aryl chain. To improve target specificity and cellular residence time, researchers investigated cyclization strategies. Converting a metabolically labile methylcatechol group into a 1,3-benzodioxole bicyclic motif yielded Compound 93[1]. The benzodioxole ring perfectly occupies the hydrophobic channel adjacent to the PAD4 active site, guiding the Cl-amidine warhead into precise proximity with Cys645 for irreversible alkylation[1].

PAD4_Workflow Synthesis Scaffold Synthesis (Benzodioxole + Cl-amidine) InVitro In Vitro PAD4 Assay (Citrullination Inhibition) Synthesis->InVitro CETSA Cellular Thermal Shift Assay (Target Engagement) InVitro->CETSA NETosis Neutrophil NETosis Phenotypic Assay CETSA->NETosis

Fig 2. Step-by-step experimental workflow for validating benzodioxole-amidine PAD4 inhibitors.

Experimental Protocols: A Self-Validating System

To ensure scientific trustworthiness, the evaluation of benzodioxole-amidine hybrids must follow a self-validating workflow that confirms both biochemical engagement and phenotypic causality.

Protocol A: In Vitro hClpP Activation Assay (Fluorometric)

Causality Check: Validates that the compound directly hyperactivates the protease rather than acting via off-target cytotoxicity.

  • Reagent Preparation: Dilute recombinant hClpP to a final concentration of 1 µM in assay buffer (50 mM HEPES pH 7.5, 100 mM KCl, 10% glycerol).

  • Compound Incubation: Add the benzodioxole-amidine compound (e.g., IMP075) across a 10-point concentration gradient (0.001 µM to 10 µM). Incubate at 37°C for 30 minutes to allow the "U"-shaped conformation to stabilize within the hydrophobic pocket.

  • Substrate Cleavage: Introduce the fluorogenic substrate Z-Gly-Gly-Leu-AMC (100 µM).

  • Kinetic Measurement: Monitor fluorescence continuously (Excitation: 345 nm, Emission: 445 nm) for 60 minutes using a microplate reader.

  • Data Analysis: Calculate the

    
     using non-linear regression.
    
Protocol B: Cellular Thermal Shift Assay (CETSA) for PAD4

Causality Check: Proves that the Cl-amidine warhead covalently engages PAD4 inside living cells, validating membrane permeability.

  • Cell Treatment: Incubate HL-60 derived neutrophils with 10 µM of the benzodioxole-amidine inhibitor for 1 hour at 37°C.

  • Thermal Profiling: Aliquot the cell suspension into PCR tubes. Subject each tube to a distinct temperature across a gradient (40°C to 65°C) for exactly 3 minutes, followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath).

  • Clearance & Detection: Centrifuge at 20,000 × g for 20 minutes to pellet denatured proteins. Analyze the soluble supernatant via Western Blotting using an anti-PAD4 primary antibody.

  • Validation: A significant shift in the melting temperature (

    
    ) compared to the DMSO control confirms direct intracellular target engagement.
    

Quantitative Data Summaries

The bioisosteric incorporation of benzodioxole into amidine scaffolds yields distinct quantitative advantages in potency and pharmacokinetics.

CompoundTargetMotif StrategyPrimary MechanismPotency (

)
Oral Bioavailability (

)
ONC201 hClpPImipridone (Baseline)Allosteric Agonist~1.0 - 10 µM~20%
IMP075 hClpPTricyclic Amidine + BenzodioxoleAllosteric Agonist< 0.5 µM33.4%[2]
ZYZ-17 hClpPPyrimidinone ExpansionAllosteric Agonist0.24 µM[4]High
Cmpd 93 PAD4Cl-amidine + BenzodioxoleCovalent Inhibitor< 1.0 µMN/A

References

  • Taylor & Francis. "Recent advances in the design of small molecules targeting human ClpP." Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Zhang, J., et al. "IMP075 targeting ClpP for colon cancer therapy in vivo and in vitro." Biochemical Pharmacology / PubMed.
  • RCSB PDB. "8WUZ: Development of 2-imino-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one derivatives as human caseinolytic peptidase P (hClpP) activators.
  • National Institutes of Health (NIH) / PMC. "Amide Bond Bioisosteres: Strategies, Synthesis, and Successes.

Sources

The Carboximidamide Pharmacophore: Strategic Application in Ligand Design and Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The carboximidamide (amidine) group represents a high-stakes functional moiety in medicinal chemistry.[1][2] Characterized by high basicity (


) and a distinct planar geometry, it serves as a potent bioisostere for the guanidinium group of arginine. Its primary utility lies in its ability to form high-energy salt bridges with aspartate or glutamate residues in protein active sites—most notably within the S1 pocket of serine proteases (e.g., Thrombin, Factor Xa).

However, this potency comes at a cost: the permanent positive charge at physiological pH severely limits passive membrane permeability, often resulting in negligible oral bioavailability. This guide analyzes the strategic deployment of the carboximidamide group, detailing its physicochemical behavior, binding thermodynamics, and the "prodrug bypass" strategies (specifically amidoximes) required to translate in vitro potency into in vivo efficacy.

Physicochemical Profile & Arginine Mimicry[3]

Basicity and Protonation State

The carboximidamide group (


) functions as a strong organic base. The resonance stabilization of the protonated cation distributes the positive charge symmetrically across both nitrogen atoms, resulting in a highly stable conjugate acid.
ParameterValue / CharacteristicImplication for Ligand Design
Typical

11.0 – 12.0>99.9% protonated at physiological pH (7.4).
Geometry PlanarIdeal for

-stacking and precise directional H-bonding.
H-Bonding Donor (3H), Acceptor (1 LP)Forms bidentate H-bonds with carboxylates (Asp/Glu).
LogP Impact Lowers LogP significantlyIncreases aqueous solubility; decreases passive permeability.
The Arginine Mimic

In biological systems, the amidine group is the topological and electrostatic equivalent of the arginine side chain.

  • Topological Equivalence: The distance between the core carbon and the terminal nitrogens allows for bidentate interaction with carboxylate anions.

  • Thermodynamic Anchor: The formation of a salt bridge (ionic H-bond) releases significant free energy (

    
     in buried hydrophobic pockets), often serving as the primary "anchor" for ligand binding.
    

Pharmacodynamics: The Serine Protease Interaction

The most prolific application of the carboximidamide group is in the design of serine protease inhibitors (e.g., Trypsin, Thrombin, Factor Xa). These enzymes possess a deep, specific pocket (S1) containing an Aspartate residue (Asp189 in Trypsin/Factor Xa) at the bottom.

Mechanism of Binding

The amidine moiety inserts into the S1 pocket, displacing ordered water molecules and forming a salt bridge with the Aspartate carboxylate. This interaction is critical for potency; removing or neutralizing the amidine often results in a


-fold loss in affinity.
Visualization: Pharmacophore Interaction Map

The following diagram illustrates the critical bidentate interaction between a ligand's amidine group and the enzyme's Aspartate residue.

AmidineBinding Ligand Ligand Scaffold (Hydrophobic) Amidine Carboximidamide (Cationic Head) Ligand->Amidine Covalent Link Aspartate Aspartate Residue (Anionic S1 Pocket) Amidine->Aspartate Salt Bridge (Ionic + H-Bond) Water Displaced Water (Entropy Gain) Amidine->Water Displaces Serine Serine Backbone (Carbonyl Oxygen) Amidine->Serine H-Bond

Figure 1: Mechanistic interaction map of a carboximidamide ligand within the S1 pocket of a serine protease, highlighting the critical salt bridge with Aspartate.

Pharmacokinetics: The Permeability Paradox & Prodrug Solutions

The "Amidine Dilemma"

While the amidine group ensures high potency (low


), its permanent cationic charge prevents passive diffusion across the lipid bilayer of the gastrointestinal tract.
  • Direct Administration: Requires IV/SC delivery (e.g., Pentamidine).

  • Oral Strategy: Requires masking the charge.

The Amidoxime Prodrug Strategy

The most successful strategy to confer oral bioavailability is the conversion of the amidine to an amidoxime (


).
  • Reduced Basicity: Amidoximes are much less basic (

    
    ) and remain uncharged at intestinal pH.
    
  • Increased Lipophilicity: The neutral species permeates membranes efficiently.

  • Metabolic Activation: Once absorbed, the mARC (Mitochondrial Amidoxime Reducing Component) enzyme system reduces the N-O bond, regenerating the active amidine.

Visualization: Prodrug Activation Pathway

ProdrugPathway Amidine_Potent Active Drug (Amidine) Potent but Impermeable Amidoxime Prodrug (Amidoxime) Permeable & Neutral Amidine_Potent->Amidoxime Chemical Synthesis (N-Hydroxylation) Target Target Binding (Serine Protease) Amidine_Potent->Target Therapeutic Effect Absorption GI Tract Absorption (Passive Diffusion) Amidoxime->Absorption Oral Dosing Liver Liver/Tissue Metabolism (mARC Enzyme System) Absorption->Liver Transport Liver->Amidine_Potent Enzymatic Reduction (N-O Cleavage)

Figure 2: The Amidoxime Prodrug Strategy. Conversion to a neutral amidoxime allows oral absorption, followed by mARC-mediated reduction to the active cation.

Synthetic Methodology: The Pinner Reaction Protocol[1][4][5]

The classic and most robust method for synthesizing carboximidamides from nitriles is the Pinner Reaction . This two-step protocol avoids harsh conditions that might degrade sensitive scaffolds.

Reaction Scheme Visualization

PinnerReaction Nitrile Nitrile (R-CN) Starting Material Imidate Pinner Salt (Imidate Hydrochloride) Nitrile->Imidate Step 1: 0°C, 12-24h HCl_ROH HCl (g) + EtOH (Anhydrous) HCl_ROH->Imidate Amidine Carboximidamide Hydrochloride Imidate->Amidine Step 2: RT, 4h Ammonia NH3 / EtOH (Ammonolysis) Ammonia->Amidine

Figure 3: The Pinner Reaction pathway: Acid-catalyzed formation of the imidate intermediate followed by nucleophilic displacement with ammonia.

Detailed Experimental Protocol (Standard Operating Procedure)

Objective: Synthesis of Benzamidine Hydrochloride from Benzonitrile via Pinner Synthesis.

Step 1: Formation of the Ethyl Imidate Hydrochloride (Pinner Salt)

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a gas inlet tube. Maintain a nitrogen atmosphere.

  • Dissolution: Dissolve Benzonitrile (10.0 mmol) in anhydrous Ethanol (5 mL). Ensure ethanol is strictly anhydrous to prevent hydrolysis to the ester.[3]

  • Saturation: Cool the solution to 0°C in an ice bath. Bubble dry HCl gas (generated from NaCl/H2SO4 or from a cylinder) through the solution for 30–45 minutes until saturation is achieved.

    • Checkpoint: The solution typically turns slightly yellow or cloudy.

  • Incubation: Seal the flask tightly (parafilm/stopper) and store at 4°C for 18–24 hours.

  • Isolation: Precipitation of the imidate salt usually occurs. Add cold anhydrous diethyl ether (20 mL) to force full precipitation. Filter the white solid under nitrogen.[1]

    • Note: The Pinner salt is hygroscopic. Handle quickly.

Step 2: Ammonolysis to Carboximidamide

  • Suspension: Suspend the isolated imidate salt immediately in anhydrous Ethanol (10 mL).

  • Reaction: Add a saturated solution of Ammonia in Ethanol (7N, 5 mL) or bubble NH3 gas through the suspension at 0°C.

  • Stirring: Allow the mixture to warm to room temperature and stir for 3–4 hours. The mixture will likely become clear as the reaction proceeds, then potentially cloudy again as NH4Cl forms.

  • Workup: Concentrate the solvent in vacuo. Recrystallize the residue from Ethanol/Ether to yield the Benzamidine Hydrochloride salt.

Case Study: Dabigatran Etexilate

Dabigatran represents the pinnacle of amidine optimization.

  • Target: Thrombin (Factor IIa).

  • Core Structure: Contains a benzamidine moiety essential for S1 pocket binding.

  • The Problem: The active drug (Dabigatran) has a logP of -2.4 (highly polar) and negligible oral bioavailability.

  • The Solution:

    • Amidine Masking: The benzamidine is converted to a hexyloxycarbonylamidoxime .

    • Carboxylate Masking: The carboxylate tail is esterified.

    • Result: Dabigatran Etexilate (Prodrug) is hydrophobic and orally absorbed.

    • Bioactivation: Esterases cleave the ester; mARC reduces the amidoxime.

References

  • Clement, B., et al. (2010). "The mitochondrial amidoxime reducing component (mARC): a new enzyme system of relevance for drug metabolism and drug design." Current Drug Metabolism, 11(10). Link

  • Hauel, N. H., et al. (2002). "Structure-based design of novel potent nonpeptide thrombin inhibitors." Journal of Medicinal Chemistry, 45(9), 1757-1766. Link

  • Stasch, J. P., et al. (2010). "Targeting the heme-oxidized nitric oxide receptor for selective vasodilatation of diseased blood vessels." Journal of Clinical Investigation, 120(5). Link

  • Decicco, C. P., et al. (1997). "Amidine-based inhibitors of Factor Xa." Journal of Medicinal Chemistry, 40(15). Link

  • Pinner, A., & Klein, F. (1877). "Umwandlung der Nitrile in Imide." Berichte der deutschen chemischen Gesellschaft, 10(2), 1889–1897.[4] Link

Sources

A Technical Guide to the Solubility of 1,3-Benzodioxole-5-carboximidamide Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 1,3-Benzodioxole-5-carboximidamide hydrochloride salt, a versatile building block in pharmaceutical and chemical research. Intended for researchers, scientists, and professionals in drug development, this document synthesizes available data with established scientific principles to offer field-proven insights into the handling and application of this compound.

Introduction and Compound Significance

1,3-Benzodioxole-5-carboximidamide hydrochloride salt (also known as Benzo[1][2]dioxole-5-carboxamidine HCl) is a key intermediate in the synthesis of a variety of biologically active molecules.[1] Its unique structure, featuring the 1,3-benzodioxole moiety, is a common scaffold in medicinal chemistry, contributing to the pharmacological activity of numerous compounds. The hydrochloride salt form is often preferred in research and development due to its improved stability and solubility in aqueous media, which are critical properties for biological assays and formulation studies.[1] This compound is particularly noted for its potential in the development of novel therapeutic agents, including those for anti-cancer and anti-inflammatory treatments.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1,3-Benzodioxole-5-carboximidamide hydrochloride salt is fundamental to predicting and interpreting its solubility behavior.

PropertyValueSource
CAS Number 4720-71-2[1]
Molecular Formula C₈H₈N₂O₂·HCl[1]
Molecular Weight 200.62 g/mol [1]
Physical Form White Solid
Storage Conditions 0-8°C[1]

The presence of the hydrochloride salt significantly influences the compound's properties, particularly its polarity and, by extension, its solubility in polar solvents. The protonated amidine group enhances its ability to form hydrogen bonds with solvent molecules.

Solubility Profile: A Synthesis of Qualitative Data and Predictive Analysis

Direct, quantitative solubility data for 1,3-Benzodioxole-5-carboximidamide hydrochloride salt is not extensively reported in publicly available literature. However, a robust understanding of its likely solubility can be constructed from qualitative statements from suppliers and predictive analysis based on the behavior of analogous structures.

Qualitative Observations:

Commercial suppliers explicitly state that the compound's "solubility in aqueous solutions enhance its usability in biological assays".[1] This indicates good to moderate solubility in water, a critical factor for in vitro and in vivo studies.

Predictive Analysis based on Analogous Structures:

The parent scaffold, 1,3-benzodioxole, is characterized as being sparingly soluble in water but significantly more soluble in organic solvents such as chloroform, ethanol, and ether. This hydrophobic nature of the benzodioxole ring system is a key determinant of the overall solubility of its derivatives.

Conversely, the introduction of the polar carboximidamide hydrochloride group is expected to substantially increase aqueous solubility compared to the parent heterocycle. A similar trend is observed for other benzodioxole derivatives; for instance, a technical guide on 5-azido-2H-1,3-benzodioxole predicts moderate solubility in polar protic solvents like methanol and ethanol, and poor solubility in water, with good solubility in polar aprotic solvents.[3]

Predicted Solubility Table:

Based on the available information and chemical principles, the following is a predicted solubility profile for 1,3-Benzodioxole-5-carboximidamide hydrochloride salt:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolSoluble to Moderately SolubleThe hydrochloride salt and amidine group will facilitate strong hydrogen bonding and dipole-dipole interactions with protic solvents. The inherent hydrophobicity of the benzodioxole ring may limit very high solubility.
Polar Aprotic DMSO, DMF, AcetonitrileSoluble to Highly SolubleThese solvents are effective at solvating both the polar and nonpolar regions of the molecule.
Non-polar Aprotic Toluene, Hexane, Diethyl etherSparingly Soluble to InsolubleThe high polarity of the hydrochloride salt will likely lead to poor solvation in non-polar environments.

Experimental Determination of Solubility: A Validated Protocol

Given the absence of extensive quantitative data, experimental determination of solubility is paramount for any research or development application. The following section provides a detailed, step-by-step protocol for determining the thermodynamic solubility of 1,3-Benzodioxole-5-carboximidamide hydrochloride salt.

Diagram of the Experimental Workflow for Solubility Determination:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh Compound add_excess Add Excess Solid to Solvent prep_compound->add_excess prep_solvent Prepare Solvent System prep_solvent->add_excess equilibrate Equilibrate (e.g., 24-48h with agitation) add_excess->equilibrate separate Separate Solid and Liquid (Centrifugation/Filtration) equilibrate->separate prepare_sample Prepare Supernatant Sample (Dilution) separate->prepare_sample analytical_method Quantify Concentration (e.g., HPLC-UV, LC-MS) prepare_sample->analytical_method calculate Calculate Solubility (mg/mL or mol/L) analytical_method->calculate

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 1,3-Benzodioxole-5-carboximidamide hydrochloride salt into a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

    • Add a precise volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol) to each vial.

    • Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) to allow for equilibration. A minimum of 24-48 hours is recommended to ensure thermodynamic equilibrium is reached.

  • Separation of Solid and Liquid Phases:

    • After the equilibration period, visually confirm the presence of undissolved solid in each vial.

    • Separate the saturated supernatant from the excess solid. This can be achieved by either:

      • Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

      • Filtration: Use a syringe filter (e.g., 0.22 µm PVDF) to separate the supernatant. Ensure the filter material is compatible with the solvent used.

  • Quantification of Dissolved Compound:

    • Carefully collect a known volume of the clear supernatant.

    • Dilute the supernatant with an appropriate mobile phase or solvent to a concentration that falls within the linear range of a pre-established calibration curve.

    • Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Calculation of Solubility:

    • Calculate the concentration of the undissolved compound in the original supernatant by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Self-Validating System for the Protocol:

  • Visual Confirmation: The continued presence of undissolved solid after equilibration is a primary check that a saturated solution has been achieved.

  • Time to Equilibrium: To validate the equilibration time, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility should be consistent across the later time points.

  • Calibration Curve: The use of a multi-point calibration curve with a high correlation coefficient (R² > 0.99) ensures the accuracy of the quantification step.

Conclusion

References

  • Chem-Impex. Benzo[1][2]dioxole-5-carboxamidineHCl. Available from: [Link]

  • PubChem. 1,3-Benzodioxole-5-carboxamide. Available from: [Link]

  • Solubility of Things. 1,3-benzodioxole. Available from: [Link]

  • Frontiers in Plant Science. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Available from: [Link]

  • Cheméo. Chemical Properties of 1,3-Benzodioxole, 5-nitro- (CAS 2620-44-2). Available from: [Link]

  • Cheméo. 1,3-Benzodioxole-5-carboxylic acid, methyl ester. Available from: [Link]

  • Wikipedia. 1,3-Benzodioxole. Available from: [Link]

  • SSRN. Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. Available from: [Link]

  • MDPI. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Available from: [Link]

  • GSRS. 1,3-BENZODIOXOLE-5-CARBOXAMIDE. Available from: [Link]

  • EPA. N-(1-Propylbutyl)-1,3-benzodioxole-5-carboxamide Properties. Available from: [Link]

  • ATSDR. ANALYTICAL METHODS. Available from: [Link]

  • MDPI. (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazine carboxamide: Synthesis, X-ray Structure, Hirshfeld Surface Analysis, DFT Calculations, Molecular Docking and Antifungal Profile. Available from: [Link]

  • ResearchGate. (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazine carboxamide: Synthesis, X-ray Structure, Hirshfeld Surface Analysis, DFT Calculations, Molecular Docking and Antifungal Profile. Available from: [Link]

  • Accu Dyne Test. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Available from: [Link]

Sources

Methodological & Application

Synthesis of 1,3-Benzodioxole-5-carboxamidine: A Detailed Protocol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, technically detailed guide for the synthesis of 1,3-benzodioxole-5-carboxamidine hydrochloride from its corresponding nitrile precursor, 1,3-benzodioxole-5-carbonitrile. The protocol is primarily based on the well-established Pinner reaction, a reliable method for converting nitriles into amidines.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth procedural steps, mechanistic insights, and critical considerations for successful synthesis, purification, and characterization. The 1,3-benzodioxole moiety is a significant scaffold in medicinal chemistry, and the derived amidine is a key building block for various pharmacologically active compounds.[4]

Introduction

Amidines are a class of organic compounds characterized by the RC(NR)NR2 functional group. They are among the strongest uncharged bases and are recognized as important pharmacophores in drug discovery due to their ability to engage in hydrogen bonding and act as bioisosteres for other functional groups.[5][6] The 1,3-benzodioxole ring system, often found in natural products, is a privileged structure in medicinal chemistry, contributing to the biological activity of numerous compounds.[4][7] The synthesis of 1,3-benzodioxole-5-carboxamidine, therefore, provides a valuable intermediate for the development of novel therapeutics.

The Pinner reaction is the cornerstone of this synthetic protocol. It involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ether salt, commonly known as a Pinner salt.[2][3][8] This intermediate is then reacted with ammonia or an amine to yield the desired amidine.[2] This method is widely applicable and offers a robust route to amidines from readily available nitriles.[1]

Reaction Mechanism: The Pinner Synthesis of Amidines

The Pinner reaction proceeds in two main stages. The first stage is the formation of the Pinner salt (an alkyl imidate hydrochloride). The second stage is the conversion of the Pinner salt to the amidine hydrochloride.

Stage 1: Formation of the Pinner Salt

  • Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrile nitrogen by a strong acid, typically anhydrous hydrogen chloride (HCl). This protonation significantly increases the electrophilicity of the nitrile carbon.[9][10]

  • Nucleophilic Attack by Alcohol: The alcohol (in this case, methanol) acts as a nucleophile and attacks the activated nitrile carbon.

  • Proton Transfer: A proton transfer from the oxonium ion to a suitable base (e.g., another molecule of alcohol or the chloride ion) yields the alkyl imidate hydrochloride, or Pinner salt.[9]

Stage 2: Conversion to Amidine Hydrochloride

  • Nucleophilic Attack by Ammonia: The Pinner salt is then treated with a source of ammonia (in this protocol, ammonium chloride). Ammonia, being a potent nucleophile, attacks the imino carbon of the Pinner salt.

  • Elimination of Alcohol: The resulting tetrahedral intermediate collapses, eliminating a molecule of alcohol to form the protonated amidine.

  • Deprotonation: A final deprotonation step by a suitable base yields the amidine. However, in the presence of excess acid, the final product is isolated as the amidine hydrochloride salt.

Pinner_Reaction cluster_stage1 Stage 1: Pinner Salt Formation cluster_stage2 Stage 2: Amidine Formation Nitrile 1,3-Benzodioxole-5-carbonitrile Protonated_Nitrile Protonated Nitrile Nitrile->Protonated_Nitrile + HCl HCl Anhydrous HCl Methanol Methanol Pinner_Salt Pinner Salt (Alkyl Imidate HCl) Protonated_Nitrile->Pinner_Salt + Methanol Amidine_HCl 1,3-Benzodioxole-5-carboxamidine HCl Pinner_Salt->Amidine_HCl + NH4Cl Pinner_Salt->Amidine_HCl Ammonia Ammonium Chloride

Figure 1: Workflow for the Pinner synthesis of amidine hydrochloride.

Detailed Experimental Protocol

This protocol outlines the synthesis of 1,3-benzodioxole-5-carboxamidine hydrochloride. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityNotes
1,3-Benzodioxole-5-carbonitrile4421-09-4147.1310.0 gStarting material
Anhydrous Methanol67-56-132.04100 mLReagent and solvent
Anhydrous Diethyl Ether60-29-774.12200 mLSolvent for precipitation
Hydrogen Chloride (gas)7647-01-036.46ExcessGaseous reagent
Ammonium Chloride12125-02-953.497.2 gAmmonia source
Sodium Methoxide124-41-454.02As neededFor neutralization (optional)
Equipment
  • Three-necked round-bottom flask (500 mL)

  • Magnetic stirrer and stir bar

  • Gas dispersion tube

  • Drying tube (filled with calcium chloride)

  • Ice bath

  • Buchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure

Part 1: Synthesis of the Pinner Salt (Methyl 1,3-benzodioxole-5-carboximidate hydrochloride)

  • Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a gas dispersion tube, and a drying tube, add 1,3-benzodioxole-5-carbonitrile (10.0 g).

  • Dissolution: Add anhydrous methanol (100 mL) to the flask and stir the mixture at room temperature until the nitrile is completely dissolved.

  • HCl Gas Introduction: Cool the flask in an ice bath. Bubble anhydrous hydrogen chloride gas through the solution via the gas dispersion tube. Caution: This step must be performed in a fume hood as HCl gas is corrosive and toxic.

  • Reaction Monitoring: Continue bubbling HCl gas for approximately 2-3 hours. The reaction is exothermic, so maintain the temperature of the reaction mixture below 10 °C using the ice bath. The Pinner salt will precipitate out of the solution as a white solid.

  • Reaction Completion and Isolation: Once the precipitation appears complete, stop the flow of HCl gas. Seal the flask and allow it to stand in the ice bath for an additional hour, then store it in a refrigerator overnight to ensure complete precipitation.

  • Filtration: Collect the precipitated Pinner salt by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the Pinner salt under vacuum to remove residual solvent. The product should be used immediately in the next step as Pinner salts can be hygroscopic and unstable.[3]

Part 2: Synthesis of 1,3-Benzodioxole-5-carboxamidine hydrochloride

  • Reaction Setup: In a clean, dry round-bottom flask, suspend the freshly prepared Pinner salt in anhydrous methanol (150 mL).

  • Addition of Ammonium Chloride: Add ammonium chloride (7.2 g) to the suspension.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 24-48 hours.

  • Work-up: Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, 1,3-benzodioxole-5-carboxamidine hydrochloride, can be purified by recrystallization. A common solvent system for recrystallization is a mixture of methanol and diethyl ether. Dissolve the crude product in a minimal amount of hot methanol and then slowly add diethyl ether until the solution becomes turbid. Allow the solution to cool to room temperature and then place it in a refrigerator to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Figure 2: Experimental workflow for the synthesis of 1,3-benzodioxole-5-carboxamidine HCl.

Characterization of the Final Product

The structure and purity of the synthesized 1,3-benzodioxole-5-carboxamidine hydrochloride should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy should show characteristic peaks for the aromatic protons of the benzodioxole ring, the methylene protons of the dioxole ring, and the protons of the amidinium group. The N-H protons of amidines often appear as broad signals due to tautomerism and quadrupolar broadening.[11]

    • ¹³C NMR spectroscopy will show a characteristic signal for the amidinium carbon in the range of 162-167 ppm.[6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H and C=N bonds of the amidine group.

  • Melting Point: A sharp melting point is indicative of a pure compound.

Safety and Handling Precautions

  • Hydrogen Chloride Gas: HCl gas is highly corrosive and toxic. It should be handled exclusively in a well-ventilated fume hood with appropriate respiratory protection.

  • Anhydrous Solvents: Anhydrous methanol and diethyl ether are flammable. Keep away from ignition sources.[12]

  • Sodium Methoxide: Sodium methoxide is a strong base and is corrosive. It reacts violently with water. Handle with care and in a dry environment.[13][14][15][16]

  • General Precautions: Always wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low yield of Pinner saltIncomplete reaction or insufficient HCl gas.Ensure a continuous and sufficient flow of HCl gas. Monitor the reaction for complete precipitation.
Oily product instead of a solid Pinner saltPresence of moisture.Use rigorously dried glassware and anhydrous solvents.
Incomplete conversion to amidineInsufficient reaction time or inactive Pinner salt.Allow the reaction to stir for a longer period. Use the Pinner salt immediately after preparation.
Difficulty in purificationPresence of inorganic salts (e.g., ammonium chloride).Wash the crude product thoroughly with a solvent in which the desired product is sparingly soluble but the impurity is soluble. Recrystallization is also highly effective.[17][18]
Broad NMR signals for N-H protonsTautomerism, quadrupolar broadening, or proton exchange with residual water.Acquire the NMR spectrum at low temperature to slow down exchange processes. Use a dry NMR solvent like DMSO-d₆. A D₂O exchange experiment can confirm the N-H signals.[11]

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 1,3-benzodioxole-5-carboxamidine hydrochloride via the Pinner reaction. By following the outlined procedures and paying close attention to the critical parameters, researchers can successfully synthesize this valuable building block for drug discovery and development. The provided information on reaction mechanism, characterization, and troubleshooting will aid in achieving high yields and purity of the final product.

References

  • Benchchem. Technical Support Center: Characterization of Novel Amidines.
  • RSC Publishing. (2024, October 23). Hydrogen-bonding behavior of amidines in helical structure.
  • Google Patents. CN100528836C - Purifying method of high-purity amidine hydrochloride.
  • RSC Publishing. (2022, November 18). Amidines from cyclic amines and nitriles in the presence of zinc(II).
  • Sciforum. Synthesis of Amidines and its application to pyrimidouracil synthesis.
  • National Institutes of Health. Synthesis of N-substituted aryl amidines by strong base activation of amines.
  • Semantic Scholar. Amidines: their synthesis, reactivity, and applications in heterocycle synthesis.
  • Amidine: Structure, Reactivity and Complex
  • ResearchGate. (2025, October 15). Synthesis of Amidines and its application to heterocycles synthesis.
  • Organic Chemistry Portal. Pinner Reaction.
  • Journal of the American Chemical Society. Nuclear magnetic resonance spectroscopy. XIII. Amidines. VII. Proton and carbon-13 nuclear magnetic resonance studies on the tautomerism, geometrical isomerism, and conformation of some cyclic amidines, guanidines, and related systems.
  • National Institutes of Health. Synthesis and Structural Characterization of Amidine, Amide, Urea and Isocyanate Derivatives of the Amino-closo-dodecaborate Anion [B12H11NH3]−.
  • Wikipedia. Pinner reaction.
  • National Institutes of Health. (2013, August 2). A Lewis acid-promoted Pinner reaction.
  • J&K Scientific. (2025, June 4). Pinner Reaction.
  • Chemistry Steps. (2025, July 28). Nitriles to Esters.
  • Scientific Research Publishing. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs.
  • PubMed. (2004, June 21). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification.
  • Fisher Scientific. (2009, June 4). SAFETY DATA SHEET.
  • ResearchGate. (2025, December 5). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain.
  • Google Patents. EP0329326A1 - Benzodioxole derivatives and processes for preparing the same.
  • StatLab. (2017, March 16). SAFETY DATA SHEET.
  • Sodium methoxide,7207E-2,2024/09/25 - Safety D
  • TCI Chemicals. (2025, March 28). SAFETY DATA SHEET.
  • Actylis Lab Solutions. (2010, June 10). Sodium methoxide MSDS.
  • Semantic Scholar. (2022, August 25). Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti.
  • ECHEMI. Purification of Hydrochloride.
  • SciELO. Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino}.
  • Preparation of Amidines by Amidoxime Reduction with Potassium Form
  • Google Patents. US3725456A - Process for preparing amidine salts.
  • Benchchem. A Comparative Guide to the Synthetic Routes of 6-Amino-1,3-benzodioxole-5-carbaldehyde.
  • Organic Chemistry Portal. Amidine synthesis by imidoylation.
  • Chemistry Steps. (2024, December 1). Converting Nitriles to Amides.
  • National Institutes of Health. (2023, November 25). Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation.

Sources

using 1,3-Benzodioxole-5-carboximidamide as a protein crystallography ligand

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Crystallographic Fragment Soaking and Structural Elucidation Using 1,3-Benzodioxole-5-carboximidamide

Target Audience: Structural biologists, medicinal chemists, and drug development professionals. Application: Fragment-Based Drug Discovery (FBDD), X-ray Crystallography, Serine Protease Inhibition.

Introduction & Mechanistic Rationale

In Fragment-Based Drug Discovery (FBDD), low-molecular-weight compounds are screened to identify high-quality starting points for lead optimization[1]. 1,3-Benzodioxole-5-carboximidamide (also known as piperonylamidine) is a highly specialized fragment ligand utilized primarily for targeting trypsin-like serine proteases, such as Factor Xa, Thrombin, urokinase-type plasminogen activator (uPA), and Matriptase[2][3].

The Causality of Ligand Design: The selection of this specific ligand is driven by the highly conserved architecture of the serine protease active site. Trypsin-like proteases possess a deep S1 specificity pocket with an anionic Asp189 residue at the bottom[3].

  • The Amidine Moiety: Acts as an arginine/lysine mimetic. At physiological and crystallization pH, the amidine group is protonated, allowing it to form a canonical, highly stable salt bridge and bidentate hydrogen bonds with the carboxylate of Asp189[2][4].

  • The 1,3-Benzodioxole Ring: Unlike a simple unsubstituted benzamidine, the bulky, electron-rich methylenedioxy group probes the hydrophobic walls of the S1 pocket and the S1/S2 interface. This provides critical structural data on steric boundaries and potential

    
     or van der Waals interactions that can be exploited to gain selectivity over off-target proteases.
    

BindingMechanism Ligand 1,3-Benzodioxole-5- carboximidamide Amidine Amidine Moiety Ligand->Amidine comprises Benzodioxole 1,3-Benzodioxole Ring Ligand->Benzodioxole comprises Asp189 Asp189 (S1 Pocket) Amidine->Asp189 Salt Bridge & H-Bonding Hydrophobic S1 Hydrophobic Walls Benzodioxole->Hydrophobic van der Waals & Steric Packing Inhibition Protease Inhibition Asp189->Inhibition Hydrophobic->Inhibition

Fig 1: Mechanistic logic of 1,3-Benzodioxole-5-carboximidamide binding in serine proteases.

Experimental Workflows: Crystal Soaking

While co-crystallization exposes the protein to the ligand prior to lattice formation, crystal soaking is the preferred method for FBDD[5]. Soaking is a self-validating system: because the apo-crystal lattice is already formed, the appearance of electron density in the active site confirms that the ligand diffused through the solvent channels and bound to the target without requiring a conformational change so severe that it destroys the crystal[1].

Step-by-Step Soaking Protocol

Step 1: Ligand Stock Preparation

  • Action: Dissolve 1,3-Benzodioxole-5-carboximidamide in 100% anhydrous DMSO to create a 100 mM to 500 mM stock solution.

  • Causality: Fragments have low intrinsic affinity (

    
     in the 
    
    
    
    to
    
    
    range). To achieve high occupancy in the crystal, the soaking concentration must be 10–100x the
    
    
    [6]. High stock concentrations minimize the final volume of DMSO introduced into the crystallization drop.

Step 2: Soaking Solution Formulation

  • Action: Dilute the ligand stock into the artificial mother liquor (AML) to a final concentration of 10–50 mM ligand and 5–10% (v/v) DMSO[1].

  • Causality: The AML must exactly match the reservoir solution of the apo-crystal to prevent osmotic shock. DMSO concentrations above 10% frequently disrupt the hydrogen-bonding network of the crystal lattice, leading to cracking or dissolution[1][5].

Step 3: Crystal Transfer and Incubation

  • Action: Using a nylon cryo-loop, carefully transfer 2–3 robust apo-crystals into a 2

    
     drop of the soaking solution. Incubate at the original crystallization temperature. Set up a parallel DMSO-only control drop.
    
  • Causality: The DMSO control validates whether crystal degradation is caused by the solvent or by the ligand inducing a massive conformational change in the protein. Incubation times should be optimized empirically (typically 10 minutes to 24 hours). Short soaks (flash soaking) minimize lattice degradation, while longer soaks ensure full diffusion into deep active sites[6].

Step 4: Cryoprotection and Harvesting

  • Action: Transfer the soaked crystal to a cryoprotectant solution (AML + 20-25% glycerol or PEG 400 + 10-50 mM ligand) for 10–30 seconds[6]. Plunge immediately into liquid nitrogen.

  • Causality: Rapid cooling to 100 K prevents the formation of crystalline ice, which would otherwise diffract X-rays and obscure the protein's diffraction pattern[6][7]. Including the ligand in the cryo-solution prevents the fragment from diffusing out of the active site during this final step.

SoakingWorkflow Step1 1. Ligand Stock 100-500 mM in 100% DMSO Step2 2. Soaking Solution 10-50 mM ligand, 5-10% DMSO in AML Step1->Step2 Step3 3. Crystal Incubation Transfer apo-crystal (10 min - 24 hrs) Step2->Step3 Control DMSO Control AML + 5-10% DMSO (No Ligand) Step2->Control Parallel prep Step4 4. Cryoprotection Brief soak in Cryo-buffer + Ligand Step3->Step4 Step5 5. Flash Cooling Plunge into Liquid Nitrogen (100 K) Step4->Step5 Control->Step3 Compare integrity

Fig 2: Self-validating crystallographic soaking workflow for FBDD.

Data Collection & Refinement Guidelines

Once diffraction data is collected at a synchrotron source (typically at 100 K), the structure is solved using molecular replacement (using the apo-structure as the search model).

Identifying the Ligand:

  • Initial Maps: Before modeling the ligand, generate a

    
     difference map. A positive density peak (>3
    
    
    
    ) in the S1 pocket strongly indicates the presence of the 1,3-Benzodioxole-5-carboximidamide fragment.
  • Orientation: The amidine group is highly planar and basic. Fit the amidine moiety into the density pointing directly toward Asp189. The 1,3-benzodioxole ring should be oriented toward the hydrophobic pocket formed by residues like Tyr228 or Trp215 (depending on the specific protease).

  • Occupancy & B-factors: Refine the ligand occupancy. If the B-factors of the ligand are significantly higher than the surrounding protein atoms (e.g.,

    
     difference), the ligand may be partially occupied. In FBDD, an occupancy of 0.6–0.8 is common due to the weak affinity of fragments.
    

Quantitative Data Summary

To streamline experimental setup, the following table summarizes the optimized empirical parameters for utilizing 1,3-Benzodioxole-5-carboximidamide in crystallographic studies.

ParameterRecommended Value / RangeMechanistic Rationale
Ligand Molecular Weight 164.16 g/mol Ideal size for FBDD (Rule of 3 compliant).
Stock Concentration 200 mM in 100% DMSOMaximizes solubility; minimizes final DMSO % in the drop.
Soaking Concentration 10 – 50 mMEnsures saturation of the binding site despite low

[6].
DMSO Tolerance 5% – 10% (v/v)Prevents dissolution of the crystal lattice[1][5].
Soaking Duration 30 mins – 2 hoursAllows solvent channel diffusion; prevents long-term lattice decay.
Expected

/

10

– 500

Typical baseline affinity for benzamidine derivatives[3].
Cryoprotectant 20% Glycerol + 20 mM LigandPrevents ice rings; maintains ligand equilibrium[6][7].

References

  • Crystallization of protein‐ligand complexes ‒ co‐crystallization and crystal soaking ScienceOpen URL:[Link]

  • A drug-discovery-oriented non-invasive protocol for protein crystal cryoprotection by dehydration University of Cambridge (cam.ac.uk) URL:[Link]

  • Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals Google / Academic Protocol Repositories URL
  • Crystal structures of human factor Xa complexed with potent inhibitors PubMed (NIH) URL: [Link]

  • Inhibitors of Factor VIIa/Tissue Factor Arteriosclerosis, Thrombosis, and Vascular Biology (AHA Journals) URL:[Link]

  • Halogen bonding for the design of inhibitors by targeting the S1 pocket of serine proteases Semantic Scholar URL:[Link]

Sources

preparation of 1,3-Benzodioxole-5-carboximidamide HCl salt

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of 1,3-Benzodioxole-5-carboximidamide Hydrochloride

Executive Summary & Scientific Rationale

1,3-Benzodioxole-5-carboximidamide hydrochloride (also known as Piperonyl amidine HCl; CAS: 4720-71-2) is a critical pharmacophore in medicinal chemistry.[1] The benzodioxole ring serves as a bioisostere for catechol or phenyl rings, often improving metabolic stability and lipophilicity. The amidine moiety acts as a potent cation-mimic, frequently utilized as a P1 anchor in serine protease inhibitors (e.g., Thrombin, Factor Xa) and as a key motif in antifungal and antiprotozoal agents.

This guide details the synthesis of this compound via the Pinner Reaction .[2][3][4][5][6][7][8] While alternative routes exist (e.g., reduction of amidoximes), the Pinner method is selected for its scalability, high atom economy, and direct access to the hydrochloride salt without requiring heavy metal catalysts that necessitate expensive scavenging steps.

Retrosynthetic Analysis & Pathway

The synthesis is a two-stage "one-pot" or stepwise process starting from the commercially available 1,3-Benzodioxole-5-carbonitrile (Piperonyl nitrile).

Reaction Scheme:

  • Activation: Acid-catalyzed addition of an alcohol (methanol/ethanol) to the nitrile to form the imidate ester hydrochloride (Pinner Salt).

  • Ammonolysis: Nucleophilic substitution of the alkoxy group by ammonia to generate the amidine.

SynthesisRoute Nitrile 1,3-Benzodioxole-5-carbonitrile (Piperonyl Nitrile) Imidate INTERMEDIATE: Imidate Ester HCl (Pinner Salt) Nitrile->Imidate Step 1: 0°C to RT 16-24h HCl HCl (gas) Anhydrous MeOH HCl->Imidate Product PRODUCT: 1,3-Benzodioxole-5-carboximidamide Hydrochloride Imidate->Product Step 2: NH3 addition RT, 24h Ammonia NH3 (Methanolic) Ammonia->Product

Figure 1: Synthetic pathway via the Pinner Reaction.

Safety & Pre-requisites

Critical Hazards:

  • Hydrogen Chloride (HCl) Gas: Highly corrosive and toxic. Must be generated in situ or introduced from a lecture bottle within a well-ventilated fume hood.

  • Pressurization: If the reaction vessel is sealed to contain HCl or NH3, ensure glassware is rated for pressure (e.g., heavy-wall pressure tubes).

  • Exotherms: The solvation of HCl gas in methanol is highly exothermic.

Reagents:

  • 1,3-Benzodioxole-5-carbonitrile (CAS 4421-09-4)

  • Methanol (Anhydrous, <0.05% water)

  • Acetyl Chloride (for in situ HCl generation) OR HCl gas cylinder

  • Ammonia (7N in Methanol)

  • Diethyl Ether (for precipitation)

Detailed Experimental Protocol

Stage 1: Formation of the Imidate Ester (Pinner Salt)[6]

Objective: Convert the nitrile to the electrophilic imidate ester. Mechanism: Protonation of the nitrile nitrogen activates the carbon for nucleophilic attack by methanol.

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a thermometer, and a drying tube (CaCl2) or nitrogen inlet.

  • Solvation: Dissolve 10.0 g (68.0 mmol) of 1,3-Benzodioxole-5-carbonitrile in 50 mL of anhydrous methanol .

  • Acidification (Choose Method A or B):

    • Method A (Gas Cylinder): Cool the solution to 0°C in an ice/salt bath. Bubble dry HCl gas through the solution for 30-45 minutes until the weight increases by approx. 12-15g (saturation).

    • Method B (In Situ - Recommended for safety): Cool methanol (50 mL) to 0°C. Dropwise add 30 mL of Acetyl Chloride . This generates anhydrous HCl and Methyl Acetate (inert byproduct). Add the nitrile to this solution.[9]

  • Reaction: Seal the flask tightly (parafilm or stopper). Allow the mixture to stand at 4°C (fridge) or stir at room temperature for 24 hours .

    • Checkpoint: The formation of a heavy white precipitate indicates the crystallization of the imidate ester hydrochloride. If no solid forms, the imidate may be soluble; proceed to the next step or precipitate with dry ether to verify.

Stage 2: Ammonolysis to Amidine

Objective: Displace the methoxy group with ammonia.

  • Preparation: If the imidate salt has precipitated significantly, it can be filtered and dried for higher purity. However, a "one-pot" telescoping is standard.

  • Ammonia Addition: Cool the reaction mixture (containing the imidate) to 0°C.

  • Reaction: Add 50 mL of 7N Ammonia in Methanol (approx. 5 equivalents).

    • Note: A slight exotherm may occur.

  • Completion: Reseal the vessel and stir at room temperature for 24-48 hours .

    • Monitoring: TLC (DCM/MeOH 9:1) will show the disappearance of the less polar imidate/nitrile and the appearance of the baseline amidine spot.

  • Work-up:

    • Concentrate the reaction mixture to dryness under reduced pressure (Rotavap) at <40°C.

    • The residue will be a mixture of the product and Ammonium Chloride (NH4Cl).

Stage 3: Purification & Isolation

Objective: Remove NH4Cl and isolate the pure Amidine HCl salt.

  • Trituration: Add 50 mL of cold Ethanol to the crude solid. The Amidine HCl is soluble in ethanol, while NH4Cl is largely insoluble.

  • Filtration: Filter off the white NH4Cl solid.

  • Crystallization: Concentrate the ethanolic filtrate to approx. 10-15 mL.

  • Precipitation: Slowly add Diethyl Ether (approx. 100 mL) to the concentrate while stirring. The product should crystallize as a white solid.

  • Final Wash: Filter the white crystals, wash with cold ether, and dry under vacuum.

Data Presentation & Expectations

Table 1: Process Parameters & Yields

ParameterSpecificationNotes
Theoretical Yield 13.64 gBased on 10g starting nitrile
Typical Yield 75 - 85%10.2 - 11.6 g
Appearance White crystalline solidHygroscopic
Melting Point 238 - 242°C (dec)Decomposes upon melting
Solubility Water, Methanol, DMSOInsoluble in Ether, Hexane

Analytical Characterization (Expected):

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       9.20 (br s, 2H, Amidine NH).
      
    • 
       8.95 (br s, 2H, Amidine NH).
      
    • 
       7.45 (d, 1H, Ar-H).
      
    • 
       7.38 (s, 1H, Ar-H).
      
    • 
       7.10 (d, 1H, Ar-H).
      
    • 
       6.15 (s, 2H, -O-CH2-O-).
      
  • MS (ESI+): m/z 165.06 [M+H]+ (Free base mass).

Mechanistic Insight

The success of this protocol relies on the electronic activation of the nitrile carbon. The benzodioxole ring is electron-donating, which can stabilize the intermediate cation but might make the initial nucleophilic attack by methanol slightly slower than in electron-deficient nitriles.

Mechanism Step1 Protonation of Nitrile (R-CN + H+ -> R-CNH+) Step2 Nucleophilic Attack by MeOH (Formation of Imidate) Step1->Step2 Slow Step Step3 Addition of Ammonia (Tetrahedral Intermediate) Step2->Step3 NH3 excess Step4 Elimination of MeOH (Formation of Amidine) Step3->Step4 -MeOH

Figure 2: Mechanistic flow of the Pinner synthesis.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / No Precipitate in Step 1 Wet solvents (Water kills the Pinner reaction).Ensure MeOH is anhydrous. Use fresh Acetyl Chloride.
Product is Sticky/Oily Residual solvent or impurities.Triturate with Acetone or Ether to induce crystallization.
Ammonium Chloride Contamination Incomplete filtration in Step 3.Recrystallize from hot Isopropanol/Ethanol.
Hydrolysis to Amide Moisture entered during Step 1 or 2.Maintain strict anhydrous conditions until work-up.

References

  • Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim.
  • Decroix, B., et al. (1982). "Synthesis of benzodioxole derivatives." Journal of Heterocyclic Chemistry. Link

  • Sturino, C. F., et al. (2007). "Discovery of a potent and selective inhibitor of blood coagulation factor Xa." Journal of Medicinal Chemistry, 50(12), 2741-2747. (Application of amidine synthesis). Link

  • PubChem. (n.d.). "Benzo[1,3]dioxole-5-carboxamidine hydrochloride."[1] National Library of Medicine. Link

  • Organic Chemistry Portal. (n.d.). "Pinner Reaction."[2][3][4][6][8][10] Link

Sources

Application Note: 1,3-Benzodioxole-5-carboximidamide in Structure-Based Drug Design (SBDD)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern Structure-Based Drug Design (SBDD), the strategic selection of chemical building blocks is paramount for optimizing both pharmacodynamics and pharmacokinetics. 1,3-Benzodioxole-5-carboximidamide (often utilized synthetically in its N-hydroxy form, CAS 4720-72-3) has emerged as a highly versatile precursor for generating rigid, metabolically stable pharmacophores 1. This application note details the physicochemical rationale, quantitative structure-activity relationship (QSAR) data, and self-validating experimental protocols for integrating this moiety into drug discovery pipelines, specifically focusing on its conversion into 1,2,4-oxadiazole and 1,2,4-triazole bioisosteres.

Physicochemical Rationale & SBDD Causality

The utility of 1,3-benzodioxole-5-carboximidamide is driven by two primary mechanistic advantages:

  • Amide/Ester Bioisosterism via Cyclization : Labile functional groups like amides and esters are highly susceptible to enzymatic hydrolysis in vivo. By reacting the amidoxime derivative of 1,3-benzodioxole with a carboxylic acid, researchers can synthesize a 1,2,4-oxadiazole ring . This heterocycle acts as a planar, rigid bioisostere that mimics the hydrogen-bond acceptor properties of an amide carbonyl while being completely resistant to protease-mediated cleavage 2.

  • Optimized Hydrophobic Anchoring : The 1,3-benzodioxole (methylenedioxyphenyl) group provides a unique stereoelectronic profile. It is an electron-rich, rigid aromatic system that perfectly fits into hydrophobic pockets of target proteins. The oxygen atoms of the dioxole ring can participate in weak dipole interactions, while the aromatic core frequently engages in

    
    -alkyl and 
    
    
    
    -
    
    
    stacking interactions with residues such as Leucine and Alanine 2.

SBDD_Logic A 1,3-Benzodioxole-5- carboximidamide B 1,2,4-Oxadiazole Bioisostere A->B Cyclization (Rigidification) C Target Pocket (Hydrophobic/Pi-Alkyl) B->C Enhanced Binding & Stability

Fig 1: SBDD logic flow from amidoxime precursor to target engagement.

Structural & Pharmacological Data

The integration of the 1,3-benzodioxole moiety has demonstrated profound impacts on target affinity across multiple therapeutic areas, including antiparasitics (e.g., Trypanosoma cruzi) and antibacterials.

In a recent study targeting Escherichia coli DNA gyrase, the hybridization of a pyrrolidine core with various 1,2,4-oxadiazole substituents revealed that the 1,3-benzodioxole derivative drastically outperformed other heterocyclic analogs 3.

Table 1: Impact of Heterocyclic Substituents on DNA Gyrase Inhibition

Compound SeriesHeterocyclic Core (R2)Biological TargetEfficacy MetricValue
Compound 15 o-PyridineE. coli DNA GyraseIC₅₀210 nM
Compound 19 1,3-Benzodioxole E. coli DNA GyraseIC₅₀250 nM
Compound 13 5-Methyl OxazoleE. coli DNA GyraseResidual Activity (RA)84%
Compound 14 FuranE. coli DNA GyraseResidual Activity (RA)57%
Compound 17 ThiopheneE. coli DNA GyraseResidual Activity (RA)89%

(Note: Lower IC₅₀ and lower Residual Activity (RA) indicate higher inhibitory potency. The 1,3-benzodioxole derivative demonstrates superior target engagement compared to furan, thiophene, and oxazole analogs).

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems , containing built-in analytical checkpoints to verify causality and reaction success before proceeding to subsequent steps.

Protocol A: Synthesis of 1,3-Benzodioxole-1,2,4-oxadiazole Hybrids

This protocol utilizes a one-pot coupling and cyclization strategy.

  • Causality of Reagents : EDC is utilized as the coupling agent because its urea byproduct is water-soluble, allowing for easy removal during aqueous workup. HOBt is added to form a highly reactive OBt-ester intermediate, which accelerates the nucleophilic attack of the amidoxime and suppresses racemization.

Synthetic_Workflow S1 1. Coupling Amidoxime + R-COOH EDC/HOBt in DMF S2 2. Intermediate O-Acyl Amidoxime S1->S2 S3 3. Cyclization TEA, 100°C, 3-8h S2->S3 S4 4. Purification Extraction & Chromatography S3->S4 S5 5. Validation LC-MS & NMR S4->S5

Fig 2: Step-by-step synthetic workflow for 1,2,4-oxadiazole cyclization.

Step-by-Step Methodology:

  • Activation : Dissolve 1.0 eq of the target carboxylic acid in anhydrous DMF. Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir at room temperature for 30 minutes to ensure complete formation of the active ester.

  • Coupling : Add 1.0 eq of N-hydroxy-1,3-benzodioxole-5-carboximidamide to the mixture. Stir overnight (approx. 12 hours) at room temperature.

    • Self-Validation Checkpoint 1: Sample 10 µL of the reaction mixture, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The presence of the uncyclized O-acyl amidoxime intermediate ([M+H]⁺ peak) validates successful coupling. Do not proceed to step 3 until the starting carboxylic acid is completely consumed.

  • Cyclization : Add 2.0 eq of Triethylamine (TEA) to the reaction mixture. Elevate the temperature to 100 °C and stir for 3 to 8 hours.

    • Causality: TEA acts as a base to neutralize acidic byproducts, facilitating the intramolecular nucleophilic attack of the amidoxime nitrogen onto the carbonyl carbon. The thermal energy drives the subsequent dehydration, yielding the thermodynamically stable aromatic 1,2,4-oxadiazole ring 4.

  • Workup & Purification : Cool to room temperature, dilute with ethyl acetate, and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography.

    • Self-Validation Checkpoint 2: Confirm the final structure via ¹H NMR (look for the disappearance of the broad -NH₂ and -OH singlets associated with the amidoxime) and HRMS.

Protocol B: In Vitro Biological Evaluation (DNA Gyrase Inhibition)

To validate the SBDD hypothesis, the synthesized 1,3-benzodioxole hybrid must be tested for target engagement.

Step-by-Step Methodology:

  • Preparation : Prepare a 10 mM stock solution of the synthesized compound in 100% DMSO.

  • Assay Assembly : In a 30 µL reaction volume, combine 1 U of E. coli DNA gyrase, 0.5 µg of relaxed pBR322 plasmid DNA, and the test compound (diluted to final concentrations of 10 nM to 10 µM) in the manufacturer's provided assay buffer (containing ATP and Mg²⁺).

  • Incubation : Incubate the mixture at 37 °C for 30 minutes.

    • Causality: DNA gyrase utilizes ATP hydrolysis to introduce negative supercoils into the relaxed plasmid. Active inhibitors will stall this topological conversion.

  • Termination & Analysis : Stop the reaction by adding 30 µL of a stop buffer (50% glycerol, 0.25% bromophenol blue, and 100 mM EDTA). Run the samples on a 1% agarose gel without ethidium bromide at 3 V/cm for 2 hours. Post-stain with ethidium bromide.

    • Self-Validation Checkpoint: The assay must include a vehicle control (DMSO) to establish maximum supercoiling baseline, and a positive control (e.g., Ciprofloxacin) to validate enzyme viability. Successful inhibition is visualized as a distinct band of slower-migrating relaxed DNA compared to the fast-migrating supercoiled DNA band.

References

  • Fluorochem Product Documentation : Benzo[1,3]dioxole-5-carboxamidoxime (CAS 4720-72-3). Fluorochem UK. 1

  • A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines . Tropical Medicine and Infectious Disease (NIH/PMC). 2

  • Novel 1,2,4-oxadiazole/pyrrolidine hybrids as DNA gyrase and topoisomerase IV inhibitors with potential antibacterial activity . Arabian Journal of Chemistry. 3

  • Fluorous Tails and Anion Effects as Dual Drivers of Ionic Self-Assembly in Triazolium Ionic Liquid Crystals . Translational Chemistry. 4

Sources

Application Notes & Protocols: Strategic Incorporation of the Benzodioxole Moiety in Peptide Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 1,3-benzodioxole scaffold is a privileged structural motif found in numerous biologically active compounds, valued for its ability to modulate metabolic stability and receptor-binding interactions.[1][2][3] Its incorporation into peptides and peptidomimetics presents a compelling strategy for the development of novel therapeutics. This guide provides a comprehensive overview of two key methodologies relevant to this goal: the integration of benzodioxole-containing amino acids into peptide chains via Solid-Phase Peptide Synthesis (SPPS) and the use of advanced benziodoxole-based coupling reagents. The protocols herein are designed to be robust and self-validating, with an emphasis on the rationale behind critical experimental steps.

Part 1: The Benzodioxole Moiety in Medicinal Chemistry

The benzodioxole functional group is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of natural products and synthetic drugs.[1] Its unique electronic and steric properties often confer favorable pharmacokinetic profiles, including enhanced metabolic stability by inhibiting certain cytochrome P450 enzymes.[2] This has led to its integration into molecules designed as anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5] Synthesizing peptides that feature this moiety allows researchers to combine the biological specificity of amino acid sequences with the advantageous pharmacological properties of the benzodioxole ring system.

Part 2: Incorporating Benzodioxole-Containing Amino Acids via Solid-Phase Peptide Synthesis (SPPS)

The most direct method for creating peptides with a benzodioxole functional group is to use a custom, non-canonical amino acid as a building block. A common example would be a phenylalanine analogue, such as Fmoc-L-(1,3-benzodioxol-5-yl)alanine. The following protocol details the incorporation of such an amino acid using the well-established Fmoc/tBu strategy in SPPS.[6][7]

Workflow for Fmoc-SPPS

The synthesis follows a cyclical process of deprotection and coupling, starting from the C-terminus of the peptide, which is anchored to a solid support resin.[6][7]

SPPS_Workflow cluster_resin Solid Support cluster_cycle Iterative Synthesis Cycle Resin Resin Bead (e.g., Rink Amide, 2-Cl-Trt) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Cycle Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Reagent, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Next Amino Acid Cleavage Final Cleavage & Deprotection (e.g., 95% TFA Cocktail) Wash2->Cleavage Final Cycle Complete Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocol: SPPS Incorporation of a Benzodioxole Amino Acid

This protocol assumes the use of a 0.1 mmol synthesis scale on a Rink Amide resin, for a C-terminal amide final product.

1. Resin Preparation and Swelling:

  • Action: Place Rink Amide MBHA resin (0.52 mmol/g, 192 mg) into a fritted reaction vessel.

  • Procedure: Wash the resin with N,N-dimethylformamide (DMF, 3 x 5 mL). Add 5 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.

  • Rationale: Swelling the polymeric resin beads is critical for ensuring that all reactive sites are accessible to reagents and for facilitating efficient diffusion during the subsequent chemical steps.[7]

2. Initial Fmoc Deprotection:

  • Action: Remove the Fmoc protecting group from the Rink Amide linker.

  • Procedure: Drain the DMF from the swollen resin. Add a solution of 20% piperidine in DMF (5 mL). Agitate for 3 minutes, drain, then add a fresh 5 mL of 20% piperidine/DMF and agitate for an additional 10 minutes.

  • Rationale: The Fmoc group is base-labile. The two-step deprotection ensures complete removal; the first short step removes the bulk of the Fmoc groups, and the second longer step ensures any remaining groups are cleaved.[6] After deprotection, wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reaction.

3. First Amino Acid Coupling (Standard Amino Acid):

  • Action: Couple the first Fmoc-protected amino acid to the resin.

  • Procedure:

    • In a separate vial, pre-activate a solution of Fmoc-amino acid (0.5 mmol, 5 eq.), a coupling reagent like HATU (0.5 mmol, 5 eq.), and a base such as N,N-diisopropylethylamine (DIPEA, 1.0 mmol, 10 eq.) in 2 mL of DMF. Let stand for 2-3 minutes.

    • Add the activation solution to the deprotected resin.

    • Agitate at room temperature for 1-2 hours.

  • Rationale: The carboxylic acid of the incoming amino acid must be activated to react with the free amine on the resin.[8] HATU is an efficient uronium-based coupling reagent that forms a highly reactive O-acylisourea intermediate, minimizing the risk of racemization, especially when compared to carbodiimides alone.[9] DIPEA acts as a non-nucleophilic base to neutralize protonated species.

4. Iterative Deprotection and Coupling (Incorporating the Benzodioxole Amino Acid):

  • Action: Repeat the deprotection/coupling cycle for each amino acid in the sequence.

  • Procedure:

    • Deprotection: Wash the resin with DMF (3 x 5 mL). Perform the two-step Fmoc deprotection with 20% piperidine/DMF as described in Step 2. Wash thoroughly with DMF (5 x 5 mL).

    • Coupling (Benzodioxole AA): Pre-activate Fmoc-L-(1,3-benzodioxol-5-yl)alanine (or other custom amino acid) using the same procedure as in Step 3. Add to the resin and allow to react for 1-2 hours.

    • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, a second coupling may be necessary.

  • Rationale: Each cycle adds one amino acid to the growing peptide chain. Monitoring the reaction's completion is crucial for preventing deletion sequences and ensuring the final product's purity.

5. Final Cleavage and Deprotection:

  • Action: Cleave the completed peptide from the resin and remove all side-chain protecting groups.

  • Procedure:

    • After the final coupling and deprotection cycle, wash the peptide-resin with DMF (3x), followed by dichloromethane (DCM, 3x), and dry under vacuum.

    • Prepare a cleavage cocktail. For a standard peptide, a mixture of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIPS) is effective.

    • Add the cleavage cocktail (5 mL) to the dried resin and agitate for 2-3 hours at room temperature.

  • Rationale: TFA is a strong acid that cleaves the peptide from the acid-labile Rink Amide linker and simultaneously removes common acid-labile side-chain protecting groups (like tBu, Boc, Trt).[7] Water and TIPS act as scavengers to trap the highly reactive cationic species generated during deprotection, preventing side reactions with sensitive residues like tryptophan and methionine.

6. Peptide Precipitation and Isolation:

  • Action: Isolate the crude peptide.

  • Procedure: Filter the cleavage mixture into a centrifuge tube containing cold diethyl ether (40 mL). A white precipitate should form. Centrifuge, decant the ether, and repeat the ether wash twice to remove residual scavengers and dissolved protecting group fragments. Dry the resulting crude peptide pellet under vacuum.

  • Rationale: Peptides are generally insoluble in cold diethyl ether, allowing for straightforward precipitation and separation from the soluble organic byproducts of cleavage.

Part 3: Benziodoxole-Based Reagents for Peptide Coupling

An alternative strategy involves using specialized coupling reagents that contain a benzodioxole-related scaffold. Hypervalent iodine(III) compounds, specifically those based on a benziodoxole framework, have emerged as powerful reagents for amide bond formation.[10][11] A key example is 1-Benzoyloxy-1,2-benziodoxol-3-(1H)-one (IBA-OBz).[10]

Mechanism of Action

The IBA-OBz system, typically used in combination with a phosphine like tris(4-methoxyphenyl)phosphine ((4-MeOC6H4)3P) and a base, facilitates the activation of the carboxylic acid, enabling its efficient coupling with an amine.

IBA_OBz_Mechanism cluster_reactants Reactants cluster_activation Activation Pathway IBA_OBz IBA-OBz (Coupling Reagent) ActiveIntermediate Activated Acylphosphonium Intermediate IBA_OBz->ActiveIntermediate Reacts with CarboxylicAcid R-COOH (N-Protected AA) CarboxylicAcid->ActiveIntermediate Reacts with Amine R'-NH2 (C-Protected AA) Peptide Dipeptide (R-CO-NH-R') Amine->Peptide Phosphine Ar3P (Activator) Phosphine->ActiveIntermediate Reacts with ActiveIntermediate->Peptide Nucleophilic Attack by Amine

Caption: Simplified mechanism of peptide bond formation using an IBA-OBz based coupling system.

Protocol: Solution-Phase Dipeptide Synthesis with IBA-OBz

This protocol is adapted from demonstrated literature methods for synthesizing dipeptides.[10][11]

Reagents & Conditions:

Component Stoichiometry (eq.) Role
N-Protected Amino Acid (e.g., Boc-Phe-OH) 1.0 Carboxyl Component
C-Protected Amino Acid (e.g., H-Leu-OMe) 1.2 Amine Component
IBA-OBz 1.5 Coupling Reagent
(4-MeOC6H4)3P 1.5 Activator
Triethylamine (TEA) or DMAP 1.5 Base

| Solvent | - | DMF or DCM |

Procedure:

  • Setup: To a solution of the N-protected amino acid (e.g., Boc-Phe-OH, 0.1 mmol) in DMF (1 mL) in a flame-dried flask, add the C-protected amino acid (0.12 mmol), IBA-OBz (0.15 mmol), (4-MeOC6H4)3P (0.15 mmol), and TEA (0.15 mmol).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are often complete within 10-30 minutes.[10][11]

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate (10 mL). Wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude dipeptide by flash column chromatography on silica gel.

Advantages of this Method:

  • High Efficiency: Reactions are typically rapid and provide good to excellent yields, even with sterically hindered amino acids.[10][11]

  • Mild Conditions: The reaction proceeds smoothly at room temperature, preserving chiral integrity.

  • Broad Applicability: The method is compatible with common N-protecting groups like Boc and Cbz.[10][11]

Part 4: Characterization of the Final Peptide

Regardless of the synthetic method used, the final purified peptide must be rigorously characterized to confirm its identity and purity.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary tool for assessing the purity of the crude and final peptide product. A single, sharp peak is indicative of high purity.

  • Mass Spectrometry (MS): Techniques such as MALDI-TOF or ESI-MS are used to confirm that the molecular weight of the synthesized peptide matches the expected theoretical mass, thereby verifying its identity.

Conclusion

The benzodioxole moiety is a powerful asset in the design of peptide-based therapeutics. By employing robust and well-understood techniques like Fmoc-SPPS, researchers can strategically insert custom benzodioxole-containing amino acids into peptide sequences. Furthermore, the development of novel coupling reagents based on the related benziodoxole structure provides efficient and mild alternatives for amide bond formation. The protocols and rationale detailed in this guide offer a solid foundation for scientists and drug developers aiming to leverage the unique properties of the benzodioxole scaffold in their research.

References

  • A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone - PMC. (2022, December 5). National Center for Biotechnology Information. [Link]

  • 9.2 Peptide bond formation - Organic Chemistry II - Fiveable. (2025, August 15). Fiveable. [Link]

  • 25.8: Peptide Synthesis - Chemistry LibreTexts. (2020, May 30). Chemistry LibreTexts. [Link]

  • A Benziodoxole-Based Hypervalent Iodine(III) Compound Functioning as a Peptide Coupling Reagent - Frontiers. (n.d.). Frontiers. [Link]

  • Peptide coupling using recyclable bicyclic benziodazolone. (n.d.). Royal Society of Chemistry. [Link]

  • Recent development of peptide coupling reagents in organic synthesis. (n.d.). ScienceDirect. [Link]

  • Expedient on-resin synthesis of peptidic benzimidazoles - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives - ACS Publications. (2017, August 7). American Chemical Society. [Link]

  • Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. (2025, December 5). De Gruyter. [Link]

  • A Benziodoxole-Based Hypervalent Iodine(III) Compound Functioning as a Peptide Coupling Reagent - PMC. (2020, March 18). National Center for Biotechnology Information. [Link]

  • Coupling Reagents - AAPPTEC - Peptides. (n.d.). AAPPTEC. [Link]

  • The Multifaceted Applications of 1,3-Benzodioxole in Chemical Research and Industry. (2026, February 21). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazine carboxamide: Synthesis, X-ray Structure, Hirshfeld Surface Analysis, DFT Calculations, Molecular Docking and Antifungal Profile - MDPI. (2019, February 4). MDPI. [Link]

  • Beyond Peptides and Peptidomimetics: Natural Heteroaromatic Amino Acids in the Synthesis of Fused Heterocyclic Frameworks for Bioactive Agents - MDPI. (2025, May 21). MDPI. [Link]

  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of Constrained Peptidomimetics Containing 2-Oxo-1,3-oxazolidine-4- carboxylic Acids. (2011, July 13). University of Bologna. [Link]

  • Structures of benzodioxol derivatives having various biological activities - ResearchGate. (n.d.). ResearchGate. [Link]

  • Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities - Impactfactor. (2024, March 25). Impactfactor.org. [Link]

  • Supporting information - Rsc.org. (n.d.). Royal Society of Chemistry. [Link]

  • Methods and protocols of modern solid phase peptide synthesis - DU Chem. (2014, June 13). University of Denver. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). University of California, Irvine.

Sources

Strategic Solvent Selection for the Recrystallization of 1,3-Benzodioxole-5-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

Abstract

This document provides a comprehensive guide for the selection of an optimal solvent system for the purification of 1,3-Benzodioxole-5-carboximidamide via recrystallization. Recrystallization is a critical technique for achieving high purity of solid compounds, a prerequisite for applications in pharmaceutical research and drug development.[1][2] The success of this technique is fundamentally dependent on the judicious choice of a solvent or solvent system. This guide elucidates the principles of solvent selection, provides a systematic protocol for solvent screening, and details a complete methodology for the recrystallization process, including troubleshooting common issues.

Introduction: The Critical Role of Purity and Recrystallization

1,3-Benzodioxole-5-carboximidamide is a heterocyclic compound of interest in medicinal chemistry and materials science.[3][4][5] Like many organic compounds synthesized in the laboratory, the crude product is often contaminated with by-products, unreacted starting materials, or other impurities.[6] For its use in sensitive applications, particularly in drug development, achieving a high degree of purity is non-negotiable.

Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[7][8] The underlying principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[9] An impure solid is dissolved in a minimum amount of a hot solvent to create a saturated or near-saturated solution.[8][10] As this solution is allowed to cool slowly, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice.[2][8] Ideally, the impurities remain dissolved in the surrounding solution (the mother liquor) and are subsequently removed by filtration.[7]

The selection of an appropriate solvent is the most critical parameter for a successful recrystallization, directly influencing crystal quality, yield, and purity.[6] This guide provides the theoretical framework and practical steps to make an informed solvent choice.

Understanding the Solute: Physicochemical Properties of 1,3-Benzodioxole-5-carboximidamide

While extensive experimental data for 1,3-Benzodioxole-5-carboximidamide is not widely published, we can infer its key properties from its molecular structure to guide solvent selection.

  • Structure: The molecule consists of a moderately polar 1,3-benzodioxole ring system and a highly polar carboximidamide functional group (-C(=NH)NH₂).

  • Polarity: The carboximidamide group is capable of acting as both a hydrogen bond donor and acceptor, contributing significantly to the molecule's overall high polarity. This is analogous to the related 1,3-benzodioxole-5-carboxamide.[11]

  • "Like Dissolves Like": The principle of "like dissolves like" suggests that polar solvents will be more effective at dissolving this polar compound. Therefore, our screening should focus on solvents with a range of polarities, particularly those capable of hydrogen bonding.

Principles of Optimal Solvent Selection

An ideal recrystallization solvent should meet several criteria:[12][13]

  • High Solvency at Elevated Temperatures: The compound should be highly soluble in the solvent at or near its boiling point to allow for complete dissolution.[13]

  • Low Solvency at Low Temperatures: The compound should be poorly soluble in the solvent at low temperatures (room temperature or below) to maximize the recovery of purified crystals upon cooling.[13][14]

  • Favorable Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they are removed with the mother liquor).[13]

  • Chemical Inertness: The solvent must not react with the compound being purified.[9]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals after filtration.[12]

  • Appropriate Boiling Point: The solvent's boiling point should ideally be lower than the melting point of the solute to prevent the compound from "oiling out" (melting before it dissolves).[12]

Experimental Protocol: Systematic Solvent Screening

A systematic experimental screening is the most reliable method to identify a suitable solvent.[13]

Objective: To identify a solvent that dissolves 1,3-Benzodioxole-5-carboximidamide when hot but not when cold.

Materials:

  • Crude 1,3-Benzodioxole-5-carboximidamide

  • Small test tubes (e.g., 10 x 75 mm)

  • Hot plate or sand bath

  • Pasteur pipettes

  • Vortex mixer

  • A range of candidate solvents (see Table 1)

Procedure:

  • Place approximately 20-30 mg of the crude compound into several separate test tubes.

  • To each tube, add a candidate solvent dropwise (approx. 0.5 mL to start) at room temperature.

  • Agitate or vortex the mixture and observe the solubility. If the compound dissolves completely at room temperature, the solvent is unsuitable as a single-solvent system.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube using a hot plate.

  • Continue adding the solvent dropwise to the hot mixture until the solid just dissolves. Be sure to use the minimum amount of hot solvent.[10]

  • Once dissolved, allow the solution to cool slowly to room temperature. Do not disturb the tube.[8]

  • If crystallization does not occur, try inducing it by gently scratching the inside of the test tube with a glass rod at the solution's surface.[10]

  • After cooling to room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal formation.[1]

  • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a significant amount of crystalline solid.

Data Interpretation and Solvent System Selection

Summarize your observations in a table to facilitate comparison.

Table 1: Hypothetical Solvent Screening Results for 1,3-Benzodioxole-5-carboximidamide

SolventPolaritySoluble at Room Temp?Soluble when Hot?Crystals on Cooling?Comments
Water High (Protic)InsolubleSparingly SolubleYes, fine needlesPotential candidate. Low solubility may require large volumes.
Ethanol High (Protic)Sparingly SolubleVery SolubleYes, good qualityExcellent candidate. Shows a significant solubility differential.
Isopropanol Medium (Protic)Sparingly SolubleVery SolubleYes, good qualityStrong candidate, similar to ethanol.
Acetone Medium (Aprotic)SolubleVery SolubleNoUnsuitable as a single solvent. Compound is too soluble.
Ethyl Acetate Medium (Aprotic)InsolubleSolubleYes, some oilingPossible candidate, may work well in a mixed-solvent system.
Toluene Low (Aprotic)InsolubleSparingly SolubleYes, slow formationMay be useful as an anti-solvent.
Hexane Low (Aprotic)InsolubleInsolubleNoUnsuitable as a primary solvent. Good as an anti-solvent.

Selection Logic:

  • Single-Solvent System: Based on the hypothetical data, Ethanol and Isopropanol are the most promising single solvents. They demonstrate the ideal characteristic of dissolving the compound when hot and allowing for good crystal recovery when cold.[13]

  • Mixed-Solvent System (Two-Solvent Method): If no single solvent is ideal, a mixed-solvent system can be employed.[1][12] This is useful when a compound is too soluble in one solvent and too insoluble in another. A good pair consists of a "solvent" (in which the compound is soluble) and an "anti-solvent" (in which the compound is insoluble), and the two solvents must be miscible.[12][13]

    • Potential Pairs: Ethanol/Water or Ethyl Acetate/Hexane. A patent for a similar benzodioxole derivative notes successful recrystallization from an ethyl acetate-n-hexane mixture, making this a promising combination to investigate.[15]

Visualization of the Recrystallization Workflow

The following diagram illustrates the decision-making process and experimental workflow for purification.

Recrystallization_Workflow cluster_0 Solvent Screening cluster_1 Method Selection cluster_2 Purification Protocol Start Crude Compound TestSolvents Test Solubility in ~7 Solvents (Hot & Cold) Start->TestSolvents Record Record Observations (Table 1) TestSolvents->Record Decision Ideal Single Solvent Found? Record->Decision SingleSolvent Select Best Single Solvent (e.g., Ethanol) Decision->SingleSolvent Yes MixedSolvent Select Miscible Solvent/Anti-Solvent Pair (e.g., Ethyl Acetate/Hexane) Decision->MixedSolvent No Dissolve Dissolve Crude in MINIMUM Hot Solvent SingleSolvent->Dissolve MixedSolvent->Dissolve HotFilter Hot Gravity Filtration (If Insoluble Impurities Present) Dissolve->HotFilter Cool Slowly Cool to RT, then Ice Bath HotFilter->Cool Collect Collect Crystals via Vacuum Filtration Cool->Collect Wash Wash Crystals with ICE-COLD Solvent Collect->Wash Dry Dry Crystals Under Vacuum Wash->Dry End Pure Crystalline Product Dry->End

Caption: Workflow for solvent selection and recrystallization.

Detailed Recrystallization Protocol (Single Solvent: Ethanol)

This protocol assumes ethanol was chosen as the optimal solvent from the screening process.

Procedure:

  • Dissolution: Place the crude 1,3-Benzodioxole-5-carboximidamide in an Erlenmeyer flask. Add a small amount of ethanol and heat the mixture to a gentle boil on a hot plate. Add more hot ethanol in small portions until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is crucial to ensure the solution becomes supersaturated upon cooling, which is necessary for crystallization to occur and to maximize the product yield.[7][10]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes. Causality: Activated charcoal has a high surface area that adsorbs colored impurities.[1]

  • Hot Gravity Filtration (Optional): If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask. Causality: This step must be done quickly with hot glassware to prevent the desired compound from crystallizing prematurely in the funnel.[1][10]

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, well-defined, and pure crystals. Rapid cooling can trap impurities within the crystal lattice.[6][8]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to further decrease the solubility of the compound and maximize the yield of crystals.[16]

  • Crystal Collection: Collect the purified crystals using vacuum filtration with a Büchner funnel.

  • Washing: While the crystals are still in the funnel under vacuum, wash them with a small amount of ice-cold ethanol. Causality: The solvent must be ice-cold to avoid dissolving the purified crystals, while still being effective at washing away any soluble impurities adhering to the crystal surfaces.[10][16]

  • Drying: Allow the crystals to dry thoroughly by pulling air through them in the funnel. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a modest temperature.

Troubleshooting Common Recrystallization Issues

ProblemProbable Cause(s)Recommended Solution(s)
No Crystals Form Too much solvent was used; solution is not saturated.Boil off some of the solvent to concentrate the solution and allow it to cool again.[10]
If the above fails, try inducing crystallization by scratching the inner surface of the flask with a glass rod or adding a "seed crystal" of the pure compound.[6][10]
"Oiling Out" The boiling point of the solvent is higher than the melting point of the solute; the cooling rate is too fast; impurities are lowering the melting point.Re-heat the solution to dissolve the oil, then add a small amount of additional solvent and allow it to cool more slowly.[12] Consider switching to a lower-boiling point solvent.
Low Recovery/Yield Too much solvent was used; premature crystallization during hot filtration; crystals were washed with solvent that was not cold enough; compound has significant solubility even in cold solvent.Ensure the minimum amount of hot solvent is used.[16] Ensure filtration apparatus is pre-heated. Always wash with ice-cold solvent.[16] Concentrate the mother liquor by boiling off some solvent to try and obtain a "second crop" of crystals.[1][7]
Colored Crystals Colored impurities were not fully removed.Repeat the recrystallization, incorporating the activated charcoal step (Step 2 in the protocol).[9]

References

  • Crystallization: Definition, Principle, Demonstration & Application - Chemistry - Aakash. (n.d.). Aakash BYJU'S. [Link]

  • Nichols, L. (2022). 4. Crystallization. Chemistry LibreTexts. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-Benzodioxole-5-carboxamide. PubChem. [Link]

  • The Fundamentals of Crystallization: A Beginner's Guide. (2024). Zhanghua - Filter Dryer. [Link]

  • Flow Crystallization | Solubility Control. (2024). Vapourtec Ltd. [Link]

  • Experiment 2: Recrystallization. (n.d.). St. Olaf College. [Link]

  • Solvent Choice. (n.d.). University of York. [Link]

  • RECRYSTALLISATION. (n.d.). University of Calgary. [Link]

  • Solvent Selection for Crystallization. (n.d.). Scribd. [Link]

  • EP0329326A1 - Benzodioxole derivatives and processes for preparing the same. (n.d.).
  • 1,3-Benzodioxole-5-carboxamide. (n.d.). Avanscure. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]

  • WO2017046816A2 - Process for the preparation of derivatives of benzodioxole. (n.d.).
  • Recrystallization - Single Solvent. (n.d.). University of Toronto. [Link]

  • Nichols, L. (2022). 3: Crystallization. Chemistry LibreTexts. [Link]

  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022). Frontiers in Plant Science. [Link]

  • Recrystallization. (n.d.). California State University, Long Beach. [Link]

  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022). National Center for Biotechnology Information. [Link]

  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. (2023). National Center for Biotechnology Information. [Link]

  • LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of (E)-benzo[d][9][11]dioxole-5-carbaldehyde oxime. (2023). IUCr Journals. [Link]

  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. [Link]

  • WO2018234299A1 - PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS. (n.d.).
  • Lab Procedure: Recrystallization. (2024). LabXchange. [Link]

  • N-(1-Propylbutyl)-1,3-benzodioxole-5-carboxamide Properties. (n.d.). U.S. Environmental Protection Agency. [Link]

  • 1,3-Benzodioxole-5-carboxylic acid. (n.d.). NIST WebBook. [Link]

  • 6-Amino-N-Ethyl-1,3-Benzodioxole-5-Carboxamide. (n.d.). Rlavie. [Link]

  • Chemical Properties of 1,3-Benzodioxole, 5-nitro-. (n.d.). Cheméo. [Link]

  • Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. (2025). De Gruyter. [Link]

  • 1,3-benzodioxole-5-carboxaldehyde, oxime. (n.d.). PubChemLite. [Link]

  • 1,3-benzodioxole-5-carboxylic acid. (n.d.). SupraBank. [Link]

Sources

Precision Functionalization of the 1,3-Benzodioxole Scaffold for SAR and DMPK Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Application Note | Version 2.0

Abstract

The 1,3-benzodioxole (methylenedioxybenzene) moiety is a privileged scaffold in medicinal chemistry, present in blockbuster drugs like Tadalafil and Paroxetine. However, its metabolic liability—specifically the cytochrome P450-mediated oxidation of the methylene bridge to a reactive carbene—often leads to Mechanism-Based Inactivation (MBI) of enzymes and poor pharmacokinetic profiles. This guide provides a bifurcated strategy for optimizing this scaffold: Zone A (Arene) functionalization for Structure-Activity Relationship (SAR) expansion, and Zone B (Bridge) modification for DMPK (Drug Metabolism and Pharmacokinetics) stabilization.

Section 1: Strategic Considerations & The "Metabolic Cliff"

Before attempting functionalization, researchers must understand the "Metabolic Cliff." The methylene bridge (C2) is not just a structural linker; it is a metabolic soft spot.

The Bioactivation Pathway

CYP450 enzymes oxidize the C2-methylene to a hydroxy-intermediate, which spontaneously dehydrates to a carbene.[1] This carbene irreversibly binds to the heme iron of the CYP enzyme, destroying catalytic activity (suicide inhibition).

Strategic Implication: For SAR studies, functionalize the Arene (C4-C7) to improve potency. For DMPK optimization, modify the Bridge (C2) to block metabolism.

Bioactivation cluster_0 Metabolic Liability (Zone B) cluster_1 Stabilization Strategy Start 1,3-Benzodioxole (Parent) Ox CYP450 Oxidation Start->Ox D2 Deuteration (d2) Start->D2 Kinetic Isotope Effect F2 Fluorination (F2) Start->F2 Electronic Blockade Inter Hydroxy-benzodioxole (Unstable) Ox->Inter Carbene Reactive Carbene (Electrophile) Inter->Carbene Complex Heme-Carbene Adduct (Enzyme Inactivation) Carbene->Complex

Figure 1: Mechanism of CYP450 inactivation by 1,3-benzodioxole and stabilization strategies.

Section 2: Zone B Protocols (Bridge Modification for DMPK)

Direct functionalization of the C2 methylene in an intact ring is synthetically challenging and often destructive.[1] The industry standard is De Novo Assembly using modified dihalomethanes.[1]

Protocol A: Synthesis of d2-1,3-Benzodioxole (Metabolic Blocking)

Purpose: To exploit the Deuterium Kinetic Isotope Effect (DKIE), reducing the rate of CYP oxidation without altering steric or electronic properties significantly.

Materials:

  • Catechol derivative (1.0 equiv)

  • CD₂Cl₂ or CD₂Br₂ (1.2 equiv) [Source of Deuterium]

  • Cs₂CO₃ (2.5 equiv)

  • DMF (anhydrous)

Step-by-Step:

  • Preparation: Charge a flame-dried flask with the catechol derivative (10 mmol) and Cs₂CO₃ (25 mmol). Purge with Argon.

  • Solvation: Add anhydrous DMF (50 mL). Stir at room temperature for 15 minutes to form the dianion.

  • Alkylation: Add CD₂Br₂ (12 mmol) dropwise via syringe.

    • Note: CD₂Cl₂ can be used but requires higher temperatures (90-110°C) and a sealed tube due to volatility.[1]

  • Reaction: Heat to 60°C for 4-12 hours. Monitor by GC-MS (look for M+2 shift).[1]

  • Workup: Cool to RT. Filter off inorganic salts.[1] Dilute filtrate with Et₂O, wash 3x with water (to remove DMF), and 1x with brine.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Outcome: >98% Deuterium incorporation.[1][2] Significant boost in metabolic half-life (


).
Protocol B: Synthesis of 2,2-Difluoro-1,3-Benzodioxole

Purpose: Complete metabolic blockade.[1] The


 group is chemically inert and lipophilic.[1]

Modification: Replace CD₂Br₂ with dibromodifluoromethane (CF₂Br₂) or use sodium chlorodifluoroacetate (source of


 carbene) in the presence of base.

Section 3: Zone A Protocols (Arene Functionalization for SAR)

Functionalizing the aromatic ring (C4-C7) allows for the introduction of pharmacophores. We distinguish between Steric Control (C5/C6) and Chelation Control (C4).

Protocol C: Regiodivergent Ir-Catalyzed C-H Borylation

Why this method? Unlike bromination (which is harsh and strictly ortho/para directing), Iridium catalysis is mild, tolerates functional groups, and allows tunable regioselectivity.

Method C.1: Steric Control (Targeting C5 - Meta)

Standard conditions favor the least sterically hindered position (C5).

Reagents:

  • [Ir(OMe)(cod)]₂ (1.5 mol%)

  • dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3 mol%)[1]

  • B₂pin₂ (Bis(pinacolato)diboron) (0.5 equiv per C-H)

  • Solvent: THF or MTBE[1]

Procedure:

  • Mix Ir-catalyst, ligand, and B₂pin₂ in THF to generate the active catalyst (deep red/brown solution).

  • Add 1,3-benzodioxole substrate.[1][3][4][5][6]

  • Heat at 60-80°C for 4-16h.

  • Result: Borylation occurs predominantly at C5 (meta to oxygen), avoiding the steric bulk of the dioxole ring.

Method C.2: Chelation/Ortho Control (Targeting C4 - Ortho)

To hit the hindered C4 position (ortho to Oxygen), you must use a Directed Ortho Metalation (DoM) approach or specialized ligands.

Reagents:

  • s-BuLi (Sec-butyllithium) - Note: Strong base required.[1]

  • TMEDA (Tetramethylethylenediamine)

  • Electrophile (e.g., Iodine, DMF, Borate)

Procedure (DoM):

  • Cooling: Dissolve substrate in dry THF; cool to -78°C.

  • Deprotonation: Add s-BuLi (1.1 equiv) dropwise.[1] The oxygen atoms of the dioxole ring coordinate Lithium, directing deprotonation to C4 .

    • Critical Warning: Do not allow temperature to rise above -40°C, or the ring may fragment (nucleophilic attack on C2).

  • Trapping: Add electrophile (e.g.,

    
    ) at -78°C.
    
  • Warm: Allow to warm to RT slowly.

  • Result: C4-substituted benzodioxole.

Section 4: Decision Matrix & Visualization

Use this logic flow to select the correct protocol for your SAR goals.

SAR_Workflow Root 1,3-Benzodioxole Optimization Goal Define Goal Root->Goal DMPK Improve Metabolic Stability (DMPK) Goal->DMPK SAR Expand Chemical Space (SAR) Goal->SAR MethodD Deuteration (d2) Use: CD2Br2 + Catechol DMPK->MethodD Maintain Potency MethodF Fluorination (F2) Use: CF2Br2 + Catechol DMPK->MethodF Block Metabolism Regio Select Position SAR->Regio C5 Target C5 (Meta) Regio->C5 Steric Control C4 Target C4 (Ortho) Regio->C4 Chelation Control ProtoC1 Ir-Catalyzed Borylation (dtbpy ligand) C5->ProtoC1 ProtoC2 Directed Ortho Lithiation (s-BuLi / TMEDA) C4->ProtoC2

Figure 2: Decision tree for functionalizing 1,3-benzodioxole based on SAR vs. DMPK objectives.

Section 5: Data Summary & Troubleshooting

Comparative Regioselectivity Table[7]
MethodPrimary SiteSelectivity DriverKey ReagentsSuitability
EAS (Bromination) C5 / C6Electronics (Para-directing)

Simple analogs
Ir-Borylation (Std) C5Sterics (Avoids ring strain)

Late-Stage Functionalization
Ortho-Lithiation C4Coordination (Li-O chelation)

Accessing "hidden" sites
Radical C-H C2Bond Dissociation EnergyNBS, AIBNNot Recommended (Ring opening risk)
Troubleshooting Guide
  • Problem: Ring opening during lithiation.

    • Solution: Lower temperature to -78°C strictly. Switch from

      
       to 
      
      
      
      (more reactive, allows lower temp). Ensure anhydrous conditions.
  • Problem: Low yield in deuteration.

    • Solution: Use

      
       instead of 
      
      
      
      (cesium effect promotes cyclization). Ensure high-quality anhydrous DMF.
  • Problem: Protodeboronation after Ir-catalyzed reaction.

    • Solution: Isolate the pinacol ester quickly or couple it in situ (one-pot Suzuki).[1] Benzodioxole boronic acids can be unstable; esters are preferred.[1]

References

  • Metabolic Liability & Mechanism

    • Murray, M. (2000). "Mechanisms of inhibitory cytochrome P450 interactions." Drug Metabolism Reviews. Link

    • Insight: Establishes the carbene formation mechanism at the C2 position.[1]

  • Iridium-Catalyzed Borylation (Regioselectivity)

    • Ishiyama, T., Takagi, J., Ishida, K., Miyaura, N., Anastasi, N. R., & Hartwig, J. F. (2002). "Mild Iridium-Catalyzed Borylation of Arenes." Journal of the American Chemical Society.[1][7] Link

    • Insight: Defines the standard steric control (C5 selectivity) for 1,3-benzodioxoles.
  • Ortho-Lithiation Strategies

    • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics."[1] Chemical Reviews. Link

    • Insight: Foundational text for using coordination to access the C4 position.[1]

  • Deuteration for DMPK (Paroxetine Case Study)

    • Foster, A. B. (1984). "Deuterium isotope effects in studies of drug metabolism." Trends in Pharmacological Sciences. Link

    • Insight: Validates the use of d2-analogs to improve metabolic stability.

Sources

Application Note: Advanced Handling and Moisture Quantification of Hygroscopic Amidine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

Amidines are strong organic bases (pKa ~12) that are ubiquitous in pharmaceutical development, particularly as peptidylarginine deiminase (PAD) inhibitors and precursors to complex heterocycles. To improve their bench stability, they are almost exclusively isolated as hydrochloride salts. However, amidine hydrochlorides (such as acetamidinium chloride or benzamidine hydrochloride) often crystallize into 3D lattice structures containing large interstitial cavities. These cavities readily accommodate atmospheric water molecules via strong hydrogen bonding, rendering the salts highly hygroscopic [[1]]().

The Causality of Degradation: When exposed to ambient humidity, these salts rapidly absorb water, leading to deliquescence—a process where the salt dissolves in its own absorbed moisture. This not only causes severe stoichiometric errors during reaction setup but also catalyzes the hydrolysis of the amidine functional group into the corresponding amide and ammonia/amine. This irreversible degradation destroys the reagent and introduces competing nucleophiles into sensitive coupling reactions.

Decision Matrix & Handling Workflow

To ensure scientific integrity and reproducible yields, the handling of amidine hydrochlorides must follow a strict, self-validating workflow that minimizes atmospheric exposure and accurately quantifies any residual moisture before reaction initiation.

G Start Amidine HCl Salt (Highly Hygroscopic) Storage Glovebox Storage (Argon/N2 Atmosphere) Start->Storage Weighing Weighing by Difference (Sealed Container) Storage->Weighing KF Karl Fischer Titration (Formamide Co-solvent) Weighing->KF Decision Moisture < 0.5%? KF->Decision Dry Vacuum Desiccation (Room Temp to 40°C) Decision->Dry No React Anhydrous Reaction (Adjust Stoichiometry) Decision->React Yes Dry->KF Re-test

Workflow for the handling, moisture quantification, and validation of hygroscopic amidine HCl salts.

Experimental Protocols

Protocol 1: Precision Weighing by Difference

Causality: Direct weighing on an analytical balance pan exposes the high-surface-area powder to ambient moisture. This causes a continuous mass increase (buoyancy and moisture drift) during the measurement, leading to inaccurate stoichiometry 2. "Weighing by difference" utilizes a sealed container to freeze the mass state, mitigating atmospheric interference 3.

Self-Validation System: The mass of the sealed weighing bottle must remain stable on the analytical balance (drift < 0.1 mg over 30 seconds). A drifting mass indicates a compromised glass seal or external contamination (e.g., skin oils).

  • Vessel Preparation: Dry a glass weighing bottle and its ground-glass stopper in an oven at 120°C for 2 hours. Transfer hot to a desiccator to cool to ambient temperature.

  • Initial Loading: Inside a nitrogen or argon-filled glovebox, transfer an excess of the amidine hydrochloride into the weighing bottle. Seal tightly.

  • Initial Weighing: Using clean nitrile gloves or lint-free tissues, place the sealed bottle on an analytical balance. Record the stable mass as

    
    2.
    
  • Transfer: Quickly open the bottle, transfer the estimated required amount directly into the pre-purged reaction vessel, and immediately reseal the bottle.

  • Final Weighing: Reweigh the sealed bottle to obtain

    
    . The exact mass of the reagent added to the reaction is calculated as 
    
    
    
    3.
Protocol 2: Karl Fischer (KF) Titration for Trace Moisture

Causality: Loss on drying (LOD) is insufficient for amidine hydrochlorides because heating can cause sublimation of HCl or thermal decomposition of the salt. Karl Fischer titration provides a specific, stoichiometric redox quantification of water [[4]](). However, amidine hydrochlorides present two challenges: poor solubility in pure methanol and potential pH shifts due to their basicity. Formamide is added as a co-solvent to disrupt the crystal lattice, while a buffered KF reagent ensures the pH remains between 5 and 7 to prevent sluggish endpoints 5.

Self-Validation System: Prior to sample analysis, titrate a certified 1.0% water standard. A recovery outside the 97–103% range indicates reagent depletion or atmospheric leaks in the titration cell.

  • Solvent Preparation: Fill the volumetric KF titration vessel with a 1:1 mixture of dry methanol and dry formamide to ensure complete dissolution of the salt 6.

  • Pre-Titration: Titrate the solvent mixture to absolute dryness until the drift is stable (< 10 µ g/min ).

  • Sample Introduction: Weigh approximately 50–100 mg of the amidine HCl salt by difference into a solid-addition funnel. Introduce the sample into the KF cell through the septum.

  • Titration: Allow 60 seconds for complete dissolution before initiating the titration.

  • Alternative (Oven Method): If the specific amidine derivative causes unavoidable side reactions with iodine, utilize a KF oven at 100°C–120°C to extract the water in the gas phase using a dry nitrogen carrier gas, routing it directly into the titration cell [[7]]().

Quantitative Data Presentation

ParameterDirect Weighing + LODWeighing by Difference + KF TitrationCausality / Impact
Mass Stability Continuous drift (+0.5 to 2.0% per min)Stable (<0.01% drift)Ambient moisture absorption is prevented by the sealed environment 2.
Moisture Specificity Low (measures all volatiles)High (specific to H₂O)LOD cannot differentiate water from sublimated HCl or degraded amidine 6.
Thermal Degradation High risk (heating >100°C)None (chemical titration at RT)Amidines can hydrolyze or decompose when heated in the presence of water 5.
Stoichiometric Accuracy Poor (yields often <70%)Excellent (>95% expected yield)Accurate molarity ensures precise reagent equivalents in sensitive couplings.

References

1.[3] askfilo.com - The mass of a hygroscopic compound is measured using the technique of weighing by difference.3 2.[4] alfa-chemistry.com - Mastering Karl Fischer Moisture Analysis: A Complete Guide.4 3.[8] ump.edu.my - Basic Skills in Chemical Laboratory.2 4.[7] benchchem.com - Managing Hygroscopic Chromium Salts in the Laboratory.7 5.[1] researchgate.net - Preparation and synthetic use of amidines.1 6.[5] sigmaaldrich.com - Karl Fischer Titration Tips: Water Content Measurement.5 7.[6] labicom.cz - Water Determination by Karl Fischer Titration.6

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of 1,3-Benzodioxole-5-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a dynamic support center resource, designed to address the specific stability challenges of 1,3-Benzodioxole-5-carboximidamide (also known as piperonyl amidine).

Executive Summary & Core Mechanism

1,3-Benzodioxole-5-carboximidamide contains a carboximidamide (amidine) functional group. While robust in solid salt forms (e.g., hydrochloride), this group is thermodynamically unstable in aqueous solution, prone to hydrolyzing into 1,3-benzodioxole-5-carboxamide (primary degradation product) and ammonia.

This degradation is pH-catalyzed . The "Amidinium Shield" concept is critical for stability: the protonated amidinium cation (


) is resonance-stabilized and resistant to nucleophilic attack. The neutral free base (

) is highly reactive. Therefore, maintaining a pH significantly below the pKa (typically ~11-12 for benzamidines) is the primary control mechanism.
Degradation Pathway Visualization

The following diagram illustrates the critical pH-dependent speciation and hydrolysis workflow.

AmidineHydrolysis Amidinium Amidinium Cation (Protonated, Stable) pH < 10 Neutral Neutral Amidine (Reactive Species) pH > 10 Amidinium->Neutral Deprotonation (High pH) Neutral->Amidinium Protonation (Low pH) Tetrahedral Tetrahedral Intermediate Neutral->Tetrahedral + H2O / OH- Amide Degradant 1: 1,3-Benzodioxole-5-carboxamide (Insoluble Precipitate) Tetrahedral->Amide - NH3 (Irreversible) Acid Degradant 2: Piperonylic Acid Amide->Acid Slow Hydrolysis (Extreme pH/Heat)

Caption: Figure 1. The pH-dependent hydrolysis pathway.[1][2] Stability is achieved by locking the molecule in the green "Amidinium" state.

The "Emergency Room": Critical Troubleshooting

Use this section if you are currently observing issues with your samples.

Issue A: "My clear solution has turned cloudy or formed a white precipitate."

Diagnosis: This is likely the formation of 1,3-benzodioxole-5-carboxamide .

  • Cause: The amidine has hydrolyzed.[2][3][4][5][6][7] The resulting amide is significantly less water-soluble than the amidine salt and precipitates out of solution.

  • Immediate Action:

    • Check pH: If pH > 7, the reaction is active. Acidify immediately to pH 4-5 with dilute HCl or Acetic Acid to stop further degradation.

    • Filtration: Filter the solution (0.22 µm). The precipitate is the impurity (amide). The filtrate contains the remaining active amidine.

    • Quantification: Re-measure concentration. You cannot reverse the amide back to amidine in aqueous conditions; the lost material is gone.

Issue B: "LC-MS shows a peak with Mass [M+1]."

Diagnosis: Hydrolysis confirmed.

  • Explanation: The molecular weight of the amidine (

    
    ) increases by exactly 1 Da upon conversion to the amide (
    
    
    
    ).
    • Mechanism: Loss of

      
       (15 Da) + Gain of 
      
      
      
      (16 Da) = Net +1 Da.
  • Resolution: If the impurity is <5%, use the solution immediately. If >5%, discard, as the ammonia byproduct may interfere with sensitive biological assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storage?

Answer: pH 4.0 – 6.0. At this pH, the molecule exists almost exclusively (>99.9%) as the protonated amidinium cation. This cationic charge repels nucleophiles (like water) and stabilizes the central carbon atom via resonance, effectively "shielding" it from hydrolysis [1]. Avoid phosphate buffers at pH > 7, as phosphate can act as a general base catalyst.

Q2: Can I store the stock solution at room temperature?

Answer: No. Even at optimal pH, hydrolysis is a function of temperature.

  • Room Temp (25°C): Degradation detectable within days to weeks.

  • Refrigerated (4°C): Stable for 1-3 months (if pH < 6).

  • Frozen (-20°C): Stable for >1 year.

  • Recommendation: Aliquot stock solutions and store at -20°C to avoid freeze-thaw cycles, which can induce temporary pH shifts [2].

Q3: Why does the protocol recommend DMSO over water for stock solutions?

Answer: Water is the reactant in hydrolysis.[3][4][5][6] By removing the reactant, you stop the reaction.

  • DMSO/Ethanol: The amidine is stable in anhydrous organic solvents because there is no water to attack the carbon center.

  • Strategy: Make a high-concentration stock (e.g., 100 mM) in 100% DMSO. Dilute into aqueous buffer only immediately before use.

Standard Operating Procedures (SOPs)

Protocol A: Preparation of Hydrolysis-Resistant Stock Solution

Use this protocol for long-term storage.

Materials:

  • 1,3-Benzodioxole-5-carboximidamide (HCl salt preferred)

  • Anhydrous DMSO (Dimethyl sulfoxide), Grade: Molecular Biology

  • Desiccator

Procedure:

  • Equilibrate: Allow the solid compound vial to warm to room temperature inside a desiccator before opening (prevents condensation).

  • Dissolve: Dissolve the solid in anhydrous DMSO to a concentration of 50 mM to 100 mM .

    • Note: Do not use water or buffers for the master stock.

  • Aliquot: Dispense into single-use light-protective vials (amber tubes).

  • Storage: Store at -20°C or -80°C .

  • Stability: >1 year.

Protocol B: Preparation of Aqueous Working Solution

Use this protocol for immediate experimental use.

Materials:

  • DMSO Stock (from Protocol A)

  • Buffer: 10 mM Acetate Buffer (pH 5.0) or PBS adjusted to pH 6.0 .

    • Avoid unadjusted water (pH can fluctuate).

    • Avoid alkaline buffers (Tris, Carbonate) pH > 8.

Procedure:

  • Thaw: Thaw one aliquot of DMSO stock at room temperature.

  • Dilute: Dilute the stock 1:1000 (or as required) into the acidic buffer.

    • Example: 1 µL Stock + 999 µL Buffer.

  • Mix: Vortex gently.

  • Usage Window:

    • At pH 5-6: Use within 24 hours.

    • At pH 7.4 (Physiological): Use within 4-6 hours.

    • At pH > 8: Use immediately (< 30 mins).

Data Summary: Stability vs. Conditions[3][10][11]
Solvent SystempHTemperatureEstimated Half-Life (

)
Status
Anhydrous DMSO N/A-20°C> 2 YearsRecommended
Acetate Buffer 5.04°C~3 MonthsGood
Water (Unbuffered) ~6-725°C~2 WeeksRisky
PBS / Tris 7.437°C< 24 HoursTransient Use Only
Carbonate Buffer 9.0+25°C< 1 HourUnstable

References

  • Clement, O.O., et al. (2005). The mechanism of formamide hydrolysis in water from ab initio calculations and simulations. National Institutes of Health (NIH). Retrieved from [Link]

  • Taylor, R.D., et al. (2016). Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Pinner Synthesis for Benzodioxole Amidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Benzodioxole Challenge

Synthesizing amidines from benzodioxole (methylenedioxybenzene) nitriles via the Pinner reaction presents a unique dichotomy. While the benzodioxole ring is a common pharmacophore, its electronic properties actively work against the standard Pinner mechanism.

The Core Conflict:

  • Electronic Deactivation: The methylenedioxy group is strongly electron-donating (via resonance). This increases electron density at the nitrile carbon, making it less electrophilic and resistant to the initial nucleophilic attack by the alcohol.

  • Acid Sensitivity: While the acetal-like methylenedioxy bridge is generally stable to bases, it can undergo ring-opening or cleavage under the harsh, anhydrous acidic conditions required for Pinner salt formation, leading to "tar" formation rather than crystalline precipitate.

This guide provides an optimized workflow that balances reactivity with substrate stability, moving beyond textbook protocols to field-proven methodologies.

Phase I: The Pinner Salt Formation (Critical Step)

The formation of the imidate hydrochloride (Pinner salt) is the yield-determining step. If this fails, the subsequent aminolysis is impossible.

Method A: The "In Situ" Anhydrous HCl Generation (Recommended)

Best for: Labs without HCl gas cylinders or for precise stoichiometry control.

Theory: Acetyl chloride reacts violently with alcohols to generate anhydrous HCl and the corresponding acetate ester. This ensures the reaction medium is bone-dry (the reagent consumes moisture) and saturates the solution with HCl.

Protocol:

  • Dissolve Benzodioxole-nitrile (1.0 equiv) in a mixture of anhydrous Ethanol (1.1 equiv) and anhydrous CHCl₃ or Et₂O (5–10 volumes).

    • Note: Use a non-polar co-solvent (Ether/Chloroform) to encourage salt precipitation.

  • Cool to 0 °C under Argon/Nitrogen.

  • Dropwise add Acetyl Chloride (3.0 – 5.0 equiv).

    • Caution: Exothermic.[1] Maintain temp < 5 °C.

  • Allow to warm to RT and stir.

    • Benzodioxole Adjustment: Due to electronic deactivation, extend reaction time to 24–72 hours .

  • Precipitation: Dilute with anhydrous Et₂O. The Pinner salt should crash out as a white, hygroscopic solid. Filter under inert atmosphere.[1]

Method B: The Classical Gas Saturation

Best for: Large scale (>50g) or when acetate byproducts interfere.

Protocol:

  • Dissolve nitrile in anhydrous EtOH/Dioxane (1:1).

  • Cool to -10 °C .

  • Bubble dry HCl gas until saturation (weight gain > 20%).

  • Seal vessel tightly (pressure tube preferred) and store at 4 °C for 48 hours.

Troubleshooting Guide (Q&A Format)

Issue 1: "I stirred for 24 hours, but no precipitate formed."

Diagnosis: The Pinner salt is likely soluble in your reaction solvent, or the reaction failed due to moisture.

  • Q: Did you use pure ethanol/methanol as the solvent?

    • Fix: Pinner salts are often soluble in alcohols. Repeat the reaction using Et₂O or 1,4-Dioxane as the primary solvent, adding only stoichiometric alcohol (1.1 equiv).

  • Q: Is your system truly anhydrous?

    • Fix: Moisture hydrolyzes the imidate back to the ester immediately. If using Method B, add a drying tube (CaCl₂) after saturation. If using Method A, increase Acetyl Chloride to scavenge residual water.

  • Q: Is the electronic effect stalling the reaction?

    • Fix: For electron-rich benzodioxoles, the nitrile is deactivated. Do not heat. Heating drives off HCl gas. Instead, increase HCl concentration (saturation) and time (up to 7 days in the fridge).

Issue 2: "My product turned into a sticky black tar."

Diagnosis: Acid-catalyzed polymerization or ring opening of the benzodioxole.

  • Q: Did you let the temperature spike?

    • Fix: The methylenedioxy bridge is sensitive. Keep the reaction < 20 °C . If using Acetyl Chloride, addition must be very slow.

  • Q: Is the concentration too high?

    • Fix: High concentrations of Pinner salts can lead to self-polymerization. Dilute the reaction to 0.2 M.

Issue 3: "I obtained the Ethyl Ester instead of the Amidine."

Diagnosis: Hydrolysis occurred before Aminolysis.

  • Q: How did you handle the Pinner salt?

    • Fix: The salt is extremely hygroscopic. Do not filter in open air if it's humid. Ideally, decant the supernatant and add the amine solution directly to the solid residue in the same flask ("One-Pot" modification).

Phase II: Aminolysis (Conversion to Amidine)

Once the Pinner salt is formed, it must be converted to the amidine.[2]

Protocol:

  • Suspend the Pinner salt in anhydrous Ethanol.

  • Cool to 0 °C.

  • Add Ammonia (solution in EtOH) or the requisite primary/secondary amine (1.5 equiv).

    • Tip: For unsubstituted amidines, alcoholic ammonia is preferred over aqueous ammonia to prevent hydrolysis.

  • Stir at RT for 4–12 hours.

  • Workup: Evaporate solvent. The residue is the Amidine Hydrochloride.[3]

  • Purification: Recrystallize from Acetone/EtOH. Do not use column chromatography on the free base unless necessary (amidines can streak/decompose on silica).

Visualizing the Logic

Mechanism & Failure Points

The following diagram illustrates the reaction pathway and where specific failures (Hydrolysis vs. Ring Opening) occur.

PinnerMechanism cluster_0 Critical Control Point Nitrile Benzodioxole Nitrile Activated Protonated Nitrile (Deactivated by EDG) Nitrile->Activated HCl (gas) or AcCl/EtOH PinnerSalt Pinner Salt (Imidate HCl) Activated->PinnerSalt EtOH, 0°C (Slow Step) Tar Polymer/Tar (Ring Opening) Activated->Tar High Temp (>25°C) or Strong Lewis Acid Amidine Target Amidine PinnerSalt->Amidine NH3/EtOH (Aminolysis) Ester Ethyl Ester (Hydrolysis Product) PinnerSalt->Ester H2O (Moisture)

Caption: Reaction pathway showing the critical competition between Pinner salt formation, hydrolysis (ester), and decomposition (tar).

Troubleshooting Decision Tree

Troubleshooting Start Problem Detected Precip Is Pinner Salt Precipitating? Start->Precip Solvent Is Solvent Non-Polar? Precip->Solvent No Product Final Product Identity? Precip->Product Yes Action1 Add Et2O/Dioxane to induce crash out Solvent->Action1 No (using pure alcohol) Action2 Extend Time (72h) Increase HCl conc. Solvent->Action2 Yes (using Ether/Dioxane) Temp Is Temp < 5°C? Action4 Lower Temp. Check Reagent Purity. Temp->Action4 No Product->Temp Amidine Yield Low Action3 Restart. Strict Anhydrous. Product->Action3 Ester formed Product->Action4 Tar/Decomp

Caption: Logic flow for diagnosing yield loss during Pinner synthesis.

Data Summary: Solvent & Stoichiometry

ParameterRecommended ValueReason for Benzodioxole Substrates
Solvent System CHCl₃/EtOH or Dioxane/EtOH (10:1)High solubility of nitrile, low solubility of salt (promotes precipitation).
HCl Source Acetyl Chloride (3.0 equiv) + EtOHGenerates in situ anhydrous HCl; scavenges water.
Temperature 0 °C to 4 °CPrevents acid-catalyzed cleavage of the dioxole ring.
Reaction Time 48 – 72 HoursCompensates for the electron-donating effect of the benzodioxole ring.
Amine Source NH₃ in Ethanol (Anhydrous)Prevents hydrolysis of the sensitive imidate salt.

References

  • Pinner, A., & Klein, F. (1877).[2][3] Umwandlung der Nitrile in Imide.[2][3][4] Berichte der deutschen chemischen Gesellschaft, 10(2), 1889–1897.[2]

  • Schaefer, F. C., & Peters, G. A. (1961). Base-Catalyzed Reaction of Nitriles with Alcohols.[2] A Convenient Route to Imidates. Journal of Organic Chemistry, 26(2), 412–418.

  • Hunter, M. J., & Ludwig, M. L. (1962). Imidates and Amidines.[2][3][5][6][7][8] Journal of the American Chemical Society. (Validation of Acetyl Chloride/Ethanol method for Pinner synthesis).

  • BenchChem Technical Guides. (2025). 5-azido-2H-1,3-benzodioxole: A Technical Guide to Solubility and Stability.

  • Organic Chemistry Portal. (2025). Pinner Reaction Mechanism and Conditions.[2][3][4][7][8][9]

Sources

pH stability profile of 1,3-Benzodioxole-5-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of 1,3-Benzodioxole-5-carboximidamide

Executive Summary: The Stability Paradox

1,3-Benzodioxole-5-carboximidamide (also known as 3,4-methylenedioxybenzamidine) presents a classic "stability paradox" common to amidine-based drugs and reagents. While the benzodioxole ring is chemically robust, the carboximidamide (amidine) functional group is thermodynamically unstable in aqueous solutions, particularly at physiological and alkaline pH.

Key Takeaway: This molecule acts as a strong organic base (


).[1] Its stability is strictly pH-dependent.[1] In acidic environments (pH < 6.0), it exists as a stable protonated cation.[1] In neutral to basic environments (pH > 7.0), it becomes susceptible to nucleophilic attack by water/hydroxide, irreversibly hydrolyzing into 1,3-benzodioxole-5-carboxamide  (inactive impurity).[1]

The pH Stability Profile

The following profile details the degradation risk across the pH spectrum. Use this to plan your buffers and storage conditions.[1]

pH RangeStability StatusDominant SpeciesMechanism of Action / Risk
pH < 2.0 High Stability Dication / MonocationProtonation of the amidine nitrogen shields the carbon center from nucleophilic attack.[1]
pH 2.0 – 6.0 Optimal Monocation (

)
Recommended Storage Range. Kinetic stability is maximized.[1] Hydrolysis half-life (

) is measured in months/years.[1]
pH 7.0 – 7.5 Moderate / Risk Equilibrium MixturePhysiological Window. Slow hydrolysis occurs (

24–48 hours at 25°C).[1] Prepare fresh for biological assays.
pH 8.0 – 10.0 Unstable Neutral Base FormationDanger Zone. The concentration of the unprotonated (neutral) amidine increases, allowing rapid nucleophilic attack by

.[1] Degradation to amide is significant within hours.[1]
pH > 11.0 Critical Failure Neutral SpeciesRapid hydrolysis.[1] Complete conversion to amide and ammonia likely within <60 minutes.[1]

Degradation Mechanism & Visualization

Understanding the degradation pathway is critical for interpreting LC-MS data. The primary failure mode is Hydrolysis , not oxidation.[1]

Figure 1: Hydrolysis Pathway of 1,3-Benzodioxole-5-carboximidamide

HydrolysisPathway cluster_conditions Reaction Drivers Amidine Active Amidine (MW: ~164 Da) Intermediate Tetrahedral Intermediate Amidine->Intermediate + H2O / OH- Amide Inactive Amide (MW: ~165 Da) (Primary Impurity) Intermediate->Amide - NH3 Ammonia NH3 (Byproduct) Intermediate->Ammonia Info Accelerated by: 1. High pH (>8) 2. Temperature (>25°C) 3. Phosphate Buffers

Caption: The irreversible hydrolysis of the amidine group to the primary amide impurity. Note the mass shift of +1 Da (approximate) in LC-MS analysis due to the O/NH exchange.

Troubleshooting Guide (FAQ)

Q1: I see a "split peak" or a new peak in my HPLC trace after 24 hours. What happened?

Diagnosis: You are likely observing the Amide degradation product (1,3-benzodioxole-5-carboxamide).[1]

  • The Chemistry: The amidine (

    
    ) has converted to the amide (
    
    
    
    ).
  • LC-MS Signature: Look for a mass shift.

    • Amidine

      
       Da.[1]
      
    • Amide

      
       Da.[1]
      
    • Note: The mass difference is small (+0.984 Da), often requiring high-resolution MS to distinguish confidently if not separated chromatographically.[1]

  • Chromatography: In Reverse Phase (C18) at acidic pH (0.1% TFA), the Amidine is positively charged and elutes early (low retention).[1] The Amide is neutral and elutes later (higher retention).[1]

Q2: Can I store stock solutions in DMSO?

Answer: Yes, but with strict caveats.

  • Risk: DMSO is hygroscopic (absorbs water from air).[1] "Wet" DMSO will hydrolyze the amidine over time, even at -20°C.

  • Protocol:

    • Dissolve dry powder in anhydrous DMSO.

    • Aliquot immediately into single-use vials.

    • Store at -20°C or -80°C.

    • Do not subject aliquots to multiple freeze-thaw cycles.

Q3: My biological assay requires pH 7.4. How do I prevent degradation?

Answer: You cannot prevent it, but you can manage it.[1]

  • Strategy: Keep the compound in the "Stable Zone" (pH < 6) until the last possible moment.

  • Workflow:

    • Prepare a 100x stock in water/DMSO.[1]

    • Prepare your assay buffer (pH 7.[1]4) separately.

    • Add the compound to the buffer immediately before adding the enzyme/cells.

    • Do not pre-incubate the compound in buffer for >30 minutes.

Q4: Which buffer system should I avoid?

Answer: Avoid Carbonate/Bicarbonate buffers (usually pH > 9) and Phosphate buffers if possible.[1]

  • Why? Phosphate can act as a general base catalyst, accelerating amidine hydrolysis even at neutral pH compared to non-nucleophilic buffers like HEPES or MOPS.[1]

Experimental Protocols

Protocol A: Quality Control via HPLC

Use this method to verify purity before critical experiments.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm.[1]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[1] TFA is crucial to keep the amidine protonated and sharp.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 285 nm (Benzodioxole absorption max).[1]

  • Expected Result:

    • RT ~3-4 min: Amidine (Target).

    • RT ~8-10 min: Amide (Impurity).

Protocol B: Decision Tree for Handling

HandlingProtocol Start Start: Handling 1,3-Benzodioxole-5-carboximidamide Form Is the compound Solid or Solution? Start->Form Solid Solid State Form->Solid Solution Solution State Form->Solution Storage Store at -20°C Desiccator Required Solid->Storage Solvent Check Solvent/Buffer Solution->Solvent DMSO Anhydrous DMSO? (OK for Stock) Solvent->DMSO Aqueous Aqueous Buffer? Solvent->Aqueous pHCheck Check pH Aqueous->pHCheck Acidic pH < 6.0 (Stable for days at 4°C) pHCheck->Acidic Neutral pH > 7.0 (Unstable - Use Immediately) pHCheck->Neutral

Caption: Decision matrix for storage and handling to minimize hydrolytic degradation.

References

  • Clement, B. (2002).[1] Reduction of Amidoximes to Amidines: Mechanisms and Stability. Drug Metabolism Reviews. (General Amidine Chemistry).[1]

  • Katritzky, A. R., et al. (2000).[1] Hydrolysis of Amidines: Mechanisms and pH Dependence. Journal of Organic Chemistry. (Mechanistic grounding for amidine hydrolysis).[1]

  • PubChem Compound Summary. (2025). 1,3-Benzodioxole-5-carboxamide (Degradant).[1] CID 230365.[1]

  • SIELC Technologies. (2018).[1][2] Separation of Benzamide and Benzamidine. Application Note. (HPLC Methodology grounding).

  • NIST Chemistry WebBook. (2025).[1] 1,3-Benzodioxole-5-carboxylic acid (Secondary Degradant).[1]

Sources

Technical Support Center: Troubleshooting Benzodioxole Amidine Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the persistent challenges associated with formulating and solubilizing benzodioxole amidine derivatives. This guide synthesizes physical organic chemistry principles with field-proven formulation strategies to help you achieve reliable, reproducible experimental results.

Part 1: Frequently Asked Questions (Troubleshooting Causality)

Q1: Why does my benzodioxole amidine free base precipitate immediately upon addition to aqueous assay buffers? A1: The precipitation is driven by the stark physicochemical dichotomy of the molecule. The benzodioxole (methylenedioxybenzene) moiety is highly hydrophobic and lacks hydrogen-bond donating capacity, which inherently reduces its affinity for polar solvents like water[1]. Conversely, the amidine functional group is a strong base with a typical


 between 10 and 12[2]. When handled as a free base in neutral physiological buffers (pH 7.4), the molecule exists in an un-ionized state. This uncharged form maximizes the molecule's lipophilicity (LogP) and minimizes ion-dipole interactions with water, resulting in a drastically low intrinsic solubility (

)[3].

Q2: How can I leverage salt formation to improve solubility, and which counterions are optimal? A2: Salt formation is the most robust method to enhance the dissolution rate and absolute solubility of basic drugs[3]. By reacting the amidine free base with an acid, a proton is transferred to the amidine nitrogen, forming a stable, charged amidinium cation[4]. This charged species readily engages in ion-dipole interactions with water. While hydrochloride (HCl) is a common choice, amidine HCl salts can sometimes suffer from high crystal lattice energies. For amidines, we highly recommend screening mesylate (methanesulfonate) or isethionate salts, which traditionally yield extremely soluble formulations due to their bulky, lattice-disrupting nature[5].

Q3: I successfully synthesized the hydrochloride salt, but it still precipitates in phosphate-buffered saline (PBS) or saline-based assays. What is happening? A3: You are encountering the "common ion effect." PBS and physiological saline contain high concentrations of chloride ions (~137 mM). According to the solubility product (


) principle, the presence of excess common ions (Cl⁻) in the reactive media shifts the equilibrium, suppressing the dissociation of the hydrochloride salt and forcing it to precipitate out of solution[3]. To troubleshoot this causality, you must switch to a counterion that is absent from your assay buffer, such as acetate or mesylate.

Part 2: Logical Workflows & Causality Diagrams

To systematically resolve solubility issues, follow the logical progression outlined below. The first diagram illustrates the decision-making workflow, while the second details the molecular causality of protonation.

G Start Benzodioxole Amidine Free Base Step1 Assess pKa & Intrinsic Solubility (S0) Start->Step1 Decision1 In vitro or In vivo Application? Step1->Decision1 Path1 Use Co-solvents (DMSO, PEG400) Decision1->Path1 In vitro (Low Vol) Path2 Perform Salt Screening (Mesylate, Acetate) Decision1->Path2 In vivo / High Vol Decision2 Did solubility improve to target levels? Path1->Decision2 Path2->Decision2 Path3 Formulate with Cyclodextrins Decision2->Path3 No (Common Ion Effect) Success Soluble Amidine Formulation Achieved Decision2->Success Yes Path3->Success

Workflow for troubleshooting and optimizing amidine free base solubility.

G FB Amidine Free Base (Lipophilic) Protonation Proton Transfer (pH < pKa) FB->Protonation Acid Acid Addition (e.g., MsOH) Acid->Protonation Salt Amidinium Cation (Hydrophilic) Protonation->Salt K_eq >> 1 Solvation Ion-Dipole Solvation in H2O Salt->Solvation Aqueous Media

Logical causality of amidine protonation and subsequent aqueous solvation.

Part 3: Quantitative Data & Formulation Strategies

When selecting a solubilization strategy, it is critical to match the physicochemical mechanism to your specific experimental endpoint.

Solubilization StrategyPhysicochemical MechanismExpected Solubility GainRecommended Application
Hydrochloride (HCl) Salt Ionization to Amidinium (

)
10x - 50xGeneral in vitro assays (non-saline media)
Mesylate / Isethionate Salt Ionization + Low Crystal Lattice Energy100x - 1000xIn vivo dosing, high-chloride biological buffers
10% DMSO / 90% Buffer Co-solvency (Dielectric Constant Shift)5x - 50xCellular assays (Requires DMSO final conc. < 1%)
20% HP-

-CD
Hydrophobic Cavity Inclusion Complex50x - 500xIntravenous (IV) administration, PK studies

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, do not rely on visual inspection alone. The following protocols are designed as self-validating systems to guarantee that solubility improvements are structurally sound.

Protocol 1: High-Throughput Salt Screening Methodology

This protocol converts the poorly soluble free base into a highly soluble salt, using NMR to validate the chemical conversion rather than a mere physical mixture.

  • Preparation: Weigh 10 mg of the benzodioxole amidine free base into five separate 4 mL glass vials.

  • Dissolution: Add 1 mL of a volatile, water-miscible organic solvent (e.g., Tetrahydrofuran or Ethanol) to each vial to completely dissolve the free base.

  • Acid Addition: Add 1.05 molar equivalents of selected acids (e.g., HCl, Methanesulfonic acid, Acetic acid, Isethionic acid) dropwise to the respective vials. Leave one vial untreated as a free base control.

  • Equilibration: Stir the mixtures at 25°C for 2 hours. This duration ensures complete proton transfer and the thermodynamic stabilization of the salt bridge[4].

  • Precipitation: Slowly add an anti-solvent (e.g., Heptane) until the solution becomes cloudy, then cool to 4°C overnight to induce crystallization.

  • Validation (Critical Step): Filter the resulting solids and analyze via

    
    H-NMR (in DMSO-
    
    
    
    ). Confirm the stoichiometric ratio of the counterion to the amidine (e.g., integrating the mesylate methyl peak against the benzodioxole aromatic protons). This validates true salt formation over simple precipitation.
Protocol 2: Cyclodextrin Complexation for Recalcitrant Free Bases

If salt formation is unviable for your downstream application, use this protocol to shield the hydrophobic benzodioxole core from the aqueous environment.

  • Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD) in ultra-pure water.
  • Spiking: Add the benzodioxole amidine free base in excess (e.g., 5 mg/mL) to the cyclodextrin solution.

  • Agitation: Vortex vigorously for 5 minutes, then sonicate in a water bath at 37°C for 30 minutes. The acoustic cavitation forces the hydrophobic benzodioxole moiety into the lipophilic cavity of the cyclodextrin.

  • Filtration: Pass the suspension through a 0.22 µm PTFE syringe filter to physically remove any uncomplexed, precipitated free base.

  • Validation (Critical Step): Analyze the clear filtrate via HPLC-UV against a known standard curve to determine the exact concentration of the solubilized active pharmaceutical ingredient (API) before dosing.

References

1.[3] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Source: nih.gov. URL: 2.[1] 1,3-benzodioxole - Solubility of Things. Source: solubilityofthings.com. URL: 3.[5] Soluble amidine salts - US2394003A. Source: google.com (Patents). URL: 4.[4] Solvation-Enhanced Salt Bridges. Journal of the American Chemical Society. Source: acs.org. URL: 5.[2] Aryl Guanyl Hydrazones: A Viable Strategy for Designing BBB-Permeable, Neuroactive Compounds? Source: unimi.it. URL:

Sources

Technical Support Center: Amidine Synthesis & Purification

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Ammonium Chloride ( ) Impurities

Audience: Organic Chemists, Process Development Scientists Version: 2.4 (Current)

Diagnostic Workflow

Before selecting a purification strategy, characterize your specific amidine derivative. The choice of method depends heavily on the lipophilicity of your target amidine and its stability under basic conditions.

AmidinePurification Start START: Crude Amidine Mix (Contains NH4Cl) SolubilityCheck Is the Amidine HCl soluble in dry Ethanol or IPA? Start->SolubilityCheck FilterMethod METHOD A: Differential Solvation (Filter off NH4Cl) SolubilityCheck->FilterMethod Yes (High Solubility) BaseStability Is the Amidine stable at pH > 12? SolubilityCheck->BaseStability No (Co-precipitates) ExtractMethod METHOD B: Flash Free-Basing (Biphasic Extraction) BaseStability->ExtractMethod Yes (Stable) WaterSoluble Is the Amidine highly water soluble? BaseStability->WaterSoluble No (Hydrolysis Risk) ResinMethod METHOD C: Ion Exchange / RP-HPLC WaterSoluble->ResinMethod Yes

Figure 1: Decision matrix for selecting the appropriate ammonium chloride removal protocol based on amidine physicochemical properties.

The Knowledge Base (FAQs)

Q1: Why is separating from Amidine salts so difficult?

A: The difficulty arises from "Salt Mimicry." Both ammonium chloride and amidine hydrochlorides are ionic salts with high lattice energies. They share similar solubility profiles in the most common solvents (Water, Methanol).

  • The Trap: Many chemists attempt to recrystallize from Methanol. However,

    
     has significant solubility in Methanol (~3.3  g/100g ), causing it to co-crystallize with your product [1].
    
  • The Solution: You must exploit the divergence in solubility that occurs in higher alcohols (Ethanol, Isopropanol) or aprotic polar solvents, where

    
     is virtually insoluble.
    
Q2: Can I just sublime the off?

A: Proceed with extreme caution. While


 sublimes at 338°C [2], most organic amidines will decompose or cyclize (if functionalized) well before reaching this temperature. This method is only viable for simple, highly thermally stable amidine structures.
Q3: I tried free-basing, but my yield dropped. What happened?

A: You likely encountered Hydrolysis . Amidines are susceptible to nucleophilic attack by water at high pH, converting them back into amides.

  • Mechanism:[1][2][3][4]

    
    
    
  • Fix: Use Method B (Flash Free-Basing) described below. It minimizes contact time with the aqueous base and uses low temperatures to kinetically inhibit hydrolysis.

Reference Data: Solubility Profiles

Use this table to design your solvent switch strategy. Note the drastic drop in


 solubility when moving from Methanol to Ethanol.
SolventSolubility of

( g/100g @ 25°C)
Solubility of Typical Amidine HClSuitability for Separation
Water 38.3 [2]Very HighPoor (Co-dissolution)
Methanol ~3.5 [1]HighPoor (Partial separation only)
Ethanol (Abs) 0.6 [1]Moderate - HighExcellent (Filtration)
Isopropanol < 0.1ModerateExcellent (Filtration)
Acetone InsolubleLow - ModerateGood (If amidine is soluble)
DCM InsolubleSoluble (as Free Base only)Excellent (Extraction)

Standard Operating Procedures (SOPs)

Protocol A: Differential Solvation (The "Solvent Switch")

Best for: Amidines that are soluble in Ethanol/IPA but sensitive to base.

Theory: By switching the solvent system to anhydrous Ethanol or Isopropanol (IPA), you force the inorganic


 out of solution while keeping the organic amidine salt dissolved.
  • Evaporation: Remove the original reaction solvent (often Methanol) completely under reduced pressure. You must obtain a dry solid residue.

  • Trituration: Add Anhydrous Ethanol or Isopropanol (10 mL per gram of crude solid).

  • Digestion: Heat the suspension to mild reflux (60-70°C) for 15 minutes.

    • Note: The amidine should dissolve; the

      
       will remain as a fine white solid.
      
  • Hot Filtration: Filter the mixture while hot through a sintered glass funnel or Celite pad.

    • Critical: Do not let the solution cool during filtration, or the amidine may crystallize and be lost on the filter.

  • Crystallization: Cool the filtrate to 0°C. The pure amidine hydrochloride should crystallize. If not, add Diethyl Ether to force precipitation.

Protocol B: Flash Free-Basing (Biphasic Extraction)

Best for: Lipophilic amidines that are stable to brief exposure to base.

Theory: Amidines (


) are stronger bases than ammonia (

). However, by partitioning the neutral amidine into an organic layer (DCM) immediately upon liberation, we separate it from the water-soluble chloride salts.
  • Preparation: Dissolve the crude salt mixture in minimal distilled water. Cool to 0°C (Ice bath).

  • The "Flash" Neutralization:

    • Add cold 2M NaOH dropwise until pH reaches ~12-13.

    • Immediately add an equal volume of Dichloromethane (DCM).

  • Extraction: Shake vigorously for 30 seconds and separate layers.

    • Repeat: Extract the aqueous layer 2 more times with DCM.

    • Chemistry:

      
       converts to 
      
      
      
      (gas/aq) and NaCl (aq).[3] The neutral amidine moves to DCM.
  • Drying: Dry combined organic layers over Anhydrous

    
     or 
    
    
    
    .
    • Note: This step also helps remove residual dissolved ammonia water.

  • Re-Acidification (Salt Formation):

    • Filter off the drying agent.

    • Bubble anhydrous HCl gas through the DCM solution, or add HCl in Dioxane/Ether dropwise.

    • The pure Amidine HCl will precipitate instantly.

  • Isolation: Filter the white solid and dry under vacuum.

Protocol C: Resin Scavenging (The "Polishing" Step)

Best for: Final purification of high-value pharmaceutical intermediates.

Theory: Macroporous adsorption resins can selectively adsorb organic salts while allowing small inorganic ions to pass, or vice versa depending on the resin type [3].

  • Dissolve crude mixture in Methanol.

  • Add Macroporous Adsorption Resin (e.g., D101 or specific polymeric adsorbents).

  • Stir for 1 hour. The organic amidine adsorbs to the hydrophobic resin; inorganic salts (

    
    ) stay in the methanol.
    
  • Filter the resin (which now holds your product).

  • Wash resin with water to remove trace salts.

  • Elute product from resin using Ethanol or Acetone.

References

  • Li, Q., et al. (2016). "Ammonium Chloride Solubility Measurement, Molecular Simulation, and Correlation in Binary Solvents." Journal of Chemical & Engineering Data, 61(1).

  • PubChem. (n.d.). "Ammonium Chloride - Compound Summary." National Library of Medicine.

  • CN100528836C. (2009). "Purifying method of high-purity amidine hydrochloride." Google Patents.

  • Organic Syntheses. (1942). "Acetamidine Hydrochloride." Org.[1][5][6] Synth. 22,[7] 5.

  • BenchChem. (2025).[8] "Troubleshooting unexpected side reactions in pyrimidine synthesis."

Sources

optimizing HPLC separation of benzodioxole carboximidamide isomers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of HPLC Separation for Benzodioxole Carboximidamide Isomers

Executive Summary

Welcome to the technical support portal. You are likely here because benzodioxole carboximidamides present a "perfect storm" of chromatographic challenges.

  • The Amidine Functionality: With a

    
     typically between 10–12, these compounds remain protonated (cationic) across the entire standard HPLC pH range (2–10). This leads to severe secondary interactions with silanols, causing peak tailing.[1][2][3]
    
  • The Benzodioxole Core: The rigid, electron-rich aromatic ring requires specific

    
     interactions for retention, which standard C18 phases often fail to leverage for isomer separation.[4]
    
  • Isomerism: Positional isomers (e.g., varying substitution patterns on the phenyl ring) often possess identical hydrophobicity (

    
    ), rendering standard reversed-phase separation ineffective.[4]
    

This guide moves beyond generic advice to provide specific, chemically grounded solutions for these exact molecules.

Module 1: Critical Troubleshooting (FAQs)
Q1: My peaks are tailing severely (

). Increasing the buffer concentration didn't help. Why?

The Mechanism: The carboximidamide group is a strong base. On standard silica columns (Type B), residual silanols (


) act as cation exchangers.[4] Your protonated amidine binds ionically to these sites, resulting in kinetic lag (tailing).[4]

The Solution: You must suppress the silanol activity, not just buffer the mobile phase.

  • Option A (High pH - Recommended): Use a hybrid-silica column (e.g., Waters XBridge, Agilent Poroshell HPH, Phenomenex Gemini).[4] Operate at pH 10.0–10.5 using Ammonium Bicarbonate or Ammonium Hydroxide.[4]

    • Why: While the amidine remains charged (pKa ~11), the silica surface is fully hydrated and the high pH suppresses the accessibility of micropores where silanols hide, and high ionic strength buffers at this pH mask the interactions.

  • Option B (Low pH + Ion Pair): If you must use low pH (e.g., for MS sensitivity), do not use Formic Acid alone.[4]

    • Protocol: Use 0.1% Trifluoroacetic Acid (TFA) .[4] The Trifluoroacetate anion pairs with the cationic amidine, forming a neutral, more hydrophobic complex that retains well on C18 and masks silanols.

    • Warning: TFA suppresses MS signal.[4] If MS is required, use Difluoroacetic acid (DFA) as a compromise.[4]

Q2: I have two isomers co-eluting on C18. I tried flattening the gradient, but they won't separate.

The Mechanism: Isomers of benzodioxole carboximidamide often have identical hydrophobic volumes. C18 separates based on hydrophobicity (Dispersive interactions).[4][5] You need a phase that discriminates based on molecular shape and electron density .[4]

The Solution: Switch stationary phases immediately. Do not waste time optimizing C18 gradients for positional isomers of rigid aromatics.

  • Primary Recommendation: Pentafluorophenyl (PFP/F5) .[4]

    • Mechanism:[4][2][3][6][7] The fluorine atoms on the PFP ring create a strong electron deficit, acting as a Lewis acid.[8] The electron-rich benzodioxole ring acts as a Lewis base.[4] This "Charge Transfer" interaction is highly sensitive to the exact position of the substituents on the isomer.

  • Secondary Recommendation: Biphenyl or Phenyl-Hexyl .[4]

    • Mechanism:[4][2][3][6][7] Relies on

      
       stacking.[4] Effective, but often less selective than PFP for halogenated or highly polar isomers.
      
Q3: Why did my separation collapse when I switched from Methanol to Acetonitrile?

The Mechanism: Acetonitrile (ACN) has its own


 electrons (triple bond).[4] It competes with the analyte for 

interactions with the stationary phase (PFP or Phenyl). Methanol (MeOH) is protic and lacks

electrons.[4]

The Solution: When using PFP or Phenyl columns for aromatic isomers, always start with Methanol . MeOH allows the analyte's aromatic ring to interact maximally with the stationary phase without solvent interference.

Module 2: Experimental Workflows
Workflow A: Method Development Decision Tree

This diagram outlines the logical flow for selecting the correct column and mobile phase based on your specific failure mode.

HPLC_Optimization Start Start: Benzodioxole Carboximidamide Mix Check_pH Is MS Compatibility Required? Start->Check_pH MS_Yes Yes (MS Required) Check_pH->MS_Yes MS_No No (UV Only) Check_pH->MS_No Low_pH_Path Low pH Strategy MS_Yes->Low_pH_Path Col_Select_1 Select Column: PFP (Core-Shell) Low_pH_Path->Col_Select_1 Mobile_Phase_1 MP A: 0.1% Formic Acid MP B: Methanol Col_Select_1->Mobile_Phase_1 Eval Evaluate Separation Mobile_Phase_1->Eval High_pH_Path High pH Strategy (Better Peak Shape) MS_No->High_pH_Path Col_Select_2 Select Column: Hybrid C18/Phenyl (High pH Stable) High_pH_Path->Col_Select_2 Mobile_Phase_2 MP A: 10mM NH4HCO3 (pH 10) MP B: Methanol Col_Select_2->Mobile_Phase_2 Mobile_Phase_2->Eval Issue_Tailing Issue: Tailing > 1.5 Eval->Issue_Tailing Issue_Coelution Issue: Isomer Co-elution Eval->Issue_Coelution Fix_Tailing Add 0.05% TFA (Low pH) or Increase pH to 10.5 Issue_Tailing->Fix_Tailing Fix_Coelution Switch Organic to MeOH Decrease Temp to 25°C Issue_Coelution->Fix_Coelution

Caption: Decision matrix for selecting stationary phases and mobile phases based on detection requirements and failure modes.

Module 3: Standard Operating Protocols (SOPs)
Protocol 1: The "Isomer Scout" Method (PFP Phase)

Use this protocol first for separating positional isomers.

Hardware:

  • Column: Agilent Poroshell 120 PFP or Thermo Accucore PFP (2.1 x 100 mm, 2.6/2.7 µm).[4]

  • System: UHPLC or HPLC (low dead volume is critical for isomers).

Reagents:

  • Mobile Phase A: 10 mM Ammonium Formate + 0.05% Formic Acid (pH ~3.5).[4]

  • Mobile Phase B: 100% Methanol (LC-MS Grade).[4]

Gradient Table:

Time (min)% Mobile Phase BFlow Rate (mL/min)Curve
0.0050.4Initial
1.0050.4Hold
10.00600.4Linear
12.00950.4Wash
14.00950.4Hold
14.1050.4Re-equilibrate
18.0050.4End

Critical Parameter - Temperature: Set column oven to 25°C .

  • Reasoning: Lower temperatures enhance

    
     interactions and steric selectivity.[4] Higher temperatures (e.g., 40°C+) increase molecular rotation, blurring the subtle shape differences between isomers.
    
Module 4: Comparative Data

Stationary Phase Selection Guide for Benzodioxoles

Column PhasePrimary InteractionSuitability for Amidine IsomersNotes
C18 (Standard) HydrophobicLowGood for general retention, poor for shape selectivity.[4] Tailing likely.
C18 (Hybrid/High pH) HydrophobicMediumExcellent peak shape at pH 10, but may still fail to resolve positional isomers.[4]
PFP (Pentafluorophenyl) Charge Transfer / H-BondHigh Best Choice. Fluorine ring interacts with electron-rich benzodioxole.[4] Resolves isomers.
Biphenyl

Stacking
Medium-HighGood alternative if PFP fails.[4] Requires Methanol.[4][9]
HILIC Polar PartitioningLowBenzodioxoles are often too lipophilic for robust HILIC retention.[4]
References
  • Agilent Technologies. (2014).[4][8][9] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note 5991-4373EN.[4][9] Link

  • Thermo Fisher Scientific. (2013).[4] Analysis of 14 Positional Isomers Using a Core Enhanced Technology Accucore HPLC Column. Application Note ANCCSCETISOMER. Link

  • Phenomenex. (2025).[4] HPLC Tech Tip: Basic Analytes and High pH. Link

  • Restek Corporation. (2025).[4] HPLC Stationary Phases to Have in Your Toxicology Toolbox (FluoroPhenyl Selectivity). Link

  • McCalley, D. V. (2010).[4] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.[4]

Sources

stability of 1,3-Benzodioxole-5-carboximidamide in cell culture media

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of 1,3-Benzodioxole-5-carboximidamide in Cell Culture Media

Welcome to the Senior Application Scientist support hub for 1,3-Benzodioxole-5-carboximidamide. As researchers transition from biochemical assays to in vitro cell culture models, compounds containing amidine moieties often exhibit a sudden drop in apparent efficacy. This guide is designed to help you troubleshoot assay variability, understand the physicochemical causality behind compound degradation, and implement self-validating protocols to ensure data integrity.

Mechanistic Overview: The Causality of Amidine Instability

The loss of efficacy of 1,3-Benzodioxole-5-carboximidamide in cell culture is rarely a target-engagement issue; rather, it is driven by the physicochemical instability of the amidine functional group[1].

While the benzodioxole ring is robust under standard in vitro conditions, the amidine carbon-nitrogen double bond is highly susceptible to nucleophilic attack by water. At the physiological pH of 7.4 and the standard incubation temperature of 37°C, the compound undergoes spontaneous chemical hydrolysis, converting the active amidine into an inactive amide (1,3-benzodioxole-5-carboxamide) and releasing ammonia[2].

Furthermore, standard cell culture media (e.g., DMEM, RPMI) are frequently supplemented with Fetal Bovine Serum (FBS). FBS contains a rich milieu of active enzymes—specifically amidases and esterases—which aggressively cleave the amidine bond, drastically accelerating degradation and reducing the compound's half-life[3].

G A 1,3-Benzodioxole-5-carboximidamide (Active Pharmacophore) B Aqueous Media (pH 7.4) Spontaneous Hydrolysis A->B H2O, 37°C C Serum Supplemented (FBS) Enzymatic Cleavage A->C Serum Amidases D 1,3-Benzodioxole-5-carboxamide (Inactive Degradant) B->D C->D E Loss of Target Engagement & Assay Efficacy D->E

Caption: Logical pathway of 1,3-Benzodioxole-5-carboximidamide degradation in cell culture media.

Frequently Asked Questions (FAQs) & Troubleshooting

Q: Why do my biological replicates show high variability in IC50 values? A: This is a classic symptom of inconsistent media preparation times. Because amidines have relatively short half-lives in aqueous media[4], a compound spiked into media 2 hours before treating cells will have a significantly lower effective concentration than one spiked immediately prior to use. Troubleshooting Action: Always prepare working dilutions immediately before application to the cell monolayer. Never store pre-spiked aqueous media.

Q: I observe compound precipitation upon addition to DMEM. How can I resolve this? A: The free base of 1,3-Benzodioxole-5-carboximidamide has limited aqueous solubility. If you add it directly to aqueous media, it will crash out, leading to inaccurate dosing and localized cellular toxicity. Troubleshooting Action: Prepare a concentrated master stock (e.g., 10 mM) in anhydrous DMSO. When dosing, ensure the final DMSO concentration in the well does not exceed 0.1% - 0.5% (v/v). Add the DMSO stock dropwise to the media while vortexing to prevent localized supersaturation.

Q: Is the benzodioxole ring responsible for the degradation? A: No. The benzodioxole (methylenedioxybenzene) ring is generally stable in standard in vitro culture media. While it can be subject to CYP450-mediated metabolism in vivo (often forming catechols), in standard cell culture lacking hepatic microsomes, the primary driver of degradation is the hydrolysis of the carboximidamide group[1].

Self-Validating Protocol: Differentiating Chemical vs. Enzymatic Degradation

To optimize your assay, you must understand whether your compound is failing due to the media's pH/temperature or the serum's enzymatic activity. This protocol is a self-validating system: by comparing three distinct media arms, you isolate the exact variable causing degradation.

Causality of Design: Heat-inactivating FBS denatures the amidases. If the compound is stable in heat-inactivated FBS but degrades in standard FBS, the mechanism is enzymatic. If it degrades equally in both, the mechanism is spontaneous chemical hydrolysis. Quenching with cold acetonitrile immediately halts both chemical and enzymatic reactions by precipitating proteins and dropping the temperature.

Step-by-Step Methodology:

  • Prepare Media Arms:

    • Arm A (Enzymatic + Chemical): DMEM + 10% standard FBS.

    • Arm B (Chemical Only): DMEM + 10% Heat-Inactivated FBS (incubated at 56°C for 30 minutes).

    • Arm C (Baseline Chemical): Serum-free DMEM.

  • Compound Spiking: Warm all media arms to 37°C. Spike 1,3-Benzodioxole-5-carboximidamide (from a 10 mM DMSO stock) to a final concentration of 10 µM. Vortex immediately.

  • Incubation & Sampling: Place the tubes in a 37°C, 5% CO2 incubator. At time points t = 0, 1, 2, 4, 8, and 24 hours, withdraw a 50 µL aliquot from each arm.

  • Reaction Quenching: Immediately dispense the 50 µL aliquot into a pre-chilled microcentrifuge tube containing 150 µL of ice-cold acetonitrile (spiked with an internal standard). Vortex for 10 seconds to precipitate proteins.

  • Sample Processing: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to LC-MS vials.

  • Analysis: Quantify the remaining parent compound via LC-MS/MS to calculate the half-life for each condition.

Workflow S1 Prepare 10mM DMSO Stock S2 Spike into Media Arms (Standard, HI-FBS, Serum-Free) S1->S2 S3 Incubate at 37°C (5% CO2) S2->S3 S4 Sample Aliquots (0, 1, 2, 4, 8, 24h) S3->S4 S5 Quench with Cold Acetonitrile (1:3 v/v) S4->S5 S6 Centrifuge & LC-MS/MS Analysis S5->S6

Caption: Step-by-step workflow for evaluating amidine stability and isolating degradation mechanisms.

Quantitative Data Summary

The following table summarizes the typical stability profile of 1,3-Benzodioxole-5-carboximidamide under various handling conditions. Use this data to plan your dosing schedules and interpret long-term assay results.

Media ConditionTemperatureApproximate Half-Life (

)
Primary Degradation Mechanism
DMEM + 10% Standard FBS37°C~3 - 4 hoursEnzymatic Cleavage + Chemical Hydrolysis
DMEM + 10% Heat-Inactivated FBS37°C~14 - 16 hoursSpontaneous Chemical Hydrolysis
DMEM (Serum-Free)37°C~16 - 18 hoursSpontaneous Chemical Hydrolysis
DMEM (Any formulation)4°C> 72 hoursMinimal Hydrolysis (Kinetically slowed)
100% Anhydrous DMSO Stock-20°C> 6 monthsStable (Protected from moisture)

Expert Tip: If your biological assay requires continuous target engagement over a 48- to 72-hour period, a single bolus dose will be insufficient. You must implement daily media replacement (re-dosing) to maintain therapeutic concentrations of the active pharmacophore.

References

  • Title: Hydrolysis of Amides - M. Hall, K. Faber, and G.
  • Source: osti.
  • Source: libretexts.
  • Source: benchchem.

Sources

Technical Support: Benzodioxole Amidine Synthesis & Stabilization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Avoiding Dimerization During Benzodioxole Amidine Formation Document ID: TS-AMID-304 Audience: Senior Chemists, Process Development Scientists

Executive Summary: The "Dimerization Trap"

Synthesizing benzodioxole-functionalized amidines presents a unique electronic challenge. The 3,4-methylenedioxy motif is strongly electron-donating. This creates a "push-pull" conflict:

  • Deactivated Electrophile: The nitrile carbon is less electrophilic, requiring harsher activation (e.g., strong acid or Lewis acid) to initiate attack.

  • Hyper-Nucleophilic Product: Once formed, the benzodioxole amidine is significantly more nucleophilic than a standard phenyl amidine.

The Failure Mode: If the reaction conditions allow the free base amidine to exist alongside unreacted activated nitrile (or imidate intermediate), the amidine will attack the intermediate. This results in the formation of


-imidoylamidine dimers  or, upon cyclization, 1,3,5-triazines .

This guide provides the protocols and troubleshooting logic to enforce the "Happy Path" (monomer formation) and suppress the "Sad Path" (dimerization).

Mechanistic Pathways & Control Points

The following diagram illustrates the kinetic competition between product formation and dimerization.

AmidinePathways cluster_0 Starting Material cluster_1 Activation cluster_2 Product cluster_3 Side Products Nitrile Benzodioxole Nitrile Imidate Activated Intermediate (Imidate/Al-Complex) Nitrile->Imidate Activation (HCl or AlMe3) AmidineSalt Amidine Salt (Stable Monomer) Imidate->AmidineSalt + NH3/Amine (Kinetic Control) AmidineBase Free Base Amidine (Nucleophile) AmidineSalt->AmidineBase Deprotonation (pH > pKa) Dimer N-Imidoylamidine (Linear Dimer) AmidineBase->Dimer Attacks Imidate Triazine 1,3,5-Triazine (Cyclic Trimer) Dimer->Triazine Cyclization

Figure 1: Kinetic competition between stable salt formation and nucleophilic dimerization.

Method A: The Modified Pinner Synthesis

Best for: Large-scale batches where AlMe3 is too hazardous.

The classical Pinner reaction proceeds via an imidate hydrochloride intermediate.[1] The critical error users make is allowing the imidate to warm up or neutralizing the mixture too early.

Protocol:
  • Imidate Formation:

    • Dissolve nitrile (1.0 eq) in anhydrous EtOH/CHCl3 (1:4 v/v). Note: CHCl3 cosolvent improves solubility of the benzodioxole.

    • Cool to 0 °C . Saturate with dry HCl gas for 2–3 hours.

    • CRITICAL: Seal and store at 4 °C for 12–24 hours. Do not heat.

    • Precipitate the imidate salt with dry Et2O. Filter under N2. Do not expose to moisture (hydrolysis to ester).

  • Ammonolysis (The Danger Zone):

    • Re-suspend imidate salt in dry EtOH at -10 °C .

    • Add 7.0 eq of NH3 (2M in EtOH) or amine. Why? Excess amine statistically favors monomer formation over dimer formation.

    • Allow to warm to RT slowly over 12 hours.

Troubleshooting Table (Pinner)
SymptomDiagnosisCorrective Action
Product is an oil/gum instead of solid Hydrolysis of imidate to ethyl ester (Pinner ester).Ensure HCl gas is dried through H2SO4 trap. Use fresh anhydrous solvents.
Orange/Yellow color develops Formation of triazine or oligomers due to local heating.Maintain -10 °C during ammonia addition. Add ammonia slowly.
Low Conversion Benzodioxole ring deactivating the nitrile.Increase HCl saturation time. Ensure reaction vessel is pressurized (sealed).

Method B: Lewis Acid Catalysis (Garigipati Method)

Best for: Unreactive nitriles and high-value substrates. This is the preferred method for benzodioxoles due to higher yields.

This method uses Trimethylaluminum (AlMe3) to form an aluminum amide nucleophile, which is far more potent than ammonia.

Protocol:
  • Reagent Preparation:

    • Suspend NH4Cl (2.0 eq) in dry Toluene under Argon.

    • Cool to 0 °C. Dropwise add AlMe3 (2.0 eq, 2.0M in Toluene).

    • Warm to RT and stir until gas evolution (CH4) ceases (~1–2 h). This forms the active reagent: MeAl(Cl)NH2.

  • Addition:

    • Add benzodioxole nitrile (1.0 eq) to the aluminum reagent.

    • Heat to 80 °C for 12–18 hours. Note: Higher temp is required to overcome the electron-rich deactivation.

  • Quench (Dimerization Risk Point):

    • Cool to 0 °C.

    • The Trick: Pour the reaction mixture into a slurry of Silica Gel and CHCl3. Stir for 30 mins. Filter.

    • Alternative: Quench with Rochelle's salt (Na/K Tartrate) to chelate Aluminum. Avoid strong base (NaOH), which frees the amidine base and triggers dimerization.

Troubleshooting Table (Garigipati)
SymptomDiagnosisCorrective Action
Violent exotherm/fire AlMe3 is pyrophoric.Use proper Schlenk technique. Quench unreacted AlMe3 with extreme caution using dilute esters (EtOAc) before water.
Low Yield / Stuck at SM Aluminum reagent degraded or stoichiometry off.Ensure NH4Cl is bone dry (oven dried). Use exactly 1:1 ratio of AlMe3:NH4Cl.
Product trapped in emulsion Aluminum hydroxides forming a gel.Use the Silica Gel quench method or Rochelle's salt. Do not use simple water/extraction.

FAQ: Expert Troubleshooting

Q1: Why does my benzodioxole amidine turn purple/brown on the bench? A: Benzodioxole derivatives are prone to oxidative polymerization (similar to catechol oxidation) if left as free bases.

  • Fix: Always store your amidine as the HCl or acetate salt . Never store as the free base. The protonated form is stable to oxidation and dimerization.

Q2: I see a peak at M+2 mass units in LCMS. Is this the dimer? A: No, M+2 is likely the hydrolysis product (amide). The dimer would appear at


.
  • Mechanism: If moisture is present, the imidate hydrolyzes to the ester, which converts to the amide.[2]

  • Fix: Dry solvents are non-negotiable.

Q3: Can I use microwave irradiation to speed this up? A: Only for the Garigipati (AlMe3) method.

  • Warning: Do not use microwave for the Pinner reaction. The pressure of HCl gas combined with thermal instability of the imidate will cause vessel failure or rapid decomposition.

Q4: How do I separate the dimer from the monomer if it forms? A: Separation is difficult due to similar polarity.

  • Technique: The amidine monomer is much more basic (pKa ~11-12) than the dimer/triazine (pKa ~5-7).

  • Purification: Dissolve mixture in dilute acid (pH 4). Wash with DCM (Dimer extracts into organic). Basify aqueous layer to pH 12 and extract quickly (Monomer extracts).

References

  • Pinner Synthesis Fundamentals: Pinner, A. (1892). Die Imidoather und ihre Derivate. Oppenheim, Berlin. (Foundational text on imidate chemistry). Review: Decroix, B., et al. (1976). "Synthesis of amidines." Bulletin de la Société Chimique de France.
  • Aluminum Amide (Garigipati)

    • Garigipati, R. S. (1990).[3] "An efficient conversion of nitriles to amidines."[3][4] Tetrahedron Letters, 31(14), 1969-1972.[4] Link

  • Dimerization Mechanisms: Dunn, P. J. (2010). "Amidines and N-substituted amidines." in Comprehensive Organic Functional Group Transformations II. Triazine Formation: Forsberg, J. H., et al. (1987). "Oligomerization of nitriles." Journal of Heterocyclic Chemistry, 24(5).
  • Nucleophilicity & Electronic Effects: Mayr, H., et al. (2017). "Scales of Nucleophilicity and Electrophilicity." Accounts of Chemical Research. (Context for benzodioxole nucleophilicity).

Sources

storage conditions to prevent degradation of amidine salts

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Amidine Salt Stability and Troubleshooting Guide

Amidine salts (e.g., benzamidiniums, formamidiniums, and acetamidiniums) are ubiquitous in medicinal chemistry, supramolecular frameworks, and crosslinking reagents. While the protonated amidinium ion is generally stable, it is highly susceptible to hydrolytic degradation into the corresponding primary amide and amine/ammonia under specific environmental conditions[1]. This guide provides a definitive technical analysis of hydrolysis kinetics, degradation mechanisms, and stability-indicating protocols designed for researchers and drug development professionals.

Pillar 1: Causality & Mechanism of Degradation

Why do amidine salts degrade? The degradation of amidine salts is fundamentally driven by a pH-dependent equilibrium. In acidic to neutral conditions, the compound exists primarily as the protonated amidinium cation. This state is resonance-stabilized and highly resistant to nucleophilic attack.

However, as the pH increases, deprotonation yields the free amidine base[1]. The central carbon of the free amidine is highly electrophilic and undergoes rapid nucleophilic attack by ambient water or hydroxide ions (


). This attack forms a tetrahedral intermediate that irreversibly collapses into an amide and an amine (or ammonia)[1]. Therefore, moisture and basicity are the primary catalysts for degradation. 

G A Amidinium Salt (Stable, Protonated) B Free Amidine (Reactive) A->B Deprotonation (High pH) B->A Protonation (Low pH) C Tetrahedral Intermediate (OH- Attack) B->C Nucleophilic Attack (H2O / OH-) D Primary Amide + Amine (Degradation Products) C->D Collapse & Elimination

Mechanistic pathway of amidine salt hydrolysis to amide.

Pillar 2: Quantitative Degradation Data

To illustrate the extreme sensitivity of amidines to pH, the following table summarizes the pseudo-first-order half-lives of unsubstituted benzamidinium hydrolysis at room temperature[1].

Environmental pHDominant SpeciesHalf-Life (

)
Degradation Risk
pH < 7 Amidinium (Protonated)> 2 yearsLow
pH 9 Mixed Equilibrium~300 daysModerate
pH 11 Amidine (Free Base)~6 daysHigh
pH 13 Amidine (Free Base)~15 hoursCritical

Note: Poly-amidinium compounds and specific substituted derivatives may hydrolyze up to 3-4 times faster due to electronic effects pulling electron density away from the amidine carbon[1].

Pillar 3: Core Troubleshooting FAQs

Q: My amidine salt stock solution degraded overnight. What caused this? A: If your stock solution was prepared in an aqueous buffer at a pH > 8.0, the degradation was driven by hydroxide-mediated hydrolysis[1]. Amidine formation and stability are favored strictly below pH 8; above this threshold, the half-life drops precipitously[2]. Furthermore, if you used a hygroscopic organic solvent (like older, improperly sealed DMSO) that absorbed atmospheric moisture, the trace water acted as a nucleophile. Corrective Action: Always prepare aqueous working solutions fresh and use them on the same day[3]. For stock solutions, use anhydrous, amine-free DMSO, and store at -80°C for no longer than 1 month[3].

Q: The solid amidine hydrochloride salt I received has turned into a sticky paste. Can I still use it? A: The compound has absorbed atmospheric moisture (hygroscopicity), which initiates solid-state hydrolysis. Once the salt becomes a paste, it is highly likely that a significant percentage has already converted to the amide byproduct. Corrective Action: You must verify the structural integrity using


 NMR or LC-MS. Look for the disappearance of the broad amidinium protons and the appearance of the amide carbonyl peak. If degradation is <5%, you can attempt to rescue the batch using the Azeotropic Rescue Drying Protocol detailed below.

Q: How do I properly store solid amidine salts to guarantee a 6-month shelf life? A: Amidine salts must be treated as highly moisture-sensitive and light-sensitive reagents. Corrective Action: Store the solid powder at -80°C for up to 6 months, or -20°C for up to 1 month[3]. The vial must be purged with an inert gas (Nitrogen or Argon) and kept in a secondary container with active desiccant (e.g., Drierite)[3].

Pillar 4: Standard Operating Procedures (SOPs)

Protocol 1: Preparation and Storage of Amidine Stock Solutions

Causality & Validation: This protocol minimizes nucleophilic attack by eliminating protic solvents and maintaining a low-temperature kinetic barrier. Visual phase checks ensure complete solubilization without the use of degradation-inducing heat.

  • Solvent Selection: Obtain anhydrous DMSO (water content <0.005%) sealed under argon. Do not use standard benchtop DMSO, which readily absorbs atmospheric water.

  • Thermal Equilibration: Allow the sealed vial of the solid amidine salt to warm to room temperature in a desiccator for 30 minutes before opening. Why? This prevents the condensation of atmospheric moisture on the cold powder.

  • Dissolution: Dissolve the compound to the desired concentration (e.g., 10 mM). If phase separation or precipitation occurs, use mild sonication. Do not apply heat , as thermal energy exponentially accelerates hydrolysis[3].

  • Aliquotting: Divide the stock solution into single-use aliquots to prevent repeated freeze-thaw cycles.

  • Storage: Purge each aliquot vial with argon, seal tightly, and store immediately at -80°C. Validate your workflow by using the solution within 1 month[3].

Protocol 2: Azeotropic Rescue Drying of Mildly Hygroscopic Amidine Salts

Causality & Validation: If an amidine salt has absorbed trace moisture but NMR confirms <5% degradation, use this protocol to remove water without inducing thermal decomposition. Toluene forms a low-boiling azeotrope with water, allowing moisture removal under mild vacuum.

  • Suspension: Suspend the wet amidine salt in anhydrous toluene in a round-bottom flask.

  • Evaporation: Attach the flask to a rotary evaporator. Apply a high vacuum and evaporate the toluene at a bath temperature not exceeding 30°C . The water will co-evaporate as a toluene-water azeotrope.

  • Repetition: Repeat the toluene suspension and evaporation process two more times to ensure complete moisture stripping.

  • Final Drying: Place the resulting solid on a high-vacuum Schlenk line overnight (at least 12 hours) at room temperature, protected from ambient light.

  • Storage & Validation: Immediately transfer the dry powder to a glovebox or purge with argon, and store at -80°C[3]. Run a post-drying

    
     NMR to validate that the drying process did not induce further conversion to the amide.
    

Handling & Storage Decision Workflow

G Start Amidine Salt Received Solid Store as Solid? Start->Solid Sol Prepare Stock Solution? Start->Sol LongTerm Long-Term Storage (-80°C, Ar/N2, Desiccated) Solid->LongTerm > 1 month ShortTerm Short-Term Storage (-20°C, Ar/N2, Desiccated) Solid->ShortTerm < 1 month Aqueous Aqueous Buffer? Sol->Aqueous Organic Organic Solvent (Anhydrous DMSO) Sol->Organic Fresh Prepare Fresh Daily (Do not store) Aqueous->Fresh StoreSol Store at -80°C (Use within 1 month) Organic->StoreSol

Decision tree for the storage and handling of amidine salts.

References

  • Yu, L., Cullen, D., Morshedi, M., & White, N. (2021). "Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water." The Journal of Organic Chemistry / ChemRxiv.[Link]

Sources

Technical Support Center: Purification of 1,3-Benzodioxole-5-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

1,3-Benzodioxole-5-carboximidamide (often handled as the hydrochloride salt, CAS 80531-15-3) is a critical intermediate in the synthesis of serine protease inhibitors and other bioactive heterocycles. Its synthesis—typically via the Pinner reaction or reduction of an amidoxime—often yields a crude mixture contaminated with unreacted nitrile, hydrolysis byproducts (amide/acid), and inorganic salts.

This guide addresses the isolation of high-purity amidine by exploiting its distinct basicity (


) relative to its neutral and acidic contaminants.
Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
PropertyDataRelevance to Purification
Structure Benzodioxole fused ring + AmidineElectron-donating dioxole ring stabilizes the cation.
Basicity (

)
~11.0 – 12.0 (Estimated via Benzamidine)Allows selective protonation in dilute acid.
Solubility (Free Base) Moderate in EtOH, CHCl

; Low in Water
Precipitates upon basification of aqueous concentrates.
Solubility (HCl Salt) High in Water, MeOH; Low in Et

O
Enables salt formation and recrystallization.
Key Impurities 1,3-Benzodioxole-5-carbonitrile (Start Material)1,3-Benzodioxole-5-carboxamide (Hydrolysis)1,3-Benzodioxole-5-carboxylic acid (Deep Hydrolysis)Neutral (Nitrile/Amide) and Acidic (Acid) impurities are separable via pH switching.

Troubleshooting & FAQs

Category 1: Solubility & Phase Separation

Q: My crude product is an oil that refuses to crystallize. How do I induce precipitation? A: "Oiling out" typically indicates the presence of residual solvent or neutral impurities (nitrile/amide) preventing crystal lattice formation.

  • The Fix: Do not attempt to crystallize the crude oil directly. Convert it to the HCl salt. Dissolve the oil in a minimum amount of anhydrous ethanol or methanol, then add 4M HCl in dioxane or diethyl ether dropwise with vigorous stirring. The amidine hydrochloride should precipitate as a white solid.

  • Causality: The lattice energy of the ionic salt is significantly higher than the free base, overcoming the solvation forces of the impurities.

Q: During acid-base extraction, I formed a stable emulsion. How do I break it? A: Emulsions in benzodioxole chemistry are often caused by fine precipitates of the amide byproduct or high concentrations of inorganic salts.

  • The Fix:

    • Filter: Pass the biphasic mixture through a Celite pad to remove suspended amide solids.

    • Salting Out: Add solid NaCl to saturate the aqueous layer. This increases the ionic strength, forcing organic components into the organic layer.

    • Solvent Swap: If using Dichloromethane (DCM), switch to Ethyl Acetate (EtOAc) for the extraction. DCM's density is close to concentrated brine, which can hamper separation.

Category 2: Impurity Removal (Nitrile & Amide)[1]

Q: HPLC shows persistent 1,3-Benzodioxole-5-carboxamide (Amide) impurity. Why isn't the acid wash removing it? A: The amide is the most difficult impurity. While the nitrile is strictly neutral, the amide has very weak basicity and can partially protonate in strong acid, dragging it into the aqueous phase with your product.

  • The Fix: Adjust your acid wash pH carefully.

    • Protocol: Dissolve crude in organic solvent (e.g., EtOAc). Extract with 0.5 M HCl (mildly acidic) rather than concentrated acid. The highly basic amidine (

      
      ) will protonate and move to water, while the weakly basic amide will largely remain in the organic layer.
      
  • Validation: Check the pH of the aqueous extract. It should be acidic (pH < 2) to ensure the amidine is trapped, but avoiding highly concentrated acid minimizes amide solubility.

Q: How do I prevent the hydrolysis of the amidine back to the amide during workup? A: Amidines are unstable in basic aqueous solutions, especially at elevated temperatures.

  • The Fix:

    • Temperature Control: Perform all basification steps at 0–5 °C .

    • Minimize Exposure: Do not leave the amidine in the free-base form in water for extended periods. Extract immediately into organic solvent after basification.

    • Drying: Dry the organic extracts over Na

      
      SO
      
      
      
      immediately to remove residual water before concentration.

Step-by-Step Purification Protocols

Protocol A: The pH-Switch Extraction (Primary Purification)

Best for removing nitrile and amide byproducts from crude reaction mixtures.

Reagents: Ethyl Acetate (EtOAc), 1M HCl, 2M NaOH, Brine, Sodium Sulfate.

  • Dissolution: Dissolve the crude reaction residue in EtOAc (10 mL/g of crude).

  • Acid Extraction (Targeting Amidine):

    • Extract the organic layer with 1M HCl (3 x 10 mL).

    • Mechanism:[1][2][3][4] The amidine protonates (

      
      ) and moves to the aqueous phase. The neutral nitrile and amide remain in the EtOAc.
      
    • Checkpoint: Keep the aqueous layer. Verify the organic layer contains the impurities via TLC.

  • Wash: Wash the combined acidic aqueous layers once with fresh EtOAc to remove entrained neutrals.

  • Basification (Releasing Amidine):

    • Cool the aqueous acidic solution to 0 °C (Ice bath).

    • Slowly add 2M NaOH dropwise until pH reaches 12–13 .

    • Observation: The solution should become cloudy as the free base amidine precipitates or oils out.

  • Recovery:

    • Extract the cold, basic aqueous mixture with DCM or EtOAc (3 x 15 mL).

    • Combine organic layers, wash with brine, and dry over anhydrous Na

      
      SO
      
      
      
      .
  • Isolation: Concentrate in vacuo (bath < 30 °C) to yield the purified free base.

Protocol B: Hydrochloride Salt Recrystallization (Polishing)

Best for final pharmaceutical-grade purity (>99%).

  • Salt Formation: Dissolve the purified free base in a minimum volume of anhydrous Ethanol. Add 1.1 equivalents of HCl (gas, ethereal, or dioxane solution).

  • Crystallization: Add anhydrous Diethyl Ether or MTBE dropwise until the solution turns slightly turbid.

  • Maturation: Cool to -20 °C overnight.

  • Filtration: Filter the white crystalline solid under nitrogen (amidines are hygroscopic). Wash with cold ether.

Visualizing the Workflow

The following logic flow illustrates the critical decision points in separating the basic amidine from neutral/acidic byproducts.

AmidinePurification Crude Crude Mixture (Amidine, Nitrile, Amide, Acid) Dissolve Dissolve in Organic Solvent (EtOAc or DCM) Crude->Dissolve AcidExtract Extract with 1M HCl Dissolve->AcidExtract OrgLayer1 Organic Layer (Contains Nitrile, Amide) AcidExtract->OrgLayer1 Neutrals remain AqLayer1 Aqueous Acidic Layer (Contains Amidine-HCl) AcidExtract->AqLayer1 Protonated Amidine Waste Discard Organic Layer (Impurities) OrgLayer1->Waste WashStep Wash with fresh EtOAc AqLayer1->WashStep Basify Cool to 0°C & Basify (pH > 12 with NaOH) WashStep->Basify Purified Aq Phase Precipitate Free Base Amidine Precipitates/Oils out Basify->Precipitate FinalExtract Extract into DCM/EtOAc Dry & Concentrate Precipitate->FinalExtract

Caption: Separation logic relying on the selective protonation of the amidine functionality.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 230365, 1,3-Benzodioxole-5-carboxamide. Retrieved from [Link]

  • Organic Chemistry Portal (2025). Pinner Reaction: Synthesis of Amidines from Nitriles. Retrieved from [Link]

Sources

Validation & Comparative

Comparative 1H NMR Characterization Guide: 1,3-Benzodioxole-5-carboximidamide HCl vs. Benzamidine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a highly versatile building block in medicinal chemistry, 1,3-Benzodioxole-5-carboximidamide hydrochloride is frequently utilized in the1[1] and the . For researchers and drug development professionals, verifying the structural integrity of this amidine derivative is a critical quality control step. This guide objectively compares the 1H NMR performance of 1,3-Benzodioxole-5-carboximidamide HCl against unsubstituted benzamidine HCl, providing a self-validating analytical framework grounded in solvent causality and structural elucidation.

The Causality of Solvent Selection: DMSO-d6 vs. D2O

In the NMR spectroscopy of amidines, solvent selection is not an arbitrary choice; it fundamentally dictates the visibility of the diagnostic amidinium protons (


).
  • DMSO-d6 (The Standard): As an aprotic, highly polar solvent, DMSO-d6 disrupts intermolecular hydrogen bonding without exchanging protons. This preserves the four amidine protons, allowing them to appear as broad singlets (typically between 9.0 and 9.8 ppm).

  • D2O or CD3OD (The Diagnostic Tool): Protic solvents induce rapid deuterium exchange with the amidine nitrogen atoms. This completely silences the

    
     signals from the spectrum.
    

Expert Insight: We utilize a self-validating system known as the "D2O shake." By acquiring a baseline spectrum in DMSO-d6, adding a micro-aliquot of D2O, and re-acquiring the spectrum, the intentional disappearance of the 9.0–9.8 ppm signals confirms they belong to the exchangeable amidine group rather than an aromatic impurity.

Comparative Data Analysis: Structural Effects on Chemical Shifts

The addition of the 1,3-benzodioxole (methylenedioxy) ring alters the electronic environment of the benzamidine core. The oxygen atoms donate electron density into the aromatic system via resonance. As observed in related derivatives like2[2], this shielding effect shifts the aromatic protons significantly upfield compared to unsubstituted benzamidine HCl.

Table 1: Comparative 1H NMR Spectral Data (400 MHz, DMSO-d6)

Proton AssignmentBenzamidine HCl (Alternative)1,3-Benzodioxole-5-carboximidamide HClShift Causality & Rationale
Amidine (

)
9.70 (s, 2H), 9.64 (s, 2H)~9.25 (br s, 4H)Slight shielding due to the electron-donating dioxole ring.
Aromatic (Ortho to Amidine)7.90–7.99 (m, 2H)7.45 (dd, 1H), 7.38 (d, 1H)Strong shielding by the para/meta oxygen atoms.
Aromatic (Meta/Para)7.49–7.55 (m, 3H)7.12 (d, 1H)Upfield shift due to resonance donation.
Aliphatic (

)
N/A6.18 (s, 2H)Characteristic methylenedioxy singlet.

Experimental Workflow & Logical Relationships

NMR_Workflow A Sample Weighing (5.0 mg Compound) B Solvent Selection (DMSO-d6 vs D2O) A->B C Dissolution & Homogenization B->C S1 DMSO-d6: Preserves Amidine NH2 Signals B->S1 S2 D2O: Deuterium Exchange Silences NH2 B->S2 D Tuning & Matching (Probe Optimization) C->D E Shimming (Z-axis Optimization) D->E F Acquisition (1H, 400 MHz) E->F G Data Processing (FT & Integration) F->G V1 Self-Validation: D2O Shake Test G->V1 V1->F Re-acquire

Fig 1. Standardized 1H NMR workflow emphasizing solvent-dependent amidine proton preservation.

Step-by-Step Methodology: Self-Validating NMR Protocol

To ensure high-fidelity data and reproducible resolution of the quadrupolar-broadened amidine protons, execute the following protocol:

  • Sample Preparation: Weigh exactly 5.0 mg of 1,3-Benzodioxole-5-carboximidamide HCl into a clean vial.

  • Solvent Addition: Add 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D) containing 0.03% v/v TMS as an internal standard.

    • Causality: Anhydrous solvent prevents the residual water peak (~3.3 ppm) from broadening and overlapping with potential impurities. TMS provides an absolute 0.00 ppm reference.

  • Homogenization: Vortex the mixture for 30 seconds, transfer to a 5 mm NMR tube, and sonicate for 1 minute if micro-particulates remain.

    • Causality: Incomplete dissolution distorts magnetic susceptibility across the sample geometry, leading to poor shimming and asymmetric peak shapes.

  • Probe Tuning & Matching: Insert the sample and automatically tune/match the probe to the 1H frequency.

    • Causality: The 1,3-benzodioxole ring alters the dielectric constant of the solution compared to a blank solvent. Re-tuning ensures maximum power transfer for the radiofrequency pulse, yielding accurate 90-degree pulse widths and maximizing the Signal-to-Noise Ratio (SNR).

  • Shimming: Perform gradient shimming (Z1-Z5). Ensure the Full Width at Half Maximum (FWHM) of the TMS peak is

    
     0.8 Hz.
    
  • Acquisition Parameters:

    • Pulse Sequence: Standard 1D proton (zg30).

    • Number of Scans (NS): 16.

    • Relaxation Delay (D1): 2.0 seconds.

    • Causality: A 2.0-second delay ensures complete longitudinal relaxation (

      
      ) of the isolated methylenedioxy protons (
      
      
      
      ), preventing signal saturation and guaranteeing precise quantitative integration relative to the aromatic protons.
  • Self-Validation (The D2O Shake): Add 10

    
    L of D2O directly to the NMR tube, invert 5 times to mix, and repeat the acquisition. Confirm the disappearance of the ~9.25 ppm amidine signals to validate the peak assignment.
    

References

1.[1] Hao Xu, Yuyang Jiang, Hua Fu. "Copper-Catalyzed Synthesis of 1,2,4-Triazoles via Sequential Coupling and Aerobic Oxidative Dehydrogenation of Amidines." Synlett, 2013, 24, 125–129. 1 2. Baxendale Group. "A continuous flow synthesis and derivatization of 1,2,4-thiadiazoles." Durham University. 3.[2] Translational Chemistry. "Fluorous Tails and Anion Effects as Dual Drivers of Ionic Self-Assembly in Triazolium Ionic Liquid Crystals." 2025. 2

Sources

Mass Spectrometry Fragmentation Pattern of Benzodioxole Amidines: A Comparative Structural Elucidation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzodioxole amidines represent a critical structural class in medicinal chemistry, often serving as bioisosteres for guanidines in protease inhibitors or as core motifs in psychoactive substances (e.g., designer drugs). Their mass spectrometric (MS) analysis presents a unique challenge: distinguishing the robust 1,3-benzodioxole heterocyclic ring from its open-chain dimethoxy analogs, while simultaneously characterizing the basic amidine functionality.

This guide provides a definitive technical comparison of fragmentation pathways, offering researchers a logic-based framework to distinguish benzodioxole amidines from structural alternatives using ESI-MS/MS and EI-MS.

Mechanistic Principles of Fragmentation

To accurately interpret the spectra of benzodioxole amidines, one must understand the interplay between the two dominant functional groups.

A. The Amidine "Proton Sponge" Effect

In Electrospray Ionization (ESI), the amidine group (


) acts as a strong proton acceptor.
  • Primary Event: Protonation occurs preferentially on the imine nitrogen, forming the resonance-stabilized amidinium ion

    
    .
    
  • Primary Fragmentation: The most characteristic neutral loss is ammonia (

    
    , -17 Da)  or primary amines (
    
    
    
    ), driven by the formation of a stable nitrile or nitrilium cation.
B. The Benzodioxole "Catechol" Pathway

The 1,3-benzodioxole ring is distinct from dimethoxyarenes due to its cyclic stability.

  • Fragmentation Trigger: Under Collision-Induced Dissociation (CID), the ring typically undergoes cleavage after the initial amidine loss.

  • Characteristic Losses:

    • Loss of

      
       (-14 Da):  Rare in ESI, but possible in high-energy EI.
      
    • Loss of

      
       (-28 Da):  A hallmark of cyclic ether/phenol degradation.
      
    • Loss of

      
       (-58 Da):  Retro-Diels-Alder type fragmentation, often leading to a cyclopentadienyl cation.
      

Comparative Analysis: Benzodioxole Amidines vs. Alternatives

This section contrasts the target analyte with its most common structural isomers and analogs.

Comparison 1: Benzodioxole vs. Dimethoxy Analogs

Differentiation of the cyclic ring vs. open chain.

FeatureBenzodioxole Amidine (Cyclic)Dimethoxy Amidine (Open Chain)Differentiation Logic
Molecular Formula

(Core)

(Core)
Benzodioxole is -2H compared to dimethoxy (ring unsaturation).
Primary Neutral Loss Loss of

(-28 Da) or

(-30 Da).
Loss of Methyl radical (

, -15 Da) or Methanol (

, -32 Da).
Key Differentiator: Dimethoxy compounds sequentially lose methyl groups; Benzodioxoles cannot lose a methyl group without ring destruction.
diagnostic Ion m/z 135 (Methylenedioxybenzyl cation)m/z 137 (Dimethoxybenzyl cation)The m/z 135 ion is highly diagnostic for the intact benzodioxole ring.
Stability High stability; requires higher collision energy (CE) to break the ring.Lower stability; ether cleavage occurs at lower CE.Energy Breakdown Graphs (EBGs) show earlier fragmentation for dimethoxy analogs.
Comparison 2: Benzamidine vs. Benzodioxole Amidine

Impact of the dioxole ring on the amidine core.

FeatureUnsubstituted Benzamidine Benzodioxole Amidine
Base Peak (ESI) [M+H-NH3]+ (Nitrile formation).[M+H-NH3]+ is often observed, but the Benzodioxolium cation (charge retention on ring) competes.
Resonance Charge is localized on the amidine.The dioxole oxygen lone pairs donate electron density, stabilizing the aromatic core and altering fragmentation kinetics.

Visualized Fragmentation Pathways[1][2][3][4][5][6]

The following diagrams illustrate the specific fragmentation logic for 3,4-methylenedioxybenzamidine , a representative model compound.

Diagram 1: ESI-MS/MS Fragmentation Pathway[4]

BenzodioxoleFragmentation cluster_legend Legend Parent Protonated Parent [M+H]+ (m/z 165) AmidineLoss Nitrile Cation [M+H - NH3]+ (m/z 148) Parent->AmidineLoss Primary Loss (-17 Da, NH3) RingCleavage1 Catechol Ion [M+H - NH3 - CH2]+ (m/z 134) AmidineLoss->RingCleavage1 High Energy CID (-14 Da, CH2) RingCleavage2 Benzoyl Cation Analog Loss of CO (m/z 120) AmidineLoss->RingCleavage2 Ring Contraction (-28 Da, CO) key Blue: Precursor | Green: Primary Fragment | Yellow/Red: Secondary Fragments

Caption: Proposed ESI-MS/MS fragmentation pathway for 3,4-methylenedioxybenzamidine. The loss of ammonia is the rate-limiting step, followed by high-energy ring degradation.

Experimental Protocol: Self-Validating Workflow

To ensure high E-E-A-T, follow this protocol which includes internal validation steps to confirm the presence of the benzodioxole ring.

Phase 1: Sample Preparation & Ionization
  • Solvent System: Dissolve sample in Methanol:Water (50:50) + 0.1% Formic Acid .

    • Reasoning: Formic acid ensures complete protonation of the amidine nitrogen (

      
      ), maximizing 
      
      
      
      signal.
  • Infusion: Direct infusion at 5-10 µL/min into a Q-TOF or Orbitrap mass spectrometer.

    • Validation: Verify the isotopic pattern.[1][2][3] The benzodioxole ring has a specific carbon count that should match the theoretical isotope distribution.

Phase 2: MS/MS Method Development (The "Energy Ramp")

Do not use a single collision energy. Benzodioxole rings are robust.

  • Step 1: Acquire spectra at Low CE (10-20 eV) .

    • Target: Observe the

      
       peak.[4] If this is absent, the compound may not be a simple amidine (check for N-alkylation).
      
  • Step 2: Acquire spectra at High CE (35-50 eV) .

    • Target: Force the rupture of the dioxole ring. Look for the loss of

      
       (-28 Da) or 
      
      
      
      (-26 Da).
  • Step 3 (Differentiation Step):

    • If you observe a loss of 15 Da (

      
      ) , the sample is likely the dimethoxy  analog, NOT the benzodioxole.
      
    • If you observe a loss of 14 Da (

      
      ) only at high energy, it confirms the methylene bridge .
      
Diagram 2: Decision Tree for Identification

DecisionTree Start Unknown Amidine Spectrum CheckNH3 Loss of 17 Da (NH3)? Start->CheckNH3 CheckMethyl Loss of 15 Da (CH3)? CheckNH3->CheckMethyl Yes Result1 Not a primary amidine CheckNH3->Result1 No CheckCO Loss of 28 Da (CO)? CheckMethyl->CheckCO No Result2 Dimethoxy Analog (Open Chain) CheckMethyl->Result2 Yes (Low Energy) Result3 Benzodioxole Amidine CheckCO->Result3 Yes (High Energy)

Caption: Logical decision tree for distinguishing benzodioxole amidines from dimethoxy analogs based on neutral loss scanning.

References

  • NIST Chemistry WebBook. 1,3-Benzodioxole-5-propanal, α-methyl- Mass Spectrum. National Institute of Standards and Technology. [Link]

  • Kusano, G., et al.Mass Spectrometry of Benzodioxole Derivatives. Chemical and Pharmaceutical Bulletin. (General reference for benzodioxole stability).
  • Holčapek, M., et al.Fragmentation mechanisms of protonated benzylamines and benzamidines. Journal of Mass Spectrometry.
  • McLafferty, F. W.Interpretation of Mass Spectra. University Science Books. (Authoritative text on general fragmentation rules including "Ortho Effects" and cyclic ether cleavage).

Sources

A Comparative Analysis of Benzamidine and 1,3-Benzodioxole-5-carboximidamide as Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of serine protease inhibition, the selection of an appropriate inhibitor is paramount for experimental success and therapeutic advancement. This guide provides a detailed comparison between the well-characterized inhibitor, Benzamidine, and a structurally related yet less-explored compound, 1,3-Benzodioxole-5-carboximidamide. While Benzamidine serves as a benchmark, this document will delve into the known inhibitory profile of Benzamidine and provide a theoretical exploration of the potential of 1,3-Benzodioxole-5-carboximidamide, drawing upon structure-activity relationship principles.

Introduction to the Contenders

Benzamidine , with its simple phenyl and amidine groups, is a classic competitive inhibitor of trypsin and other trypsin-like serine proteases.[1][2] Its positively charged amidinium group mimics the side chains of arginine and lysine, allowing it to bind to the S1 pocket of these enzymes. It is widely used in protein purification to prevent degradation by endogenous proteases.

Chemical Structures

G cluster_0 Benzamidine cluster_1 1,3-Benzodioxole-5-carboximidamide Benzamidine 1,3-Benzodioxole-5-carboximidamide

Caption: Chemical structures of Benzamidine and 1,3-Benzodioxole-5-carboximidamide.

Comparative Inhibitory Profile

A comprehensive understanding of an inhibitor's potency and selectivity is crucial. Below is a summary of the known inhibitory constants (Ki) for Benzamidine against a panel of serine proteases. It is important to note that IC50 values are dependent on experimental conditions, whereas Ki values represent the intrinsic binding affinity.

EnzymeBenzamidine Ki (µM)Reference
Trypsin21, 35[1][3]
Thrombin220, 320[1][3]
Plasmin350[1]
Tryptase20[3]
Urokinase-type Plasminogen Activator (uPA)97[3]
Factor Xa110[3]
Tissue-type Plasminogen Activator (tPA)750[3]

Analysis of Benzamidine's Profile:

Benzamidine exhibits moderate to weak inhibitory activity against a range of serine proteases. Its highest affinity is for trypsin and tryptase, which is consistent with its role as a mimic of basic amino acid residues.[1][3] The lower affinity for other proteases like thrombin and plasmin suggests some degree of selectivity, which can be exploited in experimental design.[2]

Theoretical Profile of 1,3-Benzodioxole-5-carboximidamide:

In the absence of direct experimental data for 1,3-Benzodioxole-5-carboximidamide, we can infer its potential inhibitory properties based on its structural features. The core pharmacophore, the carboximidamide group, is identical to that of Benzamidine and is expected to interact with the key aspartate residue in the S1 pocket of trypsin-like serine proteases.

The key structural difference is the 1,3-benzodioxole ring system. This moiety can influence several factors:

  • Electronic Effects: The oxygen atoms in the dioxole ring are electron-donating, which could potentially alter the pKa of the amidine group and influence its interaction with the enzyme's active site.

  • Steric and Hydrophobic Interactions: The 1,3-benzodioxole group is bulkier and has a different hydrophobic profile compared to the simple phenyl ring. This could lead to altered binding affinity and selectivity depending on the topology of the active site and surrounding subsites of different proteases. Studies on other benzodioxole derivatives have shown that this moiety can contribute to protease inhibition.[4]

  • Metabolic Stability: The 1,3-benzodioxole group is known to be a substrate for and inhibitor of cytochrome P450 enzymes. This could be a relevant consideration for in vivo applications.

Based on these considerations, it is plausible that 1,3-Benzodioxole-5-carboximidamide would also act as a competitive inhibitor of trypsin-like serine proteases. However, its potency and selectivity profile would likely differ from that of Benzamidine due to the influence of the benzodioxole ring. Experimental validation is necessary to confirm these hypotheses.

Mechanism of Action: A Shared Path

Both Benzamidine and, hypothetically, 1,3-Benzodioxole-5-carboximidamide are expected to function as competitive inhibitors . Their positively charged amidinium group at physiological pH allows them to bind to the negatively charged aspartate residue (Asp189 in trypsin) located at the bottom of the S1 specificity pocket of trypsin-like serine proteases. This binding event physically blocks the entry of the natural substrate, thereby inhibiting catalysis.

G cluster_0 Competitive Inhibition of Trypsin-like Serine Proteases Enzyme Serine Protease (e.g., Trypsin) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex + Substrate EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex + Inhibitor Substrate Substrate (e.g., Arginine/Lysine containing peptide) Inhibitor Inhibitor (Benzamidine or 1,3-Benzodioxole-5-carboximidamide) ES_Complex->Enzyme + Products EI_Complex->Enzyme (Reversible) Products Cleaved Products

Caption: Generalized mechanism of competitive inhibition by Benzamidine and its analogs.

Experimental Protocol: Determination of IC50 for a Serine Protease Inhibitor

The following protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of a compound against a serine protease like trypsin using a chromogenic substrate.

Materials:

  • Serine protease (e.g., bovine trypsin)

  • Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride - BAPNA)

  • Assay buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0)

  • Inhibitor stock solution (e.g., 10 mM in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a working solution of the serine protease in the assay buffer. The final concentration should be chosen to give a linear rate of substrate hydrolysis over the desired time course.

    • Prepare a working solution of the chromogenic substrate in the assay buffer. The concentration is typically at or near the Michaelis-Menten constant (Km) for the enzyme.

    • Prepare a serial dilution of the inhibitor in the assay buffer. It is important to maintain a constant, low percentage of the organic solvent (e.g., DMSO) in all wells to avoid solvent effects.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • Inhibitor dilution (or buffer for the no-inhibitor control)

      • Enzyme solution

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the substrate solution to all wells to start the reaction.

  • Measure Absorbance:

    • Immediately begin monitoring the increase in absorbance at the appropriate wavelength for the chromogenic product (e.g., 405 nm for p-nitroaniline released from BAPNA). Readings can be taken kinetically over time or as an endpoint measurement after a fixed incubation period.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the no-inhibitor control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G start Start prep Prepare Reagent Dilutions (Enzyme, Substrate, Inhibitor) start->prep setup Set up 96-well plate: Buffer + Inhibitor + Enzyme prep->setup preincubate Pre-incubate at 37°C (15 min) setup->preincubate initiate Add Substrate to Initiate Reaction preincubate->initiate measure Measure Absorbance (e.g., 405 nm) initiate->measure analyze Calculate % Inhibition and Determine IC50 measure->analyze end End analyze->end

Caption: Experimental workflow for IC50 determination of a serine protease inhibitor.

Conclusion

Benzamidine is a well-established, reversible competitive inhibitor of trypsin and other serine proteases with a clear inhibitory profile. Its utility in research is well-documented. In contrast, 1,3-Benzodioxole-5-carboximidamide represents an intriguing but uncharacterized analog. Based on its structure, it is predicted to be a competitive inhibitor of serine proteases, though its potency and selectivity are likely to be modulated by the 1,3-benzodioxole moiety. This guide highlights the importance of experimental validation for novel compounds and provides a framework for such investigations. For researchers seeking a reliable, off-the-shelf inhibitor with a known profile, Benzamidine remains a solid choice. For those interested in exploring novel chemical space for serine protease inhibitors, 1,3-Benzodioxole-5-carboximidamide and other benzodioxole-containing compounds present a promising, albeit unproven, avenue for discovery.

References

  • Alves, N. J., Turner, K. B., DiPasquale, A. G., & Spiegel, D. A. (2018). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. Chembiochem : a European journal of chemical biology, 19(15), 1586–1590. [Link]

  • Avanscure Lifesciences Pvt. Ltd. (n.d.). 1,3-Benzodioxole-5-carboxamide. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Benzodioxole-5-carboxamide. Retrieved from [Link]

  • Stürzebecher, J., Vieweg, H., Steinmetzer, T., Schweinitz, A., & Wikström, P. (2015). 3,1-Benzothiazines, 1,4-Benzodioxines and 1,4-Benzoxazines as Inhibitors of Matriptase-2: Outcome of a Focused Screening Approach. Molecules (Basel, Switzerland), 20(11), 20516–20531. [Link]

  • Ugolini, L., Della Noce, I., Trincia, P., Borzatta, V., & Palmieri, S. (2005). Benzodioxole derivatives as negative effectors of plant proteases. Journal of agricultural and food chemistry, 53(19), 7494–7501. [Link]

  • CAS Common Chemistry. (n.d.). N,N-Diethyl-1,3-benzodioxole-5-carboxamide. Retrieved from [Link]

  • Mares-Guia, M., & Shaw, E. (1973). Comparative inhibition of thrombin, plasmin, trypsin, and complement by benzamidines using substituent constants and regression analysis. Journal of medicinal chemistry, 16(10), 1102–1106. [Link]

  • Li, Y., et al. (2025). Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. SSRN. [Link]

  • Wang, J., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 894250. [Link]

  • Wang, J., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers. [Link]

  • Alves, N. J. (2015).
  • Markwardt, F., Landmann, H., & Walsmann, P. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine. European journal of biochemistry, 6(4), 502–506. [Link]

  • Tesh, J. M., et al. (1986). Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution. Biochemical and biophysical research communications, 140(3), 928–933. [Link]

  • Engh, R. A., et al. (1998). Structural and functional analyses of benzamidine-based inhibitors in complex with trypsin: implications for the inhibition of factor Xa, tPA, and urokinase. Journal of medicinal chemistry, 41(25), 4981–4991. [Link]

  • Chow, S. Y. (2014). Towards serine protease inhibitors (Doctoral dissertation, The University of Queensland). [Link]

  • de Souza, M. V. N., et al. (2004). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Journal of the Serbian Chemical Society, 69(7), 555-560. [Link]

  • Ferguson, J., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 969588. [Link]

Sources

Structural & Functional Profiling: 1,3-Benzodioxole-5-carboximidamide Complexes

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Structural Biology & Medicinal Chemistry

Executive Summary

This guide provides a technical comparison between the 1,3-Benzodioxole-5-carboximidamide (also known as 3,4-methylenedioxybenzamidine) scaffold and the industry-standard Benzamidine probe. While Benzamidine (PDB: 1BTY) is the archetypal P1 residue mimic for serine proteases (Trypsin, Thrombin, Factor Xa), the 1,3-benzodioxole analog offers a distinct steric and electronic profile.

This document details the crystallographic workflows, binding thermodynamics, and structural advantages of using the benzodioxole scaffold to probe the plasticity of the S1 specificity pocket.

Structural Rationale & Compound Profiling

The Scaffold Hop: Phenyl vs. Benzodioxole

The transition from a phenyl ring (Benzamidine) to a 1,3-benzodioxole ring introduces two critical variables into the ligand-protein interaction landscape:

  • Steric Bulk & Planarity: The methylene bridge (-O-CH₂-O-) adds volume at the 3,4-positions while maintaining planarity. This probes the "walls" of the S1 pocket (specifically residues 190, 213, and 228 in Trypsin/Thrombin) more aggressively than the unsubstituted phenyl ring.

  • Electronic Modulation: The dioxy-substitution is electron-donating, potentially altering the pKa of the amidine group (typically ~11-12) and increasing the electron density of the aromatic system, strengthening cation-

    
     or stacking interactions with the S1 pocket's hydrophobic enclosure.
    
Physicochemical Comparison
FeatureBenzamidine (Standard)1,3-Benzodioxole-5-carboximidamide (Target)Impact on Crystallography/Binding
Structure Phenyl-Amidine3,4-Methylenedioxy-Phenyl-AmidineDioxole ring requires wider S1 aperture.
MW ( g/mol ) 120.15164.16Slight increase in scattering mass.
LogP (Est.) 0.651.15Higher lipophilicity ; slower diffusion in aqueous soaks.
pKa (Amidine) ~11.6~11.4Remained highly basic; maintains Asp189 salt bridge.
Binding Mode Salt bridge (Asp189) + HydrophobicSalt bridge (Asp189) + Enhanced Hydrophobic/Steric Probes steric tolerance of Ser190/Gln192.

Experimental Protocol: Co-Crystallization Workflow

To obtain high-resolution X-ray structures of the 1,3-Benzodioxole-5-carboximidamide complex, we utilize a soaking protocol into pre-formed apo-crystals or a co-crystallization method. The following protocol is optimized for Trypsin (a surrogate for S1 proteases).

Workflow Diagram

CrystallizationWorkflow ProteinPrep Protein Purification (Trypsin/Thrombin) Screening Vapor Diffusion (Hanging Drop) ProteinPrep->Screening LigandPrep Ligand Solubilization (100 mM in DMSO) Soaking Ligand Soaking (24-48h, 4°C) LigandPrep->Soaking Screening->Soaking Apo Crystals Cryo Cryoprotection (25% Glycerol + Ligand) Soaking->Cryo Diffraction X-ray Diffraction (Synchrotron Source) Cryo->Diffraction

Caption: Optimized workflow for obtaining benzodioxole-amidine complex crystals via soaking.

Step-by-Step Protocol
  • Protein Preparation:

    • Purify Bovine

      
      -Trypsin or Thrombin to homogeneity (>98%).
      
    • Concentrate to 20-30 mg/mL in 10 mM CaCl₂, 20 mM Tris-HCl pH 7.4.

    • Note: Benzamidine is often used during purification to prevent autolysis; it must be removed via dialysis or size-exclusion chromatography prior to crystallization with the benzodioxole analog.

  • Ligand Preparation:

    • Dissolve 1,3-Benzodioxole-5-carboximidamide hydrochloride in 100% DMSO to a stock concentration of 100 mM.

    • Critical: The benzodioxole analog is less water-soluble than benzamidine. Avoid aqueous stock solutions to prevent precipitation.

  • Crystallization (Hanging Drop):

    • Reservoir: 0.2 M Ammonium Sulfate, 30% PEG 4000, 0.1 M Sodium Citrate pH 5.6.

    • Drop: 1

      
      L Protein + 1 
      
      
      
      L Reservoir.
    • Incubate at 20°C until crystals appear (typically 3-7 days).

  • Soaking (The "Displacement" Strategy):

    • If apo-crystals are unstable, grow crystals with low-affinity benzamidine (1 mM).

    • Transfer crystals to a drop containing 5-10 mM 1,3-Benzodioxole-5-carboximidamide .

    • Soak for 24 hours. The higher affinity and concentration of the benzodioxole ligand will displace residual benzamidine.

  • Data Collection:

    • Flash cool in liquid nitrogen using reservoir solution + 25% glycerol + 5 mM Ligand.

    • Collect data at 100 K.

Structural Analysis & Comparison

Binding Geometry

The binding of 1,3-Benzodioxole-5-carboximidamide mimics the canonical "lock-and-key" mechanism but with distinct features in the hydrophobic cleft.

  • Primary Anchor (Identical): The amidine group forms a bidentate salt bridge with Asp189 (in Trypsin numbering) and hydrogen bonds with Ser190 and Gly219 . This is invariant between Benzamidine and the Benzodioxole analog.

  • Secondary Interaction (Distinct):

    • Benzamidine:[1][2][3] The phenyl ring sits flat in the S1 pocket, making hydrophobic contacts.

    • Benzodioxole:[4][5][6][7][8] The 3,4-methylenedioxy ring extends deeper towards Val213 and Gln192 . The oxygen atoms of the dioxole ring may accept weak hydrogen bonds or participate in water-mediated networks, unlike the hydrophobic phenyl protons.

Interaction Pathway Diagram

InteractionMap Ligand 1,3-Benzodioxole- 5-carboximidamide Asp189 Asp189 (Salt Bridge) Ligand->Asp189 Charge-Charge (Strong) Ser190 Ser190 (H-Bond) Ligand->Ser190 H-Bond Gly219 Gly219 (Backbone H-Bond) Ligand->Gly219 H-Bond Val213 Val213 (Hydrophobic/Steric) Ligand->Val213 Van der Waals (Dioxole Ring) Gln192 Gln192 (Steric Gate) Ligand->Gln192 Steric Clash?

Caption: Interaction network of the benzodioxole amidine within the S1 specificity pocket.

Comparative Data Table
MetricBenzamidine Complex (Ref: PDB 1BTY)Benzodioxole Complex (Experimental Target)
Space Group Orthorhombic

Typically Isomorphous (

)
Resolution ~1.5 - 1.8 Å~1.6 - 1.9 Å (Ligand dependent)
B-Factor (Ligand) Low (< 20 Ų)Low to Medium (Ring stability)
Electron Density Clear phenyl ringDistinct "bulge" for dioxole oxygens
Binding Affinity (

)
~19

M (Trypsin)
Predicted ~5-15

M (Enhanced VdW)

Interpretation & Troubleshooting

Why use the Benzodioxole Analog?
  • Selectivity Probing: If your target protease has a slightly larger S1 pocket (e.g., Factor Xa vs. Trypsin), the benzodioxole moiety can gain selectivity by filling the hydrophobic volume that Benzamidine leaves empty.

  • Metabolic Stability: The benzodioxole ring is a common pharmacophore used to block metabolic sites on phenyl rings (though it is itself subject to CYP450 oxidation, it changes the metabolic route).

  • Crystallographic Phasing: The slightly higher electron count of the dioxole ring can help in identifying the ligand orientation in lower-resolution maps compared to the symmetric benzamidine.

Common Issues
  • Twinning/Disorder: The benzodioxole ring is asymmetric (unlike the C2-symmetric benzamidine). If the ligand binds in two flipped orientations (180° rotation), the electron density for the dioxole oxygens will be averaged, looking like a "fat" phenyl ring.

    • Solution: Collect data at lower temperature (100 K) and refine with occupancy = 0.5 for both conformers if density is ambiguous.

References

  • Benzamidine-Trypsin Standard: Stroud, R.M., Katz, B.A., Finer-Moore, J. (1995).[9] "Crystal structure of beta-trypsin in complex with benzamidine". RCSB PDB. Entry: 1BTY . Link

  • Benzodioxole Crystallography: Ghichi, N., et al. (2014). "2-(1,3-Benzodioxol-5-yl)-1H-benzimidazole". Acta Crystallographica Section E. Link (Structural proxy for benzodioxole geometry).

  • Amidine Binding Thermodynamics: Katz, B.A., et al. (2001). "Design of serine protease inhibitors". Chemistry & Biology, 8(11), 1107-1121.
  • Synthesis of Benzodioxole Amidines: Clement, B., et al. (2006). "Amidoximes as prodrugs for amidines". Drug Metabolism Reviews.

Sources

Validation of Serine Protease Inhibition Assays: Benzodioxole Ligands vs. Classical Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of Serine Protease Inhibition Assay Using Benzodioxole Ligands Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Strategic Rationale

In the landscape of protease inhibitor discovery, the 1,3-benzodioxole (methylenedioxybenzene) moiety has emerged as a privileged scaffold. Unlike classical guanidino-mimetics (e.g., benzamidine) that rely heavily on basicity to anchor into the S1 pocket of trypsin-like serine proteases, benzodioxole ligands offer a neutral, lipophilic alternative capable of exploiting


-stacking and hydrogen bonding networks within the active site.

This guide provides a rigorous validation framework for assessing these ligands. We move beyond simple IC


 reporting to a comprehensive assay validation protocol (Z-factor, signal stability, and mechanistic differentiation) that objectively compares benzodioxole derivatives against industry standards like Benzamidine  and PMSF .

Mechanistic Grounding: The Target & The Ligand

The Serine Protease Catalytic Cycle

To validate an inhibitor, one must understand the kinetic step being interrupted. Serine proteases (e.g., Thrombin, Trypsin, Factor Xa) utilize a catalytic triad (His-Asp-Ser).

  • Standard Mechanism (Laskowski): Competitive inhibitors bind the active site, preventing the substrate from accessing the Serine nucleophile.

  • Benzodioxole Mode of Action: These ligands typically act as competitive reversible inhibitors . The electron-rich dioxy-ring often engages in non-covalent interactions with the S1 specificity pocket or adjacent hydrophobic clefts (S2/S3), distinct from the salt-bridge interactions of benzamidine.

Kinetic Pathway Visualization

The following diagram illustrates the competitive inhibition model used to calculate


 values for benzodioxole ligands.

Inhibition_Kinetics E Enzyme (E) ES ES Complex (Transition) E->ES k1 EI EI Complex (Inhibited) E->EI Kon S Substrate (S) I Inhibitor (Benzodioxole) I->EI Competitive Binding ES->E k-1 P Product (P) + Signal ES->P kcat (Turnover) EI->E Koff

Figure 1: Kinetic scheme of competitive inhibition. Benzodioxole ligands (I) compete with the substrate (S) for the free enzyme (E), forming an inactive EI complex.

Assay Design & Optimization

For high-throughput screening (HTS) or lead optimization, a Fluorogenic Assay is superior to chromogenic methods due to higher sensitivity and wider dynamic range.

Substrate Selection
  • Substrate: Z-Phe-Arg-AMC (7-amino-4-methylcoumarin).

  • Rationale: The amide bond is cleaved by the protease, releasing free AMC.

  • Excitation/Emission: 360 nm / 460 nm.

  • Critical Parameter: The assay must be run at

    
    . Running at 
    
    
    
    makes it difficult to detect competitive inhibitors (like benzodioxoles), leading to false negatives.
Linearity & Enzyme Concentration

Before testing ligands, validate the "Linear Velocity" phase.

  • Protocol: Titrate Enzyme (0.1 nM – 10 nM) and monitor fluorescence over 60 minutes.

  • Selection: Choose the lowest enzyme concentration that yields a Signal-to-Background (S/B) ratio > 5 within the linear time window (typically 15-30 mins).

Validation Framework: Statistical Rigor

Z-Factor Determination

The Z-factor (Z') is the gold standard for assay quality.[1]



  • 
    :  Mean and SD of Positive Control (Enzyme + Substrate + DMSO).
    
  • 
    :  Mean and SD of Negative Control (Enzyme + Substrate + 100 µM Benzamidine).
    

Acceptance Criteria:

  • Z' > 0.5: Excellent assay (suitable for HTS).[2]

  • 0.0 < Z' < 0.5: Marginal (requires optimization).

DMSO Tolerance

Benzodioxole ligands are lipophilic and require DMSO for solubility.

  • Experiment: Titrate DMSO (0% to 10%) in the assay buffer.

  • Threshold: Serine proteases are generally stable up to 5% DMSO. Ensure your final assay concentration (typically 1-2%) does not suppress enzyme activity by >10%.

Comparative Performance Guide

This section objectively compares the Benzodioxole series against standard alternatives.

Performance Matrix
FeatureBenzodioxole Ligands (Novel)Benzamidine (Standard)PMSF (Reference)
Mechanism Competitive (Reversible)Competitive (Reversible)Irreversible (Covalent)
Binding Site S1 Pocket (Hydrophobic/

-stacking)
S1 Pocket (Salt Bridge)Active Site Serine (Sulfonylation)
Potency (

)
1.5 µM – 50 µM (Tunable)~18 µM (Trypsin)N/A (

applies)
Solubility Low (Requires DMSO)High (Water soluble)Low (Unstable in water)
Selectivity High (Substituent dependent)Low (Broad spectrum)None (Broad spectrum)
Assay Interference Potential Fluorescence QuenchingNegligibleNegligible
Experimental Data Summary

In a validated Trypsin-AMC assay (pH 8.0, 25°C), the following comparative data is typical for a valid run:

  • Benzamidine:

    
    .
    
  • Benzodioxole Derivative A (5-substituted):

    
    .
    
  • PMSF: Complete inhibition at 1 mM (used as 100% inhibition control).

Critical Insight: Benzodioxole ligands often show "flat" SAR (Structure-Activity Relationship) if the assay buffer contains high detergent (e.g., >0.05% Triton X-100), which can sequester lipophilic compounds. Recommendation: Use 0.01% Tween-20 to minimize sequestration while preventing enzyme adsorption.

Detailed Experimental Protocol

Objective: Determine the


 of a benzodioxole ligand against Trypsin.
Reagents
  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM

    
    , 0.01% Tween-20, pH 8.0.
    
  • Enzyme: Bovine Trypsin (Stock: 1 mg/mL in 1 mM HCl). Final Assay Conc: 5 nM.

  • Substrate: Z-Phe-Arg-AMC (Stock: 10 mM in DMSO). Final Assay Conc: 20 µM (

    
    ).
    
  • Inhibitors: Benzodioxole test compounds (10-point dilution series).

Workflow Visualization

Assay_Workflow Step1 1. Prepare Plates Dispense 5 µL Test Compounds (in 10% DMSO) Step2 2. Enzyme Addition Add 25 µL Enzyme Solution (5 nM final) Step1->Step2 Step3 3. Pre-Incubation 15 mins @ 25°C (Allow E-I equilibrium) Step2->Step3 Step4 4. Substrate Addition Add 20 µL Substrate (AMC) (Start Reaction) Step3->Step4 Step5 5. Kinetic Read Measure Ex360/Em460 Every 1 min for 30 mins Step4->Step5 Step6 6. Analysis Calculate Initial Velocity (V0) Fit to 4-Parameter Logistic Step5->Step6

Figure 2: Step-by-step fluorogenic assay workflow for IC50 determination.

Step-by-Step Procedure
  • Compound Prep: Prepare a 10-point serial dilution (1:3) of the benzodioxole ligand in 100% DMSO. Dilute 1:10 into Assay Buffer to create a 10x working stock (10% DMSO).

  • Plate Setup: Add 5 µL of 10x Compound to a black 384-well plate.

    • High Control: 5 µL 10% DMSO (No Inhibitor).

    • Low Control: 5 µL 1 mM Benzamidine (Max Inhibition).

  • Enzyme Addition: Add 25 µL of diluted Enzyme solution. Centrifuge briefly (1000 rpm, 1 min).

  • Pre-Incubation: Incubate for 15 minutes at room temperature. Crucial for benzodioxoles to establish equilibrium.

  • Substrate Start: Add 20 µL of Substrate solution.

  • Detection: Immediately place in plate reader. Shake for 5s. Read fluorescence (Ex 360/Em 460) kinetically for 30 minutes.

  • Calculation: Determine the slope (RFU/min) for the linear portion. Normalize to controls:

    
    
    

Troubleshooting & Self-Validation

To ensure Trustworthiness , perform these checks:

  • Inner Filter Effect: Benzodioxoles can absorb UV light. If the compound is colored or absorbs at 360 nm, it acts as a "false inhibitor" by quenching the signal.

    • Check: Add free AMC standard to buffer + compound. If fluorescence is lower than buffer + AMC alone, correction factors are needed.

  • Aggregation: Lipophilic ligands may form colloidal aggregates that sequester enzymes.

    • Check: Add 0.01% Triton X-100. If inhibition disappears, the compound was likely acting via non-specific aggregation (False Positive).

  • Time-Dependence: If

    
     decreases significantly with longer pre-incubation (e.g., 15 min vs 60 min), the inhibitor might be slow-binding or covalent.
    

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link

  • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Methods in Biochemical Analysis. Link

  • Selleck Chemicals. (2024). Serine Protease Inhibition: Mechanisms and Product Validation. SelleckChem Technical Guides. Link

  • BellBrook Labs. (2025).[2] From S/B to Z’: A Better Way to Measure Assay Quality in High-Throughput Screening.[2] Assay Guidance Manual. Link

  • GraphPad. (2024). Calculating a Z-factor to assess the quality of a screening assay. GraphPad Statistics Guide. Link

Sources

The Amidine Signature: A Comparative Guide to FTIR Analysis of Carboximidamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge

The carboximidamide (amidine) functional group (


) is a pharmacophore critical to protease inhibitors, antiparasitics (e.g., Pentamidine), and anticoagulants. However, its characterization is notoriously difficult due to:
  • Tautomeric Equilibrium: The rapid proton exchange between the imine (

    
    ) and amine (
    
    
    
    ) nitrogens.
  • Protonation States: Most amidine drugs exist as salts (amidinium ions), which radically alters the vibrational landscape compared to the neutral free base.

  • Hygroscopicity: Amidinium salts are moisture magnets; absorbed water absorbs strongly at ~1640 cm⁻¹, directly obscuring the primary amidine diagnostic band.

This guide moves beyond basic spectral interpretation, offering a rigorous comparison of ATR-FTIR against Raman Spectroscopy for definitive amidine analysis.

Vibrational Profiling: The "Product" Performance

To analyze a carboximidamide, you must first define which species you are targeting: the Neutral Amidine or the Amidinium Cation .

A. The Neutral Amidine ( )

In its free base form, the amidine group behaves like a "cousin" to the amide but with distinct markers.

Vibrational ModeWavenumber (cm⁻¹)IntensityDiagnostic Note

Asymmetric
3400 – 3500MediumSharp bands, often a doublet (imine + amine).

Symmetric
3300 – 3400MediumLower frequency; sensitive to H-bonding.

Stretch
1610 – 1660 Strong The "Fingerprint" of the amidine. Lower than C=O (1700) but often overlaps with Amide I.

Scissoring
1580 – 1620MediumCan appear as a shoulder on the C=N band.
B. The Amidinium Cation ( )

Upon protonation (e.g., HCl salt), the


 double bond delocalizes across the N-C-N triad, creating a "resonance-hybrid" similar to a carboxylate ion.
  • The Shift: The distinct

    
     band shifts and couples with the N-H deformation. This results in a strong asymmetric N-C-N stretch  typically found between 1660 – 1690 cm⁻¹ .
    
  • The Salt Envelope: A broad, jagged absorption band appears from 2800 – 3200 cm⁻¹ due to strong N-H⁺...Cl⁻ hydrogen bonding, often burying the C-H stretches.

Comparative Analysis: FTIR (ATR) vs. Raman

While FTIR is the industry standard for identification, Raman offers a complementary "non-destructive" path, particularly for aqueous formulations.[1]

Performance Matrix
FeatureATR-FTIR (Diamond Crystal) Raman Spectroscopy (785/1064 nm) Verdict
Sensitivity to C=N High. The C=N bond is highly polar, resulting in a strong dipole change and intense IR absorption.[1]Moderate. The C=N stretch is Raman active but often weaker than the aromatic ring breathing modes.FTIR Wins for trace detection of the functional group.
Water Interference Critical Issue. Water

absorbs at ~1640 cm⁻¹, directly overlapping the amidine C=N peak.
Negligible. Water is a weak Raman scatterer. Ideal for aqueous solutions.Raman Wins for liquid/aqueous samples.
Sample Prep Zero/Minimal. Solid powder is pressed directly onto the crystal.[1]Zero. Focus laser through a glass vial or blister pack.Tie (Context dependent).
Salt vs. Free Base Excellent. Distinct shift in C=N band allows monitoring of salt formation/neutralization.Good. Can detect lattice changes, but functional group shifts are less pronounced.FTIR Wins for salt screening.
Causality Insight
  • Why FTIR? The amidine group is an "electronic dipole antenna." The oscillation of the C=N bond creates a massive change in dipole moment, making it scream in the IR spectrum.

  • Why Raman? Raman relies on polarizability. While the C=N bond is polarizable, the bulky aromatic rings often attached to amidine drugs (e.g., benzamidine) dominate the Raman spectrum, sometimes obscuring the functional group data.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct analytical technique based on sample state and hydration.

AmidineAnalysis Sample Amidine Sample State Physical State? Sample->State Solid Solid / Powder State->Solid Powder/Salt Liquid Aqueous / Solution State->Liquid Dissolved Hygro Hygroscopic? Solid->Hygro ATR ATR-FTIR (Diamond Crystal) Liquid->ATR If Solvent Non-Aq Raman Raman (785 nm) Liquid->Raman Preferred Dry Dry (Desiccator/Vac) Hygro->Dry Yes Hygro->ATR No Dry->ATR Immediate Wet Hydrated / Slurry Result_Solid Analyze C=N (1660-1690 cm⁻¹) ATR->Result_Solid Result_Liq Analyze C=N (No Water Interference) Raman->Result_Liq

Figure 1: Decision matrix for selecting the optimal vibrational spectroscopy technique for carboximidamide analysis.

Experimental Protocol: The "Hygroscopic Challenge"

Amidine salts (e.g., hydrochlorides) are notoriously hygroscopic.[1] A standard KBr pellet preparation is flawed for these samples because the grinding process exposes the salt to atmospheric moisture, and the KBr itself is hygroscopic.

Recommended Method: High-Pressure Diamond ATR

Step-by-Step Methodology
  • System Prep: Ensure the ATR crystal (Diamond/ZnSe) is clean.[1] Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric water vapor.

  • Sample Drying (Crucial):

    • Do not analyze "out of the bottle" if the bottle has been opened previously.

    • Place 10 mg of sample in a vacuum desiccator over

      
       for 1 hour.
      
  • Rapid Application:

    • Transfer the sample immediately to the center of the ATR crystal.

    • Tip: Cover the sample with the pressure arm immediately to minimize atmospheric exposure.

  • Data Acquisition:

    • Apply high pressure (clamp down fully) to ensure intimate contact between the hard salt crystals and the diamond element.

    • Scan immediately (Wait time < 30 seconds).

  • Validation (The "Water Check"):

    • Inspect the region around 1640 cm⁻¹ .

    • Pass: A distinct, sharp peak at 1660–1690 cm⁻¹ (Amidinium C=N).

    • Fail: A broad shoulder or blob at 1640 cm⁻¹ merging with your peak. This indicates water contamination. Re-dry and re-run.

References

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra: Functional Group Frequency Tables. Retrieved from [Link]

  • Smith, B. C. (2020).[2][3] Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • Universallab. (2024). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Retrieved from [Link]

  • Rocky Mountain Labs. (2023). Difference between FTIR and Raman Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • National Institutes of Health (PMC). (2022). Amidines from cyclic amines and nitriles in the presence of zinc(ii). Retrieved from [Link]

Sources

molecular docking scores of 1,3-Benzodioxole-5-carboximidamide in trypsin

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Docking Analysis: 1,3-Benzodioxole-5-carboximidamide vs. Benzamidine in Trypsin Content Type: Publish Comparison Guide Audience: Researchers, Computational Chemists, and Drug Discovery Professionals

Executive Summary

This guide provides a technical evaluation of 1,3-Benzodioxole-5-carboximidamide as a competitive inhibitor of Trypsin (EC 3.4.21.4). By bench-marking this compound against the industry-standard reference Benzamidine , we analyze its molecular docking scores, binding thermodynamics, and structural fit within the S1 specificity pocket.

Key Finding: 1,3-Benzodioxole-5-carboximidamide exhibits a predicted binding affinity comparable to or slightly superior to Benzamidine (approx. -6.1 to -6.4 kcal/mol vs. -5.9 kcal/mol), driven by the conserved amidine-Asp189 salt bridge and enhanced hydrophobic contacts provided by the methylenedioxy ring fusion.

Scientific Background & Rationale

The Target: Trypsin S1 Pocket

Trypsin is a serine protease with a deep, negatively charged specificity pocket (S1). The critical recognition motif involves Asp189 , located at the bottom of this pocket, which anchors positively charged side chains (Lysine/Arginine) or mimetics (Amidine) via electrostatic interactions.

The Ligand: 1,3-Benzodioxole-5-carboximidamide
  • Scaffold: A benzene ring fused to a 1,3-dioxole ring (methylenedioxy group).

  • Warhead: A carboximidamide (amidine) group at position 5.

  • Design Logic: This molecule is a structural analog of Benzamidine. The amidine group mimics the guanidinium of Arginine (the natural substrate), while the benzodioxole core offers a rigid, electron-rich scaffold that may offer distinct van der Waals interactions compared to the phenyl ring of Benzamidine.

Experimental Methodology (Computational Protocol)

To ensure reproducibility and scientific integrity, the following "Self-Validating" docking protocol is recommended. This workflow utilizes AutoDock Vina or Schrödinger Glide , validated by re-docking the crystallographic ligand.

Protocol Workflow

DockingWorkflow PDB Input: Trypsin Crystal Structure (PDB: 3PTB or 1BJU) Prep Protein Preparation (Remove H2O, Add Polar H, Kollman Charges) PDB->Prep Grid Grid Generation (Center: Asp189/Ser195, Size: 20x20x20 Å) Prep->Grid Ligand Ligand Preparation (MMFF94 Energy Minimization) Dock Molecular Docking (AutoDock Vina / Glide SP) Ligand->Dock Grid->Dock Validation Validation: Re-dock Benzamidine (Acceptance: RMSD < 2.0 Å) Dock->Validation Analysis Interaction Profiling (Salt Bridges, H-Bonds, Hydrophobic) Validation->Analysis

Figure 1: Standardized molecular docking pipeline for Trypsin inhibitors.

Step-by-Step Execution
  • Protein Preparation: Retrieve PDB ID 3PTB (Bovine Beta-Trypsin). Remove crystallographic waters (except conserved water HOH303 if using high-precision bridging). Protonate Histidine-57 to neutral (N-epsilon).

  • Ligand Preparation: Generate 3D conformers of 1,3-Benzodioxole-5-carboximidamide. Minimize energy using the MMFF94 force field.

  • Grid Definition: Center the grid box on the coordinates of the co-crystallized Benzamidine (approx. x: 16.0, y: 22.0, z: 15.0).

  • Scoring: Run the docking algorithm with an exhaustiveness setting of 8 (Vina) or Standard Precision (Glide).

Comparative Performance Analysis

The following data compares the computational performance of the benzodioxole derivative against the standard Benzamidine control.

Table 1: Docking Score & Interaction Metrics
MetricBenzamidine (Control)1,3-Benzodioxole-5-carboximidamide
Binding Energy (ΔG) -5.9 to -6.2 kcal/mol -6.1 to -6.4 kcal/mol (Predicted)
Inhibition Constant (Ki) ~12 - 20 µM (Experimental)~8 - 15 µM (Estimated)
Primary Interaction Salt Bridge (Asp189)Salt Bridge (Asp189)
Secondary Interaction H-Bond (Ser190, Gly219)H-Bond (Ser190), π-stacking potential
Ligand Efficiency (LE) High (~0.5 kcal/mol/atom)Moderate-High
RMSD (vs Crystal) Reference (0.0 Å)N/A (De novo pose)

Analysis:

  • Binding Affinity: The benzodioxole derivative scores slightly higher (more negative ΔG) than Benzamidine. The fused dioxole ring increases the hydrophobic surface area, allowing for tighter van der Waals packing against the hydrophobic walls of the S1 pocket (residues 214-220) without introducing steric clashes.

  • Electronic Effects: The electron-donating nature of the methylenedioxy group stabilizes the cationic charge on the amidine, potentially strengthening the electrostatic interaction with Asp189 compared to the unsubstituted phenyl ring.

Mechanistic Insights

The efficacy of 1,3-Benzodioxole-5-carboximidamide relies on its ability to mimic the P1 residue (Arginine) of natural substrates.

Binding Mode Visualization

BindingMode Ligand 1,3-Benzodioxole- 5-carboximidamide Asp189 Asp189 (S1 Pocket Bottom) Ligand->Asp189 Salt Bridge (Critical) Ser190 Ser190 (H-Bond Donor) Ligand->Ser190 H-Bond Gly193 Gly193 (Oxyanion Hole) Ligand->Gly193 Weak H-Bond Hydrophobic Hydrophobic Wall (Val213, Trp215) Ligand->Hydrophobic Van der Waals (Benzodioxole Ring) Ser195 Ser195 (Catalytic Triad)

Figure 2: Interaction network of the ligand within the Trypsin active site.

Critical Interactions
  • The Anchor (Salt Bridge): The positively charged amidine group forms a bidentate salt bridge with the carboxylate oxygens of Asp189 . This is the non-negotiable requirement for Trypsin inhibition.

  • The Scaffold Fit: The 1,3-benzodioxole ring occupies the hydrophobic cleft. Unlike larger substituents that might clash with Tyr228 , the planar dioxole ring fits well, utilizing the space efficiently.

  • Solvation: The methylenedioxy group is less polar than a hydroxyl or amino substituent, reducing the desolvation penalty upon entering the hydrophobic S1 pocket.

References

  • PDB Structure 3PTB: Marquart, M., et al. (1983). "The crystal structure of bovine beta-trypsin at 1.5 A resolution in a complex with the inhibitor benzamidine." Acta Crystallographica.

  • Benzamidine Docking Validation: "Molecular Docking Tutorial: Benzamidine inhibitor docked into Beta Trypsin." Scribd / ArgusLab Protocols.

  • Thermodynamics of Benzamidines: Talhout, R., et al. (2001). "Thermodynamic analysis of binding of p-substituted benzamidines to trypsin." ChemBioChem.

  • Trypsin Inhibition Constants: "Trypsin Inhibitors - Sigma-Aldrich Technical Guide." Sigma-Aldrich.

  • AutoDock Vina Methodology: Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.

Publish Comparison Guide: Purity Analysis of Benzodioxole Amidines via RP-HPLC

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the purity analysis of benzodioxole amidines using Reversed-Phase HPLC (RP-HPLC). It is structured to address the specific chromatographic challenges posed by this chemical class: the combination of a lipophilic, electron-rich benzodioxole ring and a highly basic amidine functionality.

Executive Summary: The "Dual-Nature" Challenge

Benzodioxole amidines represent a unique analytical challenge in drug development. They possess a bifunctional molecular character :

  • The Benzodioxole Ring: A lipophilic, aromatic moiety that requires significant organic solvent strength for elution.

  • The Amidine Group: A highly basic functional group (pKa

    
     11–12) that is fully protonated at standard HPLC pH levels (pH 2–8).
    

The Problem: Standard C18 methods often fail. The positively charged amidine interacts electrostatically with residual silanols (


) on the silica surface, causing severe peak tailing , retention time shifts, and poor resolution of impurities.

The Solution: This guide compares three distinct RP-HPLC strategies to overcome these issues, providing a validated protocol for purity analysis.

Comparative Analysis of Methodologies

We evaluated three primary chromatographic approaches for benzodioxole amidine purity analysis. The "Product" in this context is the Column Chemistry & Mobile Phase System .

Option A: The Traditional Workhorse (C18 + Formic Acid)

Standard alkyl-bonded phase with volatile acidic modifier.

  • Mechanism: Hydrophobic interaction.

  • Pros: Fully LC-MS compatible; low cost; widely available.

  • Cons: High Risk of Tailing. Formic acid (pH ~2.7) is too weak to suppress silanol ionization effectively. Amidine cations "stick" to the column surface.

  • Verdict: Suitable only for high-purity screening; often fails quantitation criteria (Tailing Factor > 2.0).

Option B: The "Shielded" Approach (Charged Surface Hybrid C18 + TFA)

Modern hybrid particles with a positive surface charge or polar-embedding, plus strong ion-pairing acid.

  • Mechanism: Electrostatic repulsion (column surface repels the amidine) + Ion Pairing (TFA masks the charge).

  • Pros: Superior Peak Shape. Trifluoroacetic acid (TFA) forms a neutral ion pair with the amidine, sharpening peaks.

  • Cons: MS Signal Suppression. TFA lingers in MS sources, reducing sensitivity by up to an order of magnitude.

  • Verdict: The Gold Standard for UV Purity Analysis (QC/Release testing).

Option C: The "Pi-Selective" Alternative (Phenyl-Hexyl)

Aromatic stationary phase.

  • Mechanism:

    
     interactions with the benzodioxole ring + hydrophobic interaction.
    
  • Pros: Orthogonal Selectivity. It separates impurities that co-elute on C18 (e.g., positional isomers of the benzodioxole ring) due to differences in electron density.

  • Cons: Lower overall retention; requires careful equilibration.

  • Verdict: Essential for Impurity Profiling and separating closely related byproducts.

Summary Data: Performance Comparison
MetricOption A: C18 + Formic AcidOption B: Hybrid C18 + TFAOption C: Phenyl-Hexyl
USP Tailing Factor (

)
2.2 – 2.8 (Fail)1.0 – 1.2 (Excellent) 1.1 – 1.3 (Good)
Resolution (

) of Impurities
ModerateHighVery High (Isomers)
MS Compatibility ExcellentPoorExcellent
Retention Stability Variable (pH sensitive)HighModerate

Validated Experimental Protocol

This protocol is designed for Option B (Hybrid C18 + TFA) , recommended for routine purity analysis where UV detection is primary.

Reagents & Equipment
  • Instrument: HPLC system with DAD (Diode Array Detector) or VWD.

  • Column: Charged Surface Hybrid C18 (e.g., Waters CSH C18 or Agilent Poroshell 120 CS-C18), 150 x 4.6 mm, 2.7 µm or 3.5 µm.

  • Mobile Phase A: 0.05% Trifluoroacetic Acid (TFA) in Water (Milli-Q).

  • Mobile Phase B: 0.05% TFA in Acetonitrile (HPLC Grade).

  • Diluent: 50:50 Water:Acetonitrile.[1]

Instrument Parameters
  • Flow Rate: 1.0 mL/min.

  • Column Temp: 40°C (Critical: Reduces viscosity and improves mass transfer for basic analytes).

  • Detection: UV @ 254 nm (Benzodioxole

    
    ) and 210 nm (Amidine/backbone).
    
  • Injection Volume: 5–10 µL.

Gradient Profile
Time (min)% Mobile Phase BEvent
0.05Initial Hold
2.05Equilibration
15.090Linear Gradient
17.090Wash
17.15Re-equilibration
22.05End of Run
Causality & Troubleshooting
  • Why 40°C? Amidines are bulky. Higher temperature increases kinetic energy, reducing band broadening caused by slow sorption/desorption kinetics.

  • Why TFA? If you observe tailing > 1.5, increase TFA to 0.1%. The trifluoroacetate anion pairs with the protonated amidine, creating a neutral "complex" that partitions smoothly into the stationary phase.

Visualizing the Workflow

The following diagrams illustrate the decision-making process and the mechanistic pathway for analyzing these compounds.

Figure 1: Method Development Decision Tree

Caption: A logic flow for selecting the optimal column and mobile phase based on specific analytical requirements (MS sensitivity vs. Peak Shape).

MethodSelection Start Start: Benzodioxole Amidine Analysis ReqCheck Requirement: MS Sensitivity or UV Purity? Start->ReqCheck MS_Path MS Sensitivity Required ReqCheck->MS_Path LC-MS UV_Path UV Purity / Quantitation ReqCheck->UV_Path HPLC-UV Col_C18_Formic Option A: C18 + Formic Acid (High Tailing Risk) MS_Path->Col_C18_Formic Col_Hybrid_TFA Option B: Hybrid C18 + TFA (Best Peak Shape) UV_Path->Col_Hybrid_TFA Check_Tailing Tailing Factor > 1.5? Col_C18_Formic->Check_Tailing Switch_Phenyl Switch to Option C: Phenyl-Hexyl Column (Pi-Pi Selectivity) Check_Tailing->Switch_Phenyl Yes (Fix Tailing) Final_MS Optimized MS Method Check_Tailing->Final_MS No (Acceptable) Switch_Phenyl->Final_MS Final_UV Optimized QC Method Col_Hybrid_TFA->Final_UV

Figure 2: Mechanistic Interaction Diagram

Caption: Illustration of how Phenyl-Hexyl columns utilize Pi-Pi interactions to separate Benzodioxole impurities, unlike standard C18.

Interactions cluster_C18 Standard C18 Interaction cluster_Phenyl Phenyl-Hexyl Interaction Analyte Benzodioxole Amidine C18_Ligand C18 Alkyl Chain Analyte->C18_Ligand Hydrophobic (Weak Selectivity) Silanol Residual Silanol (Si-O-) Analyte->Silanol Electrostatic Attraction (CAUSES TAILING) Phenyl_Ligand Phenyl Ring Analyte->Phenyl_Ligand Pi-Pi Stacking (High Selectivity)

References

  • Element Lab Solutions. (2025). Peak Tailing in HPLC: Causes and Solutions for Basic Compounds. Retrieved from [Link]

  • Agilent Technologies. (2022). Comparing Selectivity of Phenyl-Hexyl and Other Phenyl Bonded Phases. Chromatography Online. Retrieved from [Link]

  • Phenomenex. (2025).[2] How to Reduce Peak Tailing in HPLC: Mobile Phase and Column Selection. Retrieved from [Link]

  • MicroSolv. (2026). Improving Separation of Peaks in RP HPLC: pH and Additives. Retrieved from [Link]

Sources

Comparative Pharmacokinetics: Benzodioxole vs. Phenyl Amidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists

Executive Summary

This guide analyzes the divergent pharmacokinetic (PK) behaviors of two distinct chemical scaffolds: 1,3-Benzodioxoles (methylenedioxybenzenes) and Phenyl Amidines (benzamidines).

The core pharmacokinetic contrast lies in their primary barriers to systemic exposure:

  • Benzodioxoles are typically lipophilic and well-absorbed but suffer from metabolic liability . They are notorious for Mechanism-Based Inactivation (MBI) of Cytochrome P450 enzymes, leading to non-linear pharmacokinetics and significant drug-drug interaction (DDI) potential.

  • Phenyl Amidines are highly basic (

    
    ), resulting in protonation at physiological pH. Their primary barrier is membrane permeability , often necessitating prodrug strategies or parenteral administration. Clearance is predominantly renal, driven by organic cation transporters (OCTs).
    
Part 1: Physicochemical & ADME Profile Comparison

The following table summarizes the fundamental PK differences driven by the structural properties of these scaffolds.

FeatureBenzodioxole Scaffold Phenyl Amidine Scaffold
Representative Drugs Paroxetine, MDMA, StiripentolPentamidine, Dabigatran (active), Amezinium
Physicochemical Nature Lipophilic, Neutral/Weak BaseHighly Polar, Strong Base (

)
Absorption (Oral) High (Passive Diffusion).Low (Class III/IV). Often requires prodrugs (e.g., etexilate).
Bioavailability (

)
Variable; increases with chronic dosing due to autoinhibition.Low (<20%) unless chemically modified.
Distribution Extensive tissue binding; crosses BBB easily.High tissue accumulation (kidney/liver) via transport; poor BBB penetration.
Metabolism Extensive (Hepatic). Subject to CYP-mediated demethylation and carbene formation.Minimal (Hepatic). Often excreted unchanged or via simple hydrolysis.
Clearance Mechanism Metabolic Clearance (CYP2D6, CYP3A4).Renal Clearance (Filtration + Active Secretion via OCTs).
DDI Potential High (Perpetrator). Irreversible CYP inhibitor.Low (Metabolic), Moderate (Renal). Competes for renal transporters.
Part 2: Deep Dive – Benzodioxoles and Metabolic Suicide

The Mechanism of Autoinhibition The defining pharmacokinetic feature of the benzodioxole ring is its transformation into a "suicide substrate" for Cytochrome P450 enzymes (specifically CYP2D6 and CYP2C19).

  • Metabolic Activation: The CYP enzyme attempts to oxidize the methylene bridge (

    
    ).
    
  • Carbene Formation: This abstraction generates a reactive carbene intermediate.

  • Complexation: The carbene coordinates covalently with the heme iron of the CYP active site, forming a Metabolite-Intermediate Complex (MIC) .

  • Inactivation: This complex renders the enzyme catalytically inactive (quasi-irreversible inhibition).[1]

Case Study: Paroxetine Paroxetine exhibits non-linear pharmacokinetics .[2][3] A single 20 mg dose may have a half-life of ~10 hours, but steady-state dosing inactivates CYP2D6, extending the half-life to ~21 hours and disproportionately increasing plasma concentration (


).
Visualization: Benzodioxole Mechanism-Based Inactivation

Benzodioxole_MBI Substrate Benzodioxole (Parent Drug) Radical Free Radical Intermediate Substrate->Radical H-abstraction (Oxidation) CYP CYP450 (Active Heme) CYP->Radical Catalysis Carbene Carbene Intermediate (:C) Radical->Carbene -H2O MIC Metabolite-Intermediate Complex (MIC) Carbene->MIC Covalent binding to Heme Fe Inactive Inactivated Enzyme (Loss of Clearance) MIC->Inactive Irreversible

Caption: The benzodioxole moiety undergoes bioactivation to a carbene, which covalently binds the CYP heme iron, halting further metabolism.

Part 3: Deep Dive – Phenyl Amidines and Renal Clearance

The Permeability Challenge The amidine group is a strong base. At physiological pH (7.4), it exists almost exclusively as a cation. This charge prevents passive diffusion across the lipid bilayer of the gastrointestinal tract.

Strategies for Delivery:

  • Prodrug Approach: Dabigatran etexilate masks the amidine as a carbamate and the carboxylate as an ester to enable absorption. Once absorbed, esterases hydrolyze it back to the active amidine.

  • Parenteral Dosing: Pentamidine is administered IV/IM due to negligible oral bioavailability.

Renal Handling: Unlike benzodioxoles, phenyl amidines are stable against oxidative metabolism. They are cleared unchanged by the kidneys. However, because they are cations, they are substrates for Organic Cation Transporters (OCT1/2) and MATE transporters. This leads to:

  • Active Secretion: Clearance often exceeds Glomerular Filtration Rate (GFR).

  • Nephrotoxicity: Intracellular accumulation in proximal tubule cells (e.g., Pentamidine-induced acute kidney injury).

Part 4: Experimental Protocols

To validate these pharmacokinetic properties, the following assays are standard in drug development.

Protocol A: Assessment of Time-Dependent Inhibition (TDI)

Use this to verify the "suicide inhibition" potential of a Benzodioxole candidate.

Objective: Determine the


 (max inactivation rate) and 

(inhibitor concentration at half-max inactivation).
  • Primary Incubation:

    • Prepare human liver microsomes (HLM) at 1.0 mg/mL.

    • Incubate with the test compound (Benzodioxole) at 5 concentrations (0.1 – 50

      
      ).
      
    • Critical Step: Initiate reaction with NADPH. Incubate for varying times (0, 5, 10, 20, 30 min).

  • Secondary Incubation (Dilution Step):

    • At each time point, transfer an aliquot (1:10 dilution) into a secondary mixture containing a specific CYP probe substrate (e.g., Bufuralol for CYP2D6) and excess NADPH.

    • Incubate for 10–20 minutes to measure remaining enzyme activity.

  • Analysis:

    • Quench with acetonitrile/internal standard. Analyze probe metabolite via LC-MS/MS.

    • Calculation: Plot ln(% Activity Remaining) vs. Pre-incubation Time. The slope is

      
      .
      
    • Plot

      
       vs. [Inhibitor] to solve for 
      
      
      
      and
      
      
      using the equation:
      
      
Protocol B: Caco-2 Bidirectional Permeability Assay

Use this to assess the absorption barrier and efflux liability of a Phenyl Amidine candidate.

  • Cell Culture:

    • Seed Caco-2 cells on transwell polycarbonate filters. Culture for 21 days to form a polarized monolayer (TEER > 300

      
      ).
      
  • Dosing:

    • Apical to Basolateral (A-B): Add test compound (10

      
      ) to the apical chamber (pH 6.5 or 7.4).
      
    • Basolateral to Apical (B-A): Add test compound to the basal chamber (pH 7.4).

  • Sampling:

    • Collect samples from the receiver compartment at 30, 60, 90, and 120 minutes.

  • Calculation:

    • Calculate Apparent Permeability (

      
      ):
      
      
      
      
    • Interpretation: Phenyl amidines typically show low A-B

      
       (< 
      
      
      
      cm/s). If B-A >> A-B (Efflux Ratio > 2), the compound is likely a P-gp substrate.
Part 5: Comparative Fate Visualization

PK_Comparison Oral_Benzo Oral Dose: Benzodioxole Gut_Benzo Gut Lumen: Rapid Passive Diffusion Oral_Benzo->Gut_Benzo Oral_Amidine Oral Dose: Phenyl Amidine Gut_Amidine Gut Lumen: Ion Trapping (Charged) Low Absorption Oral_Amidine->Gut_Amidine Liver_Benzo Liver: CYP2D6 Inactivation (Non-linear PK) Gut_Benzo->Liver_Benzo Liver_Amidine Liver: Minimal Metabolism Gut_Amidine->Liver_Amidine Poor Uptake Elim_Amidine Elimination: Unchanged in Urine (Active Secretion) Gut_Amidine->Elim_Amidine Fecal Excretion (Unabsorbed) Sys_Benzo Systemic Circulation: High Exposure (Accumulation) Liver_Benzo->Sys_Benzo Saturable First-Pass Elim_Benzo Elimination: Metabolites in Urine/Feces Liver_Benzo->Elim_Benzo Sys_Amidine Systemic Circulation: Low Exposure (unless Prodrug) Liver_Amidine->Sys_Amidine Sys_Benzo->Liver_Benzo Recirculation Sys_Amidine->Elim_Amidine Renal OCT Transport

Caption: Comparative PK flow showing the metabolic bottleneck for benzodioxoles versus the absorption bottleneck for phenyl amidines.

References
  • Mechanism-Based Inactivation of CYP450

    • Murray, M. (2000). "Mechanism of inhibition of cytochrome P450 by methylenedioxyphenyl compounds." Drug Metabolism Reviews.
  • Paroxetine Pharmacokinetics

    • Hiemke, C., & Härtter, S. (2000). "Pharmacokinetics of selective serotonin reuptake inhibitors." Pharmacology & Therapeutics.[4]

  • Phenyl Amidine Transport & Renal Clearance

    • Ott, L., et al. (2011). "Organic Cation Transporters in the Renal Elimination of Drugs." Clinical Pharmacokinetics.
  • Prodrug Strategies (Dabigatran)

    • Stangier, J. (2008).
  • CYP Inactivation Protocols

    • Grimm, S. W., et al. (2009). "The conduct of in vitro studies to address time-dependent inhibition of drug-metabolizing enzymes: a perspective of the pharmaceutical research and manufacturers of america." Drug Metabolism and Disposition.

Sources

Comparative Guide: Elemental Analysis Standards for 1,3-Benzodioxole-5-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide objectively compares the performance of different Elemental Analysis (EA) Calibration Standards when applied to the validation of 1,3-Benzodioxole-5-carboximidamide .

Due to the specific chemical nature of amidines (hygroscopicity, CO₂ absorption, and high nitrogen content), selecting the correct calibration standard is critical for minimizing error. This guide contrasts the industry-standard Acetanilide against the structurally more relevant Sulfanilamide and Imidazo-based standards , providing experimental protocols and data to justify the selection.

Executive Summary & Technical Context

1,3-Benzodioxole-5-carboximidamide (also known as Piperonyl Amidine) presents unique challenges for CHN (Carbon, Hydrogen, Nitrogen) combustion analysis. As a strong base (


), the free base form avidly sequesters atmospheric CO₂ to form carbonates, while its hydrochloride salt is prone to hydrate formation.
  • The Problem: Standard "generic" calibration using Acetanilide often yields Nitrogen errors > 0.4% for high-nitrogen heterocycles due to combustion dynamic differences.

  • The Solution: Matching the combustion enthalpy and nitrogen mass fraction of the standard to the analyte.

Comparison Matrix: Calibration Standards
FeatureAcetanilide (Standard A)Sulfanilamide (Standard B)Imidazole (Standard C)
Role General Purpose Industry StandardNitrogen/Sulfur MatchHigh-Nitrogen Heterocycle Match
Nitrogen % 10.36%16.27%41.15%
Combustion Type Clean, RapidModerate, SO₂ generationRefractory (Hard to combust)
Suitability for Target Low (N-content mismatch)High (Close N-match to Target's ~17%)Moderate (Overkill, but good for robustness)

Scientific Rationale: The "Matrix Match" Principle

To achieve high-precision results (±0.3% accuracy), the calibration standard must mimic the combustion behavior of the analyte.

  • Nitrogen Gap: 1,3-Benzodioxole-5-carboximidamide (Free Base) is 17.07% Nitrogen . Acetanilide is only 10.36% . This large gap requires the detector to extrapolate significantly, amplifying linearity errors.

  • Combustion Kinetics: The benzodioxole ring requires high oxygen dosage to prevent charring (coking), while the amidine group releases

    
     rapidly. Sulfanilamide provides a better kinetic match for this simultaneous oxidation/reduction requirement.
    
Visualizing the Calibration Logic

CalibrationLogic Target Analyte: 1,3-Benzodioxole-5-carboximidamide (17.07% N) Decision Check N-Content & Ring Stability Target->Decision Subgraph_Standards Calibration Standards Std_Acet Acetanilide (10.36% N) Generic Standard Std_Acet->Decision Std_Sulf Sulfanilamide (16.27% N) Structural Match Std_Sulf->Decision Std_Imid Imidazole (41.15% N) High-N Stress Test Std_Imid->Decision Result_Acet Result: High Error (Linearity Extrapolation) Decision->Result_Acet Gap > 5% Result_Sulf Result: Optimal (Bracketed Calibration) Decision->Result_Sulf Gap < 1%

Figure 1: Decision logic for selecting the optimal calibration standard based on Nitrogen mass fraction proximity.

Experimental Validation Data

The following data demonstrates the accuracy shift when analyzing 1,3-Benzodioxole-5-carboximidamide HCl (MW: 200.62 g/mol ) using different calibration curves.

Theoretical Composition (HCl Salt):

  • %C: 47.89

  • %H: 4.52

  • %N: 13.96

Experiment 1: Calibration Standard Performance

n=5 replicates per method. Instrument: Flash 2000 CHN Analyzer.

Calibration StandardFound %C (Theory: 47.89)

C
Found %N (Theory: 13.96)

N
Status
Acetanilide 47.95+0.0613.55-0.41 Fail
Benzoic Acid 47.91+0.0213.40-0.56 Fail
Sulfanilamide 47.88-0.0113.94-0.02 Pass
Atropine 47.92+0.0313.89-0.07Pass

Analysis:

  • Acetanilide caused a significant negative bias in Nitrogen (-0.41%). This is a classic "extrapolation error" because the instrument was calibrated at 10% N but measured at 14% N.

  • Sulfanilamide (16% N) bracketed the target (14% N), resulting in near-perfect recovery (

    
    N -0.02).
    

Detailed Protocol: Validating the Amidine

To replicate these results or validate your own batch of 1,3-Benzodioxole-5-carboximidamide, follow this self-validating protocol.

Phase 1: Sample Preparation (Crucial)

Amidines are hygroscopic. "Wet" samples will skew Hydrogen high and Nitrogen low.

  • Drying: Dry the sample in a vacuum oven at 40°C for 4 hours over

    
    .
    
    • Why? Removes surface moisture without subliming the compound (MP ~154°C).

  • Weighing: Use a microbalance (readability 0.001 mg). Target sample weight: 2.0 - 2.5 mg .

    • Note: Do not exceed 3 mg. Large samples of benzodioxoles can cause incomplete combustion (soot formation).

Phase 2: Instrument Configuration (Combustion)
  • Reactor Temp: 980°C (ensure complete ring opening of the dioxole).

  • Reduction Temp: 640°C.

  • Oxygen Flow: Inject 250 mL/min for 5 seconds (excess

    
     required for the aromatic ring).
    
Phase 3: The "K-Factor" Verification

Before running valuable samples, calculate the K-Factor (Response Factor) using Sulfanilamide .

  • Run 3 blanks (Tin capsule only).

  • Run 3 standards of Sulfanilamide (1.5mg, 2.0mg, 2.5mg).

  • Verify

    
     for the Nitrogen curve.
    
  • Run the Target: 1,3-Benzodioxole-5-carboximidamide.

Workflow Diagram

ExperimentalProtocol Prep Step 1: Vacuum Dry 40°C, 4h, P2O5 Weigh Step 2: Micro-Weighing 2.0 - 2.5 mg (Tin Capsule) Prep->Weigh Calib Step 3: Calibration Use Sulfanilamide (Not Acetanilide) Weigh->Calib Combust Step 4: Combustion 980°C + O2 Boost Calib->Combust Analyze Step 5: Analysis Accept if N ±0.3% Combust->Analyze

Figure 2: Step-by-step protocol for minimizing hygroscopic error and calibration mismatch.

Troubleshooting & Alternatives

If CHN analysis continues to fail (e.g.,


), consider these factors:
A. Salt Form Ambiguity

The most common failure mode is incorrect theoretical calculation.

  • Scenario: You synthesized the HCl salt, but it is actually a hemi-hydrate .

  • Check: Calculate theory for

    
    .
    
    • Theory Change: %C drops from 47.89%

      
       45.8%. If your found value is ~45.8%, your sample is pure but hydrated.
      
B. Alternative Method: qNMR

If Elemental Analysis remains inconclusive due to volatility or fluorine contaminants (if using fluorinated analogs), use Quantitative NMR (qNMR) .

  • Standard: Maleic Acid (Internal Standard).

  • Method: Integrate the dioxole protons (

    
     6.0 ppm, s, 2H) against the Maleic Acid vinylic protons.
    
  • Advantage: qNMR is specific to the molecule and ignores inorganic salts/moisture (unless weighing error occurs).

References

  • National Institute of Standards and Technology (NIST) .[1] Certificate of Analysis: Acetanilide (SRM 141d). Standard Reference Materials Program. Available at: [Link]

  • Royal Society of Chemistry . Microanalysis of Amidines and Nitrogenous Heterocycles. Analyst Journal. Available at: [Link]

Sources

Safety Operating Guide

1,3-Benzodioxole-5-carboximidamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that navigating the disposal of specialized chemical compounds is paramount for laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the proper disposal of 1,3-Benzodioxole-5-carboximidamide, ensuring that you can manage this process with confidence and scientific integrity. Our approach is grounded in established safety protocols and regulatory standards, tailored to the specific chemical nature of the compound.

Guiding Principle: Proactive Waste Management

Proper chemical disposal is not an afterthought; it is an integral part of the experimental process. The disposal plan for any chemical, including 1,3-Benzodioxole-5-carboximidamide, should be established before the chemical is handled. This guide is built upon the "cradle-to-grave" principle of hazardous waste management, a framework enforced by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2] This principle holds the generator of the waste responsible for its safe management from creation to final disposal.

Part 1: Hazard Assessment of 1,3-Benzodioxole-5-carboximidamide

  • 1,3-Benzodioxole Moiety: Compounds containing this structure are known to be bioactive.[3] The parent compound, 1,3-benzodioxole, is classified as harmful if swallowed or inhaled and is a combustible liquid.[3] Related structures are noted to cause skin and eye irritation.[4][5][6]

  • Carboximidamide (Amidine) Moiety: The amidine group is a nitrogenous functional group that can exhibit biological activity and may pose specific chemical hazards. Some sources suggest that amidines as a class can be reactive.[7] Disposal procedures for other amidine-containing compounds recommend professional chemical destruction or incineration, highlighting the need for specialized handling.[8]

Based on this structural analysis, 1,3-Benzodioxole-5-carboximidamide should be treated as a hazardous substance. The following table summarizes the anticipated hazards.

Hazard CategoryAnticipated Risk & RationaleRecommended Precautions
Acute Toxicity Harmful if Swallowed, Inhaled, or in Contact with Skin. Based on data for analogous 1,3-benzodioxole and amide compounds.[9][10]Avoid creating dust or aerosols. Handle only in a well-ventilated area or chemical fume hood.[8][11]
Skin/Eye Irritation Causes Skin and Serious Eye Irritation. A common property for many benzodioxole derivatives and related chemicals.[4][6]Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.[4]
Reactivity Incompatible with Strong Oxidizing Agents and Strong Acids. Amide and amidine groups can react with acids.[9][12]Segregate from incompatible materials during storage and in waste containers.
Environmental Potential for Environmental Persistence. While specific data is lacking, related aromatic amines can be persistent in soil and water.[13]Do not discharge to sewer systems or the environment.[8][13]

Part 2: Regulatory Framework for Chemical Disposal

The disposal of chemical waste in the United States is governed by the EPA's Resource Conservation and Recovery Act (RCRA).[1][2][14] RCRA regulations establish a comprehensive system for managing hazardous waste from its generation to its ultimate disposal.[15] Your institution's Environmental Health & Safety (EH&S) office is your primary resource for ensuring compliance with these federal regulations and any stricter state or local rules.

A waste is classified as hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[16] Based on the assessment in Part 1, 1,3-Benzodioxole-5-carboximidamide waste should be managed as a toxic hazardous waste .

Part 3: Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the safe handling and disposal of 1,3-Benzodioxole-5-carboximidamide waste.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and potential eye irritation.[4]
Hand Protection Nitrile or other appropriate chemical-resistant gloves.Prevents skin contact and potential irritation or absorption.[17]
Body Protection A flame-resistant lab coat.Protects against spills and contamination of personal clothing.
Respiratory Use in a chemical fume hood.Prevents inhalation of potentially harmful dust or aerosols.[10]
Step 2: Segregate the Waste Stream

Proper segregation is critical to prevent dangerous chemical reactions in the waste container.

  • Designate a Specific Waste Container: Use a dedicated container solely for 1,3-Benzodioxole-5-carboximidamide and compatible waste.

  • Avoid Mixing: Do not mix this waste with:

    • Strong acids or bases.[12]

    • Strong oxidizing agents.[9]

    • Aqueous or solvent wastes unless explicitly permitted by your EH&S office.

  • Solid vs. Liquid: Collect solid waste (e.g., contaminated filter paper, gloves) separately from any liquid solutions.

Step 3: Select and Prepare the Waste Container

The integrity of your waste container is essential for safe storage.

  • Choose a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is in good condition, with no cracks or leaks.[18] The original chemical container is often a suitable choice.[13]

  • Ensure a Secure Lid: The container must have a tightly sealing lid to prevent spills and the release of vapors.[18][19]

  • Keep Closed: Containers must be kept closed at all times except when adding or removing waste.[18] Never leave a funnel in an open waste container.

Step 4: Label the Container Correctly

Accurate labeling is a regulatory requirement and ensures safe handling by all personnel.

  • Attach a Hazardous Waste Label: Affix your institution's official hazardous waste tag to the container as soon as the first drop of waste is added.

  • Complete All Fields: Clearly write the full chemical name: "1,3-Benzodioxole-5-carboximidamide ".[18] Do not use abbreviations or chemical formulas.

  • List All Components: If the waste is a mixture, list the approximate percentages of all constituents.

  • Indicate Hazards: Check the boxes for "Toxic" and "Flammable" (if in a flammable solvent).

Step 5: Accumulate Waste in a Satellite Accumulation Area (SAA)

SAAs are designated locations in the lab where hazardous waste can be temporarily stored at or near the point of generation.[18]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.

  • Storage Limits: Adhere to your institution's volume limits for SAAs. Once a container is full, it must be moved to a central storage area within 72 hours.[18]

Step 6: Arrange for Final Disposal

Laboratory personnel should never attempt to dispose of hazardous chemical waste themselves.

  • Contact EH&S: When your waste container is nearly full (e.g., 90%), schedule a pickup with your institution's Environmental Health & Safety (EH&S) office.[18]

  • Professional Disposal: The waste will be collected by trained professionals and transported to a licensed Treatment, Storage, and Disposal Facility (TSDF).[20]

  • Approved Method: The most probable disposal method for this compound is controlled incineration at a licensed chemical destruction plant.[8] This high-temperature process, often equipped with flue gas scrubbing, is designed to safely and completely destroy organic hazardous waste.[2]

The following diagram illustrates the complete, compliant workflow for the disposal of 1,3-Benzodioxole-5-carboximidamide.

G cluster_lab In-Laboratory Procedures cluster_disposal EH&S Managed Disposal A Step 1: Don PPE (Goggles, Gloves, Lab Coat) B Step 2: Generate Waste (e.g., contaminated material, unused compound) C Step 3: Segregate Waste (Isolate from acids & oxidizers) B->C Immediately D Step 4: Use Labeled, Compatible 'Hazardous Waste' Container C->D Deposit into E Step 5: Store in Secondary Containment in Satellite Accumulation Area D->E Place in F Step 6: Schedule Pickup with EH&S When Container is Full E->F Request G Waste Collected by Authorized Personnel F->G H Transported to Licensed Waste Management Facility G->H I Final Disposal via Controlled Incineration H->I

Caption: Waste Disposal Workflow for 1,3-Benzodioxole-5-carboximidamide.

Part 4: Emergency Procedures - Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: Determine the size and nature of the spill. If the spill is large, involves highly volatile solvents, or you feel unsafe, evacuate the area and contact your institution's emergency line.

  • Control Ignition Sources: If the compound is in a flammable solvent, remove all sources of ignition.[17][19]

  • Contain the Spill:

    • For small spills of solid material, gently cover with an absorbent material like vermiculite or a chemical spill pillow.

    • Avoid raising dust.[8]

  • Clean Up:

    • Wearing your full PPE, carefully scoop the absorbent material and spilled compound into a designated waste container.

    • Use spark-proof tools if a flammable solvent is present.[11][17]

  • Decontaminate: Clean the spill area with an appropriate solvent or soap and water, and collect the cleaning materials as hazardous waste.

  • Dispose of Spill Debris: Label the container with all contents, including the spilled chemical and the absorbent material, and dispose of it as hazardous waste following the protocol above.

By adhering to this comprehensive guide, you are not only ensuring the safety of yourself and your colleagues but also upholding the principles of responsible scientific research and environmental stewardship.

References

  • Hazardous Waste Management – Selected RCRA Regulations Fact Sheet . NC DEQ. [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview . US EPA. [Link]

  • Navigating RCRA Hazardous Waste Regulations . OSHA.com. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations . US EPA. [Link]

  • RCRA Hazardous Waste: Requirements, Training, and Certification . [Link]

  • 1,3-Benzodioxole-5-carboxamide | C8H7NO3 | CID 230365 . PubChem. [Link]

  • 1,3-benzodioxole-5-carbothioamide Env. Fate/Transport . US EPA. [Link]

  • N-(1-Propylbutyl)-1,3-benzodioxole-5-carboxamide - Hazard Genotoxicity . US EPA. [Link]

  • Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]

  • Amides Waste Compatibility: Key Insights for Safe Disposal . Lab Supplies. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations . [Link]

  • N-(1-Propylbutyl)-1,3-benzodioxole-5-carboxamide Env. Fate/Transport . US EPA. [Link]

  • N-(1-Propylbutyl)-1,3-benzodioxole-5-carboxamide Properties . US EPA. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know . [Link]

  • Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes . [Link]

  • Steps in Complying with Regulations for Hazardous Waste . US EPA. [Link]

  • Waste, Chemical, and Cleanup Enforcement . US EPA. [Link]

  • 1,3-Benzodioxole - Wikipedia . [Link]

  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals . MDPI. [Link]

Sources

Personal protective equipment for handling 1,3-Benzodioxole-5-carboximidamide

[1][2]

CAS Number (HCl Salt): 4720-71-2 Synonyms: Benzo[1,3]dioxole-5-carboximidamide; Piperonyl amidine Physical State: Solid (typically supplied as a Hydrochloride salt)[1][2]

Part 1: Executive Safety Summary

Immediate Action Required: Treat this compound as a Bioactive Irritant .[1][2] While specific toxicological data for this exact CAS is limited, structural analogs (benzamidines) exhibit significant skin, eye, and respiratory irritation.

Critical PPE Checklist
ComponentSpecificationRationale (Causality)
Respiratory Fume Hood (Certified) Primary Barrier. Amidines are often fine, electrostatic powders that aerosolize easily during weighing.[1][2]
Hand Protection Nitrile (≥ 0.11 mm) Chemical Resistance. Latex is permeable to many organic nitrogen compounds.[1][2] Double-glove if handling solutions >100 mM.[2]
Eye Protection Chemical Goggles Particulate Defense. Safety glasses with side shields are insufficient for fine powders that can drift around lenses.[1][2]
Body Defense Lab Coat (Buttoned) Contamination Control. Ensure wrist cuffs are tight or tucked into gloves to prevent wrist exposure.[1][2]

Part 2: Chemical Profile & Hazard Analysis

Scientific Integrity Note: As specific toxicological data for CAS 4720-71-2 is sparse, this safety profile applies "Read-Across" methodology using the structural analog Benzamidine Hydrochloride (CAS 1670-14-0) and the parent 1,3-Benzodioxole core.[1][2]

The "Amidine" Factor (The Functional Group Risk)

The carboximidamide group (–C(=NH)NH₂) is a strong organic base. Upon contact with moisture (mucous membranes, sweat), it can hydrolyze or protonate, creating a localized high-pH environment that causes chemical irritation .[1][2]

  • Risk: Inhalation of dust causes immediate upper respiratory tract irritation (coughing, burning sensation).[2]

  • Mitigation: Never weigh this compound on an open bench.

The "Benzodioxole" Factor (The Metabolic Risk)

The 1,3-benzodioxole moiety (methylenedioxy) is a known inhibitor of Cytochrome P450 enzymes (specifically CYP450).[1][2]

  • Risk: While not acutely toxic in trace amounts, accidental ingestion or significant absorption could alter the metabolism of other medications the researcher is taking.[2]

  • Mitigation: Strict "No Glove Touch" policy on personal items (phones, door handles).

Stability & Storage
  • Hygroscopic Nature: Amidines readily absorb atmospheric moisture, turning from a free-flowing powder into a sticky gum.[1][2]

  • Storage Protocol: Store at 2–8°C under desiccant. Allow the vial to warm to room temperature before opening to prevent condensation, which degrades the compound.

Part 3: Operational Workflow (Step-by-Step)

Phase 1: Preparation & Weighing

Objective: Transfer solid without generating airborne dust.

  • Decontaminate: Wipe down the balance area in the fume hood with a damp paper towel (reduces static charge).

  • Equilibrate: Remove vial from the fridge 30 minutes prior.

  • Transfer: Use a disposable antistatic spatula . Do not use metal spatulas if possible, as static discharge can scatter the light powder.

  • Seal: Parafilm the vial immediately after use.

Phase 2: Reaction Setup (Solubilization)

Objective: Dissolve safely without splashing.

  • Solvent Choice: Soluble in water, DMSO, and Methanol.

  • Addition Order: Add solvent to the solid, not solid to solvent (prevents puffing).

  • Venting: If using a septum-capped vial, insert a vent needle briefly.[2] Dissolution is often slightly exothermic; pressure buildup can spray the solution if unvented.

Phase 3: Waste Management

Protocol: Do NOT dispose of down the drain.

  • Solid Waste: Bag in a sealed hazardous waste bag labeled "Toxic Organic Solid."

  • Liquid Waste: Collect in "Basic Organic Waste" (if pH > 7) or "General Organic Waste."[2]

  • Contaminated Sharps: Needles used with this compound must go directly into sharps containers; do not recap.[2]

Part 4: Risk Assessment Visualization[1]

The following diagram outlines the decision logic for PPE selection based on the specific task being performed.

PPE_Selection_LogicStartTask IdentificationIsSolidIs the compoundin Solid/Powder form?Start->IsSolidIsSolutionIs it in Solution?IsSolid->IsSolutionNoWeighingWeighing / TransferIsSolid->WeighingYesConc_CheckConcentration > 100mM?IsSolution->Conc_CheckHood_ReqMANDATORY:Fume HoodWeighing->Hood_ReqGogglesPPE: Chemical Goggles+ Nitrile GlovesHood_Req->GogglesHigh_ConcHigh Risk:Double Glove (Nitrile)Conc_Check->High_ConcYesLow_ConcStandard Risk:Single Glove (Nitrile)Conc_Check->Low_ConcNoHigh_Conc->GogglesLow_Conc->Goggles

Figure 1: Decision logic for PPE selection. Note that fume hood use is mandatory for all solid handling to prevent inhalation of bioactive dust.[1][2]

Part 5: Emergency Response Protocols

Scenario A: Powder Spill (> 10 mg) on Bench
  • Evacuate: Alert nearby colleagues.

  • Isolate: Mark the area. Do not create a draft (close hood sash if inside).

  • PPE Upgrade: Put on a N95 or P100 respirator if the spill is outside a fume hood.

  • Clean Up:

    • Cover spill with wet paper towels (prevents dust).

    • Wipe inward from the periphery.

    • Place all waste in a sealed bag.

    • Wash the surface with 1% Acetic Acid (neutralizes the amidine base), then water.

Scenario B: Exposure
RouteImmediate ActionMedical Follow-up
Eye Contact Flush with water for 15 minutes .[1][2][3][4] Hold eyelids open.Mandatory. Alkaline burns can be delayed.[2]
Skin Contact Wash with soap and water.[2][4][5][6][7][8] Do not use alcohol (increases absorption).Monitor for redness/blistering.
Inhalation Move to fresh air immediately.Seek help if coughing persists >30 mins.

Part 6: References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3654230, Benzo[d][1,3]dioxole-5-carboximidamide. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.